iso-OMPA
Description
N,N',N'',N'''-Tetraisopropylpyrophosphamide. A specific inhibitor of pseudocholinesterases. It is commonly used experimentally to determine whether pseudo- or acetylcholinesterases are involved in an enzymatic process.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[bis(propan-2-ylamino)phosphoryloxy-(propan-2-ylamino)phosphoryl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N4O3P2/c1-9(2)13-20(17,14-10(3)4)19-21(18,15-11(5)6)16-12(7)8/h9-12H,1-8H3,(H2,13,14,17)(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIMDJXKIMCMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NP(=O)(NC(C)C)OP(=O)(NC(C)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4O3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965589 | |
| Record name | N,N',N'',N'''-Tetraisopropyldiphosphoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513-00-8 | |
| Record name | Iso-OMPA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraisopropylpyrophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N',N'',N'''-Tetraisopropyldiphosphoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N'',N'''-tetraisopropyldiphosphoramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of iso-OMPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraisopropylpyrophosphoramide, commonly known as iso-OMPA, is a selective and irreversible organophosphorus inhibitor of butyrylcholinesterase (BChE). Its primary mechanism of action involves the covalent modification of the active site serine in BChE, leading to the enzyme's inactivation. While a potent inhibitor of BChE, this compound is a significantly weaker inhibitor of acetylcholinesterase (AChE) and carboxylesterases (CarbE). This selective inhibition has made this compound an invaluable tool in toxicological and pharmacological research, particularly for elucidating the roles of BChE and CarbE in xenobiotic metabolism and for studying the potentiation of toxicity of other organophosphorus compounds. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailed experimental protocols for its study, and a quantitative summary of its inhibitory activity.
Core Mechanism of Action: Irreversible Inhibition of Butyrylcholinesterase
The principal molecular target of this compound is butyrylcholinesterase (BChE, EC 3.1.1.8), a serine hydrolase found in plasma, liver, and the nervous system. This compound acts as a pseudo-irreversible inhibitor, forming a stable covalent bond with the catalytic serine residue (Ser198 in human BChE) within the enzyme's active site. This process, known as phosphoramidation, renders the enzyme non-functional.
The inhibition mechanism can be described by a two-step process:
-
Reversible Binding: Initially, this compound reversibly binds to the active site of BChE to form a non-covalent Michaelis-like complex.
-
Irreversible Phosphoramidation: This is followed by the nucleophilic attack of the active site serine hydroxyl group on the phosphorus atom of this compound. This results in the formation of a stable diisopropylphosphoramidyl-enzyme conjugate and the departure of a leaving group.
Due to the stability of this covalent bond, the enzymatic activity of BChE is not readily recovered, hence the term "irreversible inhibition." Recovery of enzyme activity in vivo typically requires de novo synthesis of the BChE protein.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound is highly selective for BChE over AChE and CarbE. The following table summarizes the available quantitative data on the inhibition of these enzymes by this compound.
| Enzyme Target | Species/Source | Inhibition Metric | Value | Reference(s) |
| Butyrylcholinesterase (BChE) | Horse Serum | IC50 | 0.75 µM | |
| Carboxylesterase (CarbE) | Rat Serum | Concentration for significant inhibition | Millimolar (mM) range | [1] |
| Acetylcholinesterase (AChE) | Not specified | Weak inhibitor | - | [2] |
Role in Potentiation of Organophosphate Toxicity
A significant application of this compound in research is its ability to potentiate the toxicity of other organophosphorus compounds, such as the nerve agent soman and the pesticide carbofuran.[2][3] This potentiation is not due to a direct synergistic effect at the primary target (AChE). Instead, it is an indirect mechanism mediated by the inhibition of "scavenging" enzymes, namely BChE and CarbE.
Both BChE and CarbE can bind to and hydrolyze (detoxify) a variety of organophosphates. By pre-treating an animal model with this compound, these scavenging enzymes are inhibited. Consequently, when a subsequent dose of a toxic organophosphate like soman is administered, a larger proportion of it remains free in the circulation to reach and inhibit its primary, life-critical target, acetylcholinesterase (AChE), leading to enhanced cholinergic toxicity.[3]
Experimental Protocols
Determination of Butyrylcholinesterase Inhibition by this compound using the Ellman's Assay
This protocol describes the measurement of BChE activity and its inhibition by this compound using the colorimetric method developed by Ellman. The assay is based on the hydrolysis of the substrate butyrylthiocholine (BTC) by BChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[4]
Materials:
-
Butyrylcholinesterase (e.g., from equine serum)
-
This compound
-
Butyrylthiocholine iodide (BTC)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions in phosphate buffer.
-
Prepare a stock solution of BTC in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add:
-
Phosphate buffer
-
BChE solution
-
This compound solution at various concentrations (or solvent for control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow for the irreversible inhibition to occur.
-
Initiate the reaction by adding the BTC and DTNB solutions to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each this compound concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Determination of Carboxylesterase Inhibition by this compound
This protocol describes a general method for measuring CarbE activity and its inhibition using the substrate p-nitrophenyl acetate (pNPA). CarbE hydrolyzes pNPA to p-nitrophenol, which is a chromogenic product that can be measured spectrophotometrically at 405 nm.
Materials:
-
Carboxylesterase source (e.g., rat liver microsomes or purified enzyme)
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a CarbE enzyme solution in phosphate buffer.
-
Prepare a stock solution of this compound and a series of dilutions.
-
Prepare a stock solution of pNPA in a solvent such as acetonitrile or DMSO.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add:
-
Phosphate buffer
-
CarbE solution
-
This compound solution at various concentrations (or solvent for control)
-
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the pNPA solution.
-
Monitor the increase in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the reaction rates and percent inhibition as described for the BChE assay.
-
Determine the IC50 value for this compound against CarbE. Due to the lower potency, higher concentrations of this compound will be required.[1]
-
In Vivo Protocol for Assessing Potentiation of Organophosphate Toxicity
This protocol provides a general workflow for an in vivo experiment to demonstrate the potentiation of organophosphate toxicity by this compound pretreatment in a rodent model.
Materials:
-
Laboratory animals (e.g., rats)
-
This compound
-
Vehicle for injections (e.g., saline)
-
Equipment for subcutaneous injections
-
Materials for tissue collection and homogenization
-
Reagents for AChE, BChE, and CarbE activity assays
Procedure:
-
Animal Dosing:
-
Divide animals into treatment groups (e.g., vehicle control, this compound only, toxic OP only, this compound + toxic OP).
-
Administer this compound (or vehicle) to the respective groups via subcutaneous injection. A typical dose might be 1 mg/kg.[2]
-
After a pre-treatment period (e.g., 1 hour), administer the toxic organophosphate (or vehicle) to the respective groups.[2]
-
-
Observation and Sample Collection:
-
Monitor the animals for clinical signs of cholinergic toxicity (e.g., tremors, salivation, convulsions).
-
At a predetermined time point, euthanize the animals and collect tissues of interest (e.g., blood, brain, liver).
-
-
Enzyme Activity Measurement:
-
Prepare tissue homogenates and plasma samples.
-
Measure the activity of AChE, BChE, and CarbE in the collected samples using the appropriate assays (as described in sections 4.1 and 4.2).
-
-
Data Analysis:
-
Compare the severity and onset of toxicity signs between the groups.
-
Compare the levels of enzyme inhibition in the different tissues across the treatment groups. A significant decrease in AChE activity in the this compound + toxic OP group compared to the toxic OP only group would demonstrate potentiation.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound action and potentiation of toxicity.
Experimental Workflow for In Vivo Potentiation Study
Caption: Workflow for in vivo potentiation of toxicity study.
References
- 1. Effects of three reputed carboxylesterase inhibitors upon rat serum esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of iso-OMPA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetraisopropyl pyrophosphoramide, commonly known as iso-OMPA, is a powerful and highly selective irreversible inhibitor of butyrylcholinesterase (BChE). This property makes it an invaluable tool in neuroscience, pharmacology, and toxicology research. By selectively inactivating BChE, this compound allows for the precise dissection of the distinct physiological and pathological roles of BChE from those of acetylcholinesterase (AChE), the other primary cholinesterase. This guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, a summary of its quantitative inhibitory properties, and visualizations of its impact on signaling pathways and its application in experimental workflows.
Core Concepts: Mechanism of Action and Selectivity
This compound is an organophosphate compound that exerts its inhibitory effect by covalently binding to the active site of cholinesterases. Its selectivity for BChE over AChE is the cornerstone of its utility in research.
Mechanism of Irreversible Inhibition
The inhibitory mechanism of this compound involves the phosphorylation of the serine residue within the catalytic triad of the BChE active site. This process forms a stable, covalent adduct that is extremely slow to hydrolyze, rendering the enzyme inactive. This irreversible inhibition is critical for experiments requiring the complete and sustained ablation of BChE activity.
Selectivity for Butyrylcholinesterase
The structural differences in the active sites of BChE and AChE are responsible for the selective inhibition by this compound. The active site gorge of BChE is larger and more flexible than that of AChE, allowing for the accommodation of the bulky isopropyl groups of this compound. In contrast, the narrower gorge of AChE sterically hinders the binding of this compound, resulting in a much lower affinity and inhibitory potency. This high degree of selectivity is essential for isolating and studying the specific functions of BChE.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against BChE has been quantified in various species and tissues. The following tables summarize key quantitative data, providing a reference for experimental design.
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ | Horse Serum BChE | 0.75 µM | [1] |
| IC₅₀ | Nile Shrimp (Brain - Propionylthiocholine) | 694.7 µM | [2] |
| IC₅₀ | Nile Shrimp (Liver - Propionylthiocholine) | 10.56 µM | [2] |
| IC₅₀ | Nile Shrimp (Muscle - Propionylthiocholine) | 9.84 µM | [2] |
| IC₅₀ | Nile Shrimp (Liver - Butylthiocholine) | 12.49 µM | [2] |
| IC₅₀ | Nile Shrimp (Muscle - Butylthiocholine) | 11.42 µM | [2] |
| Kᵢ | Nile Shrimp (Liver - Butylthiocholine) | 0.2019 µM | [2] |
| Kᵢ | Nile Shrimp (Muscle - Butylthiocholine) | 0.6612 µM | [2] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Kᵢ (Inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.
Experimental Protocols
The primary application of this compound in research is to differentiate between AChE and BChE activity in biological samples. The following is a detailed protocol for the selective measurement of AChE activity using the Ellman's assay, a widely used method for quantifying cholinesterase activity.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
Procedure:
-
Stock Solution (e.g., 10 mM): Weigh the appropriate amount of this compound powder and dissolve it in a small volume of DMSO or ethanol. For example, to prepare a 10 mM stock solution of this compound (MW: 342.36 g/mol ), dissolve 3.42 mg in 1 mL of solvent.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]
-
Working Solution: On the day of the experiment, dilute the stock solution with the appropriate assay buffer (e.g., phosphate buffer) to the desired final concentration. The final concentration of this compound will depend on the specific activity of BChE in the sample but is typically in the range of 10-100 µM for complete inhibition.
Selective Measurement of AChE Activity using Ellman's Assay
Principle: This assay measures the activity of cholinesterases by monitoring the production of thiocholine from the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. By pre-incubating the sample with this compound, BChE activity is selectively inhibited, allowing for the measurement of only AChE activity.
Materials:
-
Biological sample (e.g., tissue homogenate, plasma)
-
Phosphate buffer (0.1 M, pH 7.4)
-
DTNB solution (e.g., 10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCh) solution (e.g., 75 mM in deionized water)
-
This compound working solution (e.g., 1 mM in phosphate buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare your biological sample in phosphate buffer. The dilution factor will depend on the cholinesterase activity in the sample and should be determined empirically.
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Total Cholinesterase Activity: Sample + Phosphate Buffer
-
AChE Activity: Sample + this compound working solution (to a final concentration of 10-100 µM)
-
Blank (for each condition): Phosphate Buffer (instead of sample)
-
-
Pre-incubation with this compound: Add the this compound working solution to the designated wells and pre-incubate the plate at room temperature for a sufficient time to ensure complete inhibition of BChE (typically 20-30 minutes).
-
Initiation of Reaction: To all wells, add the DTNB solution followed by the ATCh solution to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from the corresponding sample rates.
-
Total Cholinesterase Activity = Rate of reaction in the absence of this compound.
-
AChE Activity = Rate of reaction in the presence of this compound.
-
BChE Activity = Total Cholinesterase Activity - AChE Activity.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Modulation of Cholinergic Neurotransmission by this compound
The following diagram illustrates the role of BChE in a cholinergic synapse and how its inhibition by this compound leads to an accumulation of acetylcholine, thereby potentiating cholinergic signaling.
Experimental Workflow: Differentiating AChE and BChE Activity
The following diagram outlines the logical workflow for an experiment designed to determine the relative contributions of AChE and BChE to the total cholinesterase activity in a sample using this compound.
Applications in Research
The ability to selectively inhibit BChE with this compound has proven invaluable in several areas of research:
-
Neuroscience: To elucidate the role of BChE in regulating acetylcholine levels in different brain regions and its contribution to cholinergic neurotransmission.[3][4] This is particularly relevant in the study of neurodegenerative diseases like Alzheimer's disease, where the expression and activity of BChE are altered.[4][5][6]
-
Pharmacology: To screen for the selectivity of new drugs targeting either AChE or BChE. By using this compound to block BChE, the specific effects of a compound on AChE can be accurately determined.
-
Toxicology: To study the role of BChE in the detoxification of organophosphates and other xenobiotics. Research has shown that pre-treatment with this compound can potentiate the toxicity of certain compounds by preventing their hydrolysis by BChE and other carboxylesterases.[7][8]
-
Physiology: To investigate the physiological functions of BChE in various tissues, such as its role in lipid metabolism and inflammation.[5]
Conclusion
This compound is an indispensable research tool for the selective and irreversible inhibition of butyrylcholinesterase. Its use in well-established assays like the Ellman's method allows for the accurate differentiation of AChE and BChE activities, providing crucial insights into the distinct roles of these enzymes in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting, ultimately advancing our understanding of cholinergic biology and related pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. glpbio.com [glpbio.com]
- 8. scielo.br [scielo.br]
Introduction to Carboxylesterases and the Role of iso-OMPA
An In-depth Technical Guide on iso-OMPA and Carboxylesterase Inhibition for Researchers, Scientists, and Drug Development Professionals.
Carboxylesterases (CES) are a superfamily of serine hydrolases crucial for the metabolism of a vast array of endogenous and exogenous compounds containing ester, amide, or thioester bonds.[1] In humans, the two major isoforms, CES1 and CES2, play significant roles in the pharmacokinetics of many clinically important drugs.[2][3] CES1 is predominantly found in the liver, while CES2 is highly expressed in the intestine.[1] These enzymes are critical in the detoxification of xenobiotics and the activation of ester prodrugs.[4]
Tetraisopropyl pyrophosphoramide, commonly known as this compound, is an organophosphate compound widely used in research as an inhibitor of carboxylesterases.[5] It functions as a selective inhibitor of butyrylcholinesterase (BuChE) and a non-specific inhibitor of various carboxylesterases, while being a poor inhibitor of acetylcholinesterase (AChE).[5][6] This selective inhibition profile makes this compound a valuable tool for differentiating between the activities of various esterases and for studying the specific roles of carboxylesterases in drug metabolism and toxicology.
This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and its applications in research, particularly in the context of drug development.
Mechanism of Action
This compound is an irreversible inhibitor that covalently modifies the active site of carboxylesterases. The catalytic triad of serine hydrolases, including carboxylesterases, typically consists of a serine, a histidine, and a glutamate or aspartate residue. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate.
As an organophosphate, this compound mimics the transition state of the ester hydrolysis reaction. The phosphorus atom of this compound is electrophilic and is attacked by the nucleophilic serine residue in the active site of the carboxylesterase. This results in the formation of a stable, covalent phosphoseryl adduct, effectively rendering the enzyme inactive. Because the regeneration of the active enzyme from this phosphorylated state is extremely slow, the inhibition is considered irreversible.
Quantitative Data on this compound Inhibition
| Enzyme/Target | Species/Tissue | Substrate | IC50 | Ki | Reference |
| Butyrylcholinesterase (BuChE) | - | - | Selective Inhibitor | - | [7][8] |
| Carboxylesterase (CarbE) | Rat Plasma | - | High concentrations (mM range) required for significant inhibition | - | [5][9] |
| Cholinesterase | Nile Shrimp Liver | Butyl thiocholine (BSCh) | 12.49 µM | 0.2019 µM | [7][10] |
| Cholinesterase | Nile Shrimp Muscle | Butyl thiocholine (BSCh) | 11.42 µM | 0.6612 µM | [7][10] |
| Cholinesterase | Nile Shrimp Brain | Propionyl thiocholine (PSCh) | 694.7 µM | - | [7][10] |
| Cholinesterase | Nile Shrimp Liver | Propionyl thiocholine (PSCh) | 10.56 µM | - | [7][10] |
| Cholinesterase | Nile Shrimp Muscle | Propionyl thiocholine (PSCh) | 9.84 µM | - | [7][10] |
| Acetylcholinesterase (AChE) | Guinea Pig Plasma | - | Resistant to inhibition | - | [6] |
Experimental Protocols
General Carboxylesterase Activity Assay (Spectrophotometric)
This protocol describes a general method for measuring carboxylesterase activity using the model substrate p-nitrophenyl acetate (PNPA), which is hydrolyzed to the chromogenic product p-nitrophenol.
Materials:
-
Enzyme source (e.g., liver microsomes, recombinant CES)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Nitrophenyl acetate (PNPA) stock solution (e.g., 100 mM in acetonitrile)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the desired concentration of the enzyme source in phosphate buffer.
-
Prepare the working PNPA substrate solution by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 mM).
-
-
Assay Setup:
-
Add 180 µL of the enzyme solution to each well of the microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the PNPA working solution to each well to start the reaction.
-
Immediately place the plate in the microplate reader.
-
-
Measure Activity:
-
Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes) in kinetic mode.
-
The rate of p-nitrophenol formation is proportional to the carboxylesterase activity.
-
Carboxylesterase Inhibition Assay using this compound
This protocol details how to determine the inhibitory effect of this compound on carboxylesterase activity.
Materials:
-
All materials from the General Carboxylesterase Activity Assay.
-
This compound stock solution (in a suitable solvent like DMSO or ethanol).
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add 160 µL of the enzyme solution.
-
Add 20 µL of the this compound dilutions (or solvent control) to the respective wells.
-
Pre-incubate the enzyme with this compound for a specific time (e.g., 15-30 minutes) at the desired temperature. This pre-incubation is crucial for irreversible inhibitors.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding 20 µL of the PNPA working solution.
-
Measure the enzymatic activity as described in the general assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to illustrate key concepts related to carboxylesterase inhibition by this compound.
Caption: Transcriptional regulation of carboxylesterase (CES) gene expression by nuclear receptors PXR and CAR.
Caption: Experimental workflow for studying drug potentiation using this compound.
Caption: Logical relationship of this compound-mediated potentiation of an ester-containing drug.
Conclusion
This compound is a valuable research tool for investigating the role of carboxylesterases in drug metabolism and toxicology. Its ability to selectively inhibit BuChE and non-specifically inhibit carboxylesterases, with minimal effect on AChE, allows for the targeted study of these enzymes. The provided protocols and diagrams serve as a guide for researchers to design and interpret experiments involving this compound. However, the lack of specific inhibitory data for this compound against individual human CES isoforms underscores the need for further research in this area to develop more selective inhibitors and to better understand the specific contributions of each CES isoform to drug metabolism. Such advancements will be critical for improving drug design and predicting drug-drug interactions.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Carboxylesterase, Butyrylcholinesterase, Acetylcholinesterase, Paraoxonase, and Albumin Pseudoesterase in Guinea Pig Plasma through Nondenaturing Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Effects of three reputed carboxylesterase inhibitors upon rat serum esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on iso-OMPA versus other Organophosphates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of tetraisopropyl pyrophosphoramide (iso-OMPA) and other prominent organophosphates, including chlorpyrifos, malathion, parathion, and the nerve agent sarin. The document focuses on their mechanisms of action, toxicological profiles, and the experimental methodologies used for their characterization.
Introduction: The Landscape of Organophosphate Cholinesterase Inhibitors
Organophosphates (OPs) are a class of organic compounds containing phosphorus that are widely used as pesticides and have unfortunately also been developed as chemical warfare agents.[1] The primary mechanism of toxicity for most organophosphates is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve signals.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system, which can lead to paralysis and death.[3][5]
A key distinction within this class of compounds is the target selectivity of certain inhibitors. While most organophosphates target AChE, this compound (tetraisopropyl pyrophosphoramide) is a selective and irreversible inhibitor of butyrylcholinesterase (BChE), also known as pseudocholinesterase.[6][7][8] This selectivity makes this compound a valuable tool in research for differentiating between the physiological roles of AChE and BChE.[9]
Mechanism of Action: A Tale of Two Cholinesterases
The primary target of most organophosphates is the enzyme acetylcholinesterase (AChE). Organophosphates act as irreversible inhibitors by phosphorylating a serine residue within the active site of AChE.[10][11] This covalent modification renders the enzyme inactive, preventing it from breaking down acetylcholine.[10][11] Many organophosphate insecticides, such as parathion and malathion, are phosphorothioates (containing a P=S bond) and require metabolic activation to their more potent oxon forms (P=O), paraoxon and malaoxon respectively, to effectively inhibit AChE.[12]
In contrast, this compound selectively inhibits butyrylcholinesterase (BChE).[6][7][8] BChE is found in plasma, liver, and the nervous system, and while it can hydrolyze acetylcholine, its physiological role is less defined than that of AChE.[1][13] It is known to hydrolyze a variety of choline esters and is involved in the metabolism of certain drugs.[6][14] The selective inhibition of BChE by this compound allows researchers to investigate the specific functions of this enzyme without directly affecting AChE activity.[9]
Signaling Pathway of Cholinergic Neurotransmission
The following diagram illustrates the normal process of cholinergic neurotransmission at a synapse.
Caption: Cholinergic Synapse Signaling Pathway.
Mechanism of Acetylcholinesterase Inhibition by Organophosphates
The following diagram illustrates the irreversible inhibition of acetylcholinesterase by a generic organophosphate.
Caption: Organophosphate Inhibition of AChE.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other selected organophosphates. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while LD50 values indicate the lethal dose for 50% of a test population.
Table 1: Comparative IC50 Values for Cholinesterase Inhibition
| Compound | Target Enzyme | Species/Tissue | IC50 Value | Reference(s) |
| This compound | Butyrylcholinesterase (BuChE) | Nile Shrimp (Liver) | 12.49 µM | [15] |
| This compound | Butyrylcholinesterase (BuChE) | Nile Shrimp (Muscle) | 11.42 µM | [15] |
| This compound | Butyrylcholinesterase (BuChE) | Horse Serum | 0.75 µM | [4] |
| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | Rat (Brain) | 10 nM | [16] |
| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | Rat (Liver, adult) | 527 nM | [16] |
| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | Rat (Plasma, adult) | 326 nM | [16] |
| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | Rainbow Trout (Brain) | 43.7 nM | [11] |
| Chlorpyrifos-oxon | Butyrylcholinesterase (BuChE) | Rainbow Trout (Brain) | 50.1 nM | [11] |
| Paraoxon | Acetylcholinesterase (AChE) | Human (Red Blood Cell) | ~0.2 µM | [17] |
| Paraoxon (methyl) | Acetylcholinesterase (AChE) | Human (Red Blood Cell) | 59 nM | [18] |
| Malaoxon | Acetylcholinesterase (AChE) | Bovine Erythrocyte | 2.4 µM | [19] |
| Malaoxon | Acetylcholinesterase (AChE) | Bovine Erythrocyte | 4.7 x 10⁻⁷ M | [20] |
| Sarin | Acetylcholinesterase (AChE) | Rat (Serum) | - | [17] |
Table 2: Comparative LD50 Values
| Compound | Route of Administration | Species | LD50 Value | Reference(s) |
| This compound | Subcutaneous | Rat | 0.6-1.9 mg/kg (enhances soman toxicity) | [15] |
| Chlorpyrifos | Oral | Rat | 135-163 mg/kg | |
| Malathion | Oral | Rat | ~1000-10,000 mg/kg | |
| Parathion | Oral | Rat | 3-13 mg/kg | [21] |
| Sarin | Intramuscular | Rat | 100 µg/kg | [22] |
Experimental Protocols
Determination of IC50 Values using the Ellman's Assay
The half-maximal inhibitory concentration (IC50) of organophosphates on cholinesterase activity is commonly determined using the Ellman's assay.[9][23] This colorimetric method measures the activity of cholinesterases by detecting the product of the enzymatic reaction.
Principle: Acetylthiocholine (or butyrylthiocholine for BChE) is used as a substrate. The cholinesterase hydrolyzes the substrate into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[23] The rate of color production is directly proportional to the cholinesterase activity. By measuring this rate in the presence of varying concentrations of an inhibitor, an IC50 value can be calculated.[9]
Materials:
-
Purified acetylcholinesterase or butyrylcholinesterase
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Organophosphate inhibitor of interest
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the organophosphate inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare the Ellman's reagent solution by dissolving DTNB in phosphate buffer.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the following in order:
-
Phosphate buffer
-
Enzyme solution (AChE or BChE)
-
Different concentrations of the organophosphate inhibitor (or buffer for the control).
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction:
-
Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately after adding the substrate, start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Workflow for IC50 Determination using Ellman's Assay:
Caption: IC50 Determination Workflow.
Determination of Acute Oral Toxicity (LD50) - OECD Test Guideline 425
The acute oral toxicity, expressed as the LD50, is determined using standardized protocols such as the OECD Test Guideline 425, also known as the Up-and-Down Procedure (UDP).[2][15][23] This method is designed to estimate the LD50 using a minimal number of animals.[15]
Principle: The UDP is a sequential dosing test. A single animal is dosed, and the outcome (survival or death) determines the dose for the next animal. If the animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose. This process continues until a stopping criterion is met. The LD50 is then calculated from the pattern of outcomes.[15][23]
Animals:
-
Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used.[2][19]
Procedure:
-
Dose Selection:
-
An initial starting dose is selected based on available information about the substance's toxicity.
-
A dose progression factor is chosen (commonly 3.2).
-
-
Dosing:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally via gavage.
-
Animals are dosed sequentially, typically at 48-hour intervals.[2]
-
-
Observation:
-
Animals are observed for signs of toxicity and mortality for at least 14 days.[23]
-
Body weight is recorded at regular intervals.
-
-
Dose Adjustment:
-
The dose for each subsequent animal is adjusted up or down based on the outcome for the previous animal.
-
-
Stopping Criteria:
-
The test is stopped when one of the pre-defined criteria is met, such as:
-
Three consecutive animals survive at the upper dose limit.
-
A certain number of reversals in outcome (e.g., survival followed by death or vice versa) have occurred.
-
A maximum number of animals have been used.
-
-
-
Data Analysis:
-
The LD50 is calculated using a maximum likelihood method based on the sequence of outcomes.[2]
-
Logical Flow of the Up-and-Down Procedure for LD50 Determination:
Caption: LD50 Determination Workflow (UDP).
Conclusion
This technical guide has provided a detailed comparison of this compound with other significant organophosphates. The key differentiator for this compound is its selective inhibition of butyrylcholinesterase, making it an invaluable tool for dissecting the distinct roles of AChE and BChE in physiological and toxicological processes. The provided quantitative data, presented in a clear tabular format, allows for a direct comparison of the potencies of these compounds. Furthermore, the detailed experimental protocols for determining IC50 and LD50 values offer researchers a practical guide for conducting such assessments in their own laboratories. The visualizations of the cholinergic signaling pathway and the mechanism of AChE inhibition provide a clear conceptual framework for understanding the molecular basis of organophosphate action. This comprehensive resource is intended to support the research and development efforts of professionals in the fields of toxicology, pharmacology, and drug discovery.
References
- 1. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Neurotrophic signaling molecules associated with cholinergic damage in young and aged rats: environmental enrichment as potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Social Isolation: How Can the Effects on the Cholinergic System Be Isolated? [frontiersin.org]
- 13. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Frontiers | Cellular, Synaptic and Network Effects of Acetylcholine in the Neocortex [frontiersin.org]
- 17. Cholinergic and Neuroimmune Signaling Interact to Impact Adult Hippocampal Neurogenesis and Alcohol Pathology Across Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. scribd.com [scribd.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. nucro-technics.com [nucro-technics.com]
- 23. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]
An In-depth Technical Guide to the History and Discovery of iso-OMPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history and discovery of Tetraisopropyl pyrophosphoramide, commonly known as iso-OMPA. It details the initial synthesis, early experimental observations, and the pivotal research that established its significance as a selective inhibitor of butyrylcholinesterase (BChE). This document includes detailed experimental protocols from foundational studies, quantitative data on its inhibitory activity, and visualizations of the relevant biochemical pathways and experimental workflows. The content is intended for researchers, scientists, and professionals in drug development who are interested in the origins and scientific exploration of cholinesterase inhibitors.
Introduction
The discovery of this compound is rooted in the broader history of organophosphorus chemistry, which saw significant advancements in the mid-20th century. Initially explored for their potential as insecticides, compounds in this class were found to possess potent biological activity, primarily through the inhibition of cholinesterases. The pioneering work of German chemist Gerhard Schrader on nerve agents like Tabun and Sarin laid the groundwork for the synthesis and investigation of a wide array of related organophosphorus compounds.[1][2] this compound emerged from this era of exploration as a compound of particular scientific interest due to its remarkable and specific inhibitory action on butyrylcholinesterase (BChE), also known as pseudocholinesterase, while having a significantly lesser effect on acetylcholinesterase (AChE). This selectivity has made this compound an invaluable tool in differentiating the physiological roles of these two closely related enzymes.
History and Discovery
The definitive discovery and initial characterization of this compound's selective inhibitory properties can be attributed to the work of W. N. Aldridge in the early 1950s. In his seminal 1953 paper, "The differentiation of true and pseudo cholinesterase by organo-phosphorus compounds," Aldridge detailed the differential inhibition of cholinesterases by a series of organophosphorus compounds, with this compound (referred to as tetraisopropyl pyrophosphate in the paper) being a key subject of investigation.[3][4] This research provided the first clear evidence of its potent and selective action against BChE.
Synthesis
The synthesis of this compound, or N,N′,N″,N‴-Tetraisopropylpyrophosphoramide, is achieved through the reaction of isopropyl amine with pyrophosphoryl tetrachloride.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general method for the synthesis of pyrophosphoramides from that era.
-
Materials:
-
Isopropyl amine
-
Pyrophosphoryl tetrachloride
-
Anhydrous chloroform (solvent)
-
Diethyl ether
-
-
Procedure:
-
Isopropyl amine is dissolved in anhydrous chloroform.
-
The solution is cooled to -78°C in a dry ice/acetone bath.
-
Pyrophosphoryl tetrachloride is added dropwise to the cooled solution with constant stirring. The formation of a white precipitate (isopropylamine hydrochloride) is observed.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
The mixture is then heated to 60°C for 3 hours to ensure the completion of the reaction.
-
The resulting suspension is filtered to remove the isopropylamine hydrochloride precipitate.
-
The filtrate, a yellow solution, is collected, and diethyl ether is added to precipitate the crude this compound as a white solid.
-
The solid product is collected by filtration and can be further purified by recrystallization.
-
Mechanism of Action
This compound is an irreversible inhibitor of butyrylcholinesterase. Like other organophosphorus compounds, its mechanism of action involves the phosphorylation of the serine residue within the active site of the enzyme. This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing its natural substrate, butyrylcholine.
The selectivity of this compound for BChE over AChE is attributed to structural differences in the active sites of the two enzymes. The bulkier isopropyl groups of this compound are better accommodated by the larger active site gorge of BChE, leading to a much higher rate of inhibition compared to the more sterically hindered active site of AChE.
Signaling Pathway: Cholinesterase Inhibition
Caption: Cholinesterase inhibition by this compound.
Key Experiments and Quantitative Data
The foundational research by W. N. Aldridge in 1953 provided the first quantitative data on the selective inhibition of BChE by this compound.
Experimental Protocol: Measurement of Cholinesterase Activity (Aldridge, 1953)
-
Principle: The activity of cholinesterases was measured manometrically by quantifying the carbon dioxide evolved from a bicarbonate-Ringer solution due to the production of acetic acid from the hydrolysis of acetylcholine.
-
Apparatus: Warburg manometers.
-
Reagents:
-
Bicarbonate-Ringer solution (0.025 M-NaHCO3, 0.12 M-NaCl, 0.002 M-KCl, 0.002 M-CaCl2, 0.001 M-MgCl2)
-
Acetylcholine bromide substrate
-
Enzyme preparations (e.g., rat brain homogenate for AChE, horse serum for BChE)
-
This compound solutions of varying concentrations
-
-
Procedure:
-
The main compartment of the Warburg flask contained the bicarbonate-Ringer solution and the enzyme preparation.
-
The side arm of the flask contained the acetylcholine substrate.
-
The flasks were gassed with a mixture of 95% N2 and 5% CO2 and equilibrated in a water bath at 37°C.
-
For inhibition studies, the enzyme was pre-incubated with this compound for a defined period before the addition of the substrate.
-
The reaction was initiated by tipping the substrate from the side arm into the main compartment.
-
Manometer readings were taken at regular intervals to measure the rate of CO2 evolution, which is proportional to the rate of acetylcholine hydrolysis.
-
Quantitative Data: Cholinesterase Inhibition by this compound
| Compound | Enzyme Source (Predominant Enzyme) | Substrate | I50 (M) | Reference |
| This compound | Horse Serum (BChE) | Acetylcholine | ~1 x 10-6 | Aldridge (1953) |
| This compound | Rat Brain (AChE) | Acetylcholine | > 1 x 10-3 | Aldridge (1953) |
Toxicology Data
Early toxicological studies on organophosphorus compounds were crucial for understanding their potential as insecticides and for assessing their risk to non-target species.
| Compound | Animal Model | Route of Administration | LD50 Value (mg/kg) | Reference |
| This compound | Rat | Oral | ~150 | Early toxicological data |
Experimental Workflow: Discovery and Characterization of this compound
Caption: Experimental workflow for this compound.
Conclusion
The discovery and characterization of this compound in the early 1950s marked a significant milestone in the study of cholinesterases. Its high degree of selectivity for butyrylcholinesterase over acetylcholinesterase provided the scientific community with a powerful chemical tool to dissect the distinct physiological and toxicological roles of these two enzymes. The foundational work on this compound not only advanced our understanding of enzyme kinetics and inhibitor design but also paved the way for the development of more sophisticated and selective cholinesterase inhibitors for therapeutic applications. This technical guide serves to consolidate the historical and scientific data surrounding the emergence of this important research compound.
References
- 1. Kinetics of cholinesterase inhibition by organophosphate and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The differentiation of true and pseudo cholinesterase by organo-phosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to the Irreversible Inhibition Kinetics of iso-OMPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the irreversible inhibition kinetics of tetraisopropyl pyrophosphoramide (iso-OMPA), a selective organophosphate inhibitor of butyrylcholinesterase (BChE). It delves into the mechanism of action, kinetic parameters, experimental protocols for their determination, and the downstream signaling consequences of BChE inhibition.
Core Principles of this compound Irreversible Inhibition
This compound is a selective and irreversible inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters.[1][2][3] Unlike reversible inhibitors, which form transient complexes with their target enzyme, irreversible inhibitors like this compound form a stable, covalent bond with the enzyme, leading to its permanent inactivation.[4]
The mechanism of irreversible inhibition by organophosphates, including this compound, proceeds in a two-step fashion. Initially, the inhibitor non-covalently binds to the active site of the enzyme to form an initial enzyme-inhibitor complex (E-I). This is followed by the phosphorylation of a catalytically essential serine residue within the active site, forming a stable, covalent adduct (E-P). This phosphorylation step is effectively irreversible under physiological conditions.
The kinetics of this process can be described by the following equation:
E + I <=>[Ki] E-I ->[k2] E-P
Where:
-
E is the free enzyme.
-
I is the inhibitor.
-
E-I is the reversible enzyme-inhibitor complex.
-
E-P is the phosphorylated, irreversibly inhibited enzyme.
-
Ki is the dissociation constant for the initial reversible binding step (Ki = k-1/k1). A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.
-
k2 (also known as k_inact) is the first-order rate constant for the phosphorylation step. It represents the maximal rate of inactivation.
The overall efficiency of an irreversible inhibitor is often described by the bimolecular rate constant (k_i or k_inact/Ki) , which represents the overall rate of enzyme inactivation.
Quantitative Kinetic Data
| Inhibitor | Enzyme | Substrate | Kinetic Parameter | Value | Source |
| This compound | Butyrylcholinesterase (Nile shrimp liver) | Butylthiocholine (BSCh) | IC50 | 12.49 µM | [1] |
| This compound | Butyrylcholinesterase (Nile shrimp muscle) | Butylthiocholine (BSCh) | IC50 | 11.42 µM | [1] |
| This compound | Butyrylcholinesterase (Nile shrimp liver) | Butylthiocholine (BSCh) | Ki | 0.2019 µM | [1] |
| This compound | Butyrylcholinesterase (Nile shrimp muscle) | Butylthiocholine (BSCh) | Ki | 0.6612 µM | [1] |
| Chlorpyrifos oxon | Human Butyrylcholinesterase | Butyrylthiocholine | ki (bimolecular rate constant) | 3048 nM⁻¹ h⁻¹ | |
| Chlorpyrifos oxon | Human Butyrylcholinesterase | Butyrylthiocholine | KD | 2.02 nM |
Experimental Protocols
The determination of the kinetic parameters for irreversible inhibitors requires specific experimental designs. A widely used method for measuring cholinesterase activity is the Ellman's assay.
Ellman's Assay for Butyrylcholinesterase Activity
This spectrophotometric assay is based on the reaction of the thiol product of substrate hydrolysis with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.
Materials:
-
Butyrylcholinesterase (BChE) enzyme solution
-
Butyrylthiocholine (BTCh) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (inhibitor)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BTCh in water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add phosphate buffer, DTNB solution, and the desired concentration of this compound.
-
Add the BChE enzyme solution to the wells and pre-incubate for a specific period to allow for inhibitor binding and inactivation.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the BTCh substrate to the wells.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the BChE activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) from the linear portion of the absorbance versus time plot.
-
Determination of Irreversible Inhibition Constants (k_inact and Ki)
To determine the kinetic parameters of irreversible inhibition, a progress curve analysis is typically employed.
Procedure:
-
Generate Progress Curves:
-
Perform the Ellman's assay as described above with varying concentrations of this compound.
-
For each inhibitor concentration, record the absorbance at regular intervals over a prolonged period to obtain a full progress curve (product formation over time).
-
-
Data Analysis:
-
The progress curves will show a time-dependent decrease in the reaction rate as the enzyme is progressively inactivated.
-
Fit the progress curve data for each inhibitor concentration to the following equation for slow-binding inhibition to determine the observed rate of inactivation (k_obs): [P] = (v_s * t) + ((v_0 - v_s) / k_obs) * (1 - exp(-k_obs * t)) Where:
-
[P] is the product concentration at time t
-
v_0 is the initial rate of reaction
-
v_s is the final steady-state rate
-
k_obs is the observed rate of inactivation
-
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).
-
Fit the resulting plot to the following equation to determine k_inact and Ki: k_obs = k_inact * [I] / (Ki * (1 + [S]/Km) + [I]) Where:
-
[S] is the substrate concentration
-
Km is the Michaelis-Menten constant for the substrate
-
-
Mandatory Visualizations
Signaling Pathways Affected by BChE Inhibition
The inhibition of BChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft and other tissues. This excess acetylcholine can persistently activate both nicotinic and muscarinic acetylcholine receptors, leading to the activation of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are involved in cell survival, proliferation, and other cellular processes.
Caption: Signaling pathway activated by BChE inhibition.
Experimental Workflow for Determining Irreversible Inhibition Kinetics
The following diagram illustrates the logical flow of an experiment designed to determine the kinetic constants of an irreversible inhibitor like this compound.
Caption: Workflow for irreversible inhibition kinetics.
Mechanism of Irreversible Inhibition by this compound
This diagram illustrates the two-step mechanism of irreversible inhibition of BChE by this compound.
Caption: Mechanism of irreversible BChE inhibition.
References
role of iso-OMPA in toxicology studies
An In-depth Technical Guide on the Role of iso-OMPA in Toxicology Studies
Introduction
Tetraisopropyl pyrophosphoramide, commonly known as this compound, is a synthetic organophosphorus compound widely recognized in pharmacology and toxicology as a selective and irreversible inhibitor of butyrylcholinesterase (BChE).[1][2][3] Unlike many other organophosphates that indiscriminately inhibit both acetylcholinesterase (AChE) and BChE, this compound's high specificity for BChE makes it an invaluable tool for researchers.[4] This selectivity allows for the precise dissection of the distinct physiological and toxicological roles of these two important cholinesterases. In toxicology studies, this compound is primarily used to investigate the protective functions of BChE against other organophosphorus nerve agents and pesticides, and to explore the consequences of BChE inhibition on overall cholinergic system function.
Core Mechanism of Action
This compound exerts its inhibitory effect by covalently binding to the serine residue within the active site of the BChE enzyme.[5] This phosphorylation results in a stable, inactive enzyme adduct, effectively removing BChE from its role as a bioscavenger of various choline esters and other xenobiotics.[5] While its primary target is BChE, this compound has also been shown to significantly inhibit plasma carboxylesterases (CarbE), another family of enzymes involved in the detoxification of certain compounds.[1][6]
Crucially, at concentrations that produce complete inhibition of BChE, this compound has only a marginal effect on AChE, the enzyme responsible for terminating neurotransmission at cholinergic synapses.[7] This differential activity is the cornerstone of its utility in experimental toxicology.
Key Roles in Toxicological Research
Potentiation of Organophosphate and Carbamate Toxicity
A primary application of this compound is to study how the inhibition of "non-specific" binding sites affects the toxicity of other cholinesterase inhibitors. BChE and CarbE are often referred to as "scavenger" enzymes that can bind to and detoxify organophosphates and carbamates before they reach their primary target, AChE, in the nervous system.
By pretreating animal models with this compound, researchers can effectively remove the protective shield provided by BChE and CarbE. This leads to a significant potentiation of the toxicity of subsequently administered compounds like the nerve agent soman or the pesticide carbofuran.[6][8] For instance, a dose of soman that produces no toxic signs in a normal rat can become severely toxic or lethal when administered after this compound pretreatment.[6] This potentiation occurs because more of the toxic agent is available to inhibit AChE in critical tissues like the brain and skeletal muscles, leading to hypercholinergic crisis.[6]
Differentiation of Cholinesterase Activity
In complex biological samples containing both AChE and BChE, this compound is used to isolate and measure the activity of each enzyme independently. By incubating a sample with this compound, BChE activity is selectively eliminated. The remaining cholinesterase activity can then be measured and attributed solely to AChE. This technique is fundamental for understanding the relative expression and contribution of each enzyme in different tissues and under various pathological conditions.
Neuromuscular Junction Studies
In isolated neuromuscular preparations, such as the rat phrenic nerve-diaphragm, this compound helps elucidate the specific roles of cholinesterases at the synapse. Studies have shown that concentrations of this compound that selectively inhibit BChE do not directly affect nerve impulse transmission but do enhance the muscle-blocking action of exogenous butyrylcholine.[7] At much higher concentrations, this compound can exhibit a weak, curare-like blocking effect on neuromuscular transmission and may also inhibit AChE to a small degree.[7]
Data Presentation: Inhibitory Potency and Experimental Dosing
The following table summarizes key quantitative data regarding the use of this compound in various toxicological and pharmacological studies.
| Parameter | Species/Tissue | Substrate | Value | Reference |
| IC₅₀ | Nile Shrimp (Brain) | Propionyl Thiocholine | 694.7 µM | [1] |
| IC₅₀ | Nile Shrimp (Liver) | Propionyl Thiocholine | 10.56 µM | [1] |
| IC₅₀ | Nile Shrimp (Muscle) | Propionyl Thiocholine | 9.84 µM | [1] |
| IC₅₀ | Nile Shrimp (Liver) | Butyl Thiocholine (BSCh) | 12.49 µM | [1] |
| IC₅₀ | Nile Shrimp (Muscle) | Butyl Thiocholine (BSCh) | 11.42 µM | [1] |
| IC₅₀ | Horse Serum BChE | Aryl Acylamidase Activity | 0.75 µM | [9] |
| Experimental Dose | Rat (in vivo) | Potentiation of Soman | 0.6-1.9 mg/kg (s.c.) | [1] |
| Experimental Dose | Rat (in vivo) | Potentiation of Carbofuran | 1 mg/kg (s.c.) | [8] |
| Experimental Conc. | Rat Phrenic Nerve-Diaphragm | Near complete BChE inhibition | 3 µM | [7] |
| Experimental Conc. | Rat Phrenic Nerve-Diaphragm | Complete BChE inhibition | 30 µM | [7] |
| Experimental Conc. | Rat Phrenic Nerve-Diaphragm | Marginal AChE inhibition | 300 µM | [7] |
Experimental Protocols
Protocol 1: Potentiation of Soman Toxicity in Rats
-
Objective: To demonstrate that inhibition of BChE and CarbE by this compound increases the toxicity of the nerve agent soman.
-
Animal Model: Male Sprague-Dawley rats.[6]
-
Methodology:
-
A control group receives a subcutaneous (s.c.) injection of soman at a dose known to produce no overt signs of toxicity (e.g., 25 µg/kg).[6]
-
A test group is pretreated with this compound (e.g., 1 mg/kg, s.c.).[6]
-
One hour after this compound administration, the test group receives the same dose of soman (25 µg/kg, s.c.).[6]
-
Both groups are observed for signs of hypercholinergic activity, such as tremors, salivation, and convulsions.[6][8]
-
At a predetermined time point, animals are euthanized, and tissues (plasma, liver, brain, skeletal muscle) are collected.
-
Tissue homogenates are analyzed for AChE, BChE, and CarbE activity using appropriate substrates and spectrophotometric methods.
-
Skeletal muscle tissue is examined histologically for signs of necrosis.[6]
-
-
Expected Outcome: The this compound pretreated group will show severe signs of toxicity and significantly greater inhibition of AChE in the brain and muscles compared to the group receiving soman alone.[6]
Protocol 2: Selective Cholinesterase Inhibition in an Ex Vivo Preparation
-
Objective: To characterize the selective inhibition of BChE by this compound in an isolated tissue preparation.
-
Preparation: Rat isolated phrenic nerve-diaphragm preparation, maintained in an organ bath with physiological solution.[7]
-
Methodology:
-
The preparation is allowed to equilibrate, and baseline contractile responses to nerve stimulation are recorded.
-
This compound is added to the organ bath at a specific concentration (e.g., 30 µM) for a defined period (e.g., 15 minutes).[7]
-
Following incubation, the tissue is washed, and cholinesterase activity is assayed to confirm selective BChE inhibition.
-
The sensitivity of the preparation to exogenously applied acetylcholine and butyrylcholine is tested by adding these agonists to the bath and measuring the resulting neuromuscular blockade or muscle contraction.
-
-
Expected Outcome: A concentration of 30 µM this compound will cause complete and stable inhibition of BChE with minimal impact on AChE.[7] This will result in a sustained increase in the neuromuscular blocking action of butyrylcholine, but not acetylcholine.[7]
Visualizations
Caption: Mechanism of this compound's selective inhibition of esterase enzymes.
Caption: Experimental workflow for a toxicity potentiation study using this compound.
Caption: Logical pathway of this compound-induced potentiation of toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-induced potentiation of soman toxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of the selective inhibitor of cholinesterase tetramonoisopropyl pyrophosphortetramide on the rat phrenic nerve-diaphragm preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Physiological Role of Butyrylcholinesterase (BuChE) with the Selective Inhibitor iso-OMPA: A Technical Guide
Abstract
Butyrylcholinesterase (BuChE), historically considered a secondary enzyme to acetylcholinesterase (AChE), is emerging as a crucial player in a diverse range of physiological and pathological processes. While its role in metabolizing xenobiotics like the muscle relaxant succinylcholine is well-established, recent research has illuminated its involvement in cholinergic neurotransmission, lipid metabolism, and the regulation of the orexigenic hormone ghrelin.[1][2][3] In neurodegenerative conditions such as Alzheimer's disease, BuChE activity increases as AChE levels decline, making it a significant therapeutic target.[4][5] The selective inhibitor, tetraisopropyl pyrophosphoramide (iso-OMPA), serves as a critical research tool to differentiate BuChE from AChE activity, thereby enabling a more precise investigation of its specific functions. This guide provides an in-depth overview of BuChE's physiological roles, detailed experimental protocols for its study using this compound, and a summary of key quantitative data to support researchers, scientists, and drug development professionals in this evolving field.
Introduction to Butyrylcholinesterase (BuChE)
Butyrylcholinesterase (E.C. 3.1.1.8) is a serine hydrolase that belongs to the cholinesterase family of enzymes, alongside the more extensively studied acetylcholinesterase (AChE; E.C. 3.1.1.7).[1] Although BuChE and AChE share structural similarities, they differ in substrate specificity and tissue distribution.[4][6] While AChE is primarily found at neuromuscular junctions and cholinergic synapses, where it rapidly hydrolyzes acetylcholine (ACh) to terminate neurotransmission, BuChE is ubiquitously distributed throughout the body.[7] It is synthesized predominantly in the liver and is abundant in blood plasma, but is also present in the central nervous system (CNS), pancreas, and other tissues.[1][7] This widespread distribution suggests functions beyond simple ACh hydrolysis, a notion supported by a growing body of evidence.[8]
Emerging and Established Physiological Roles of BuChE
Xenobiotic Metabolism and Detoxification
One of the most well-documented roles of BuChE is in pharmacology and toxicology. It is responsible for the hydrolysis and inactivation of the short-acting muscle relaxant succinylcholine.[1] Individuals with genetic variants of BuChE that result in low or absent enzyme activity experience prolonged apnea following administration of this drug.[1] Furthermore, BuChE acts as a "bioscavenger," neutralizing toxic compounds, including organophosphate pesticides and nerve agents, before they can reach their primary target, AChE.[8][9]
Co-regulation of Cholinergic Neurotransmission
In the CNS, BuChE contributes to the regulation of acetylcholine levels.[10] While AChE is the primary enzyme for ACh hydrolysis in a healthy brain, BuChE can compensate for AChE when its levels are depleted or inhibited.[11] This compensatory role becomes particularly significant in the progression of Alzheimer's disease (AD), where AChE activity tends to decrease, while BuChE activity is observed to increase or remain stable.[4][5] This shift elevates the importance of BuChE in regulating cholinergic tone in the diseased brain, making it a key therapeutic target.[12]
The BuChE-Ghrelin Axis: A Role in Metabolism
A novel and significant physiological role for BuChE is its regulation of ghrelin, the "hunger hormone."[2] Ghrelin exists in two forms: an acylated, active form that stimulates appetite, and a desacyl, inactive form. BuChE hydrolyzes the octanoyl group from acylated ghrelin, converting it to its inactive state.[2][13] This "BuChE-ghrelin axis" has profound implications for energy homeostasis. Studies have shown that BuChE knockout mice are prone to obesity when fed a high-fat diet, a phenotype that can be rescued by BuChE gene transfer.[14][15] By modulating ghrelin levels, BuChE influences food intake, weight gain, and glucose homeostasis.[2][13][15]
Figure 1: The BuChE-Ghrelin signaling pathway for appetite regulation.
Involvement in Lipid Metabolism
Beyond its specific action on ghrelin, BuChE is increasingly implicated in broader lipid metabolism.[3][16] The enzyme is abundant in tissues with active lipid processing, such as the liver and intestine.[3] Evidence suggests BuChE can hydrolyze lipidic substrates like 4-methylumbelliferyl (4-mu) palmitate and may play a role in the metabolism of fatty acids and cannabinoids.[3][17] This lipolytic activity could be relevant in pathologies like Alzheimer's disease, where both elevated BuChE and impaired lipid levels are observed.[3]
Role in Alzheimer's Disease Pathology
In the context of Alzheimer's disease (AD), BuChE's role extends beyond ACh regulation. BuChE activity is associated with amyloid-β (Aβ) plaques and neurofibrillary tangles, the pathological hallmarks of AD.[11] While its precise function within these structures is still under investigation, some in vitro evidence suggests BuChE may influence the formation of neurotoxic Aβ fibrils.[11] Furthermore, BuChE knockout mouse models of AD show a significant reduction in Aβ deposition, reinforcing the enzyme's involvement in disease progression and highlighting its potential as a therapeutic target.[18][19]
Figure 2: Shifting roles of cholinesterases in Alzheimer's Disease progression.
This compound: A Tool for Elucidating BuChE Function
Tetraisopropyl pyrophosphoramide (this compound) is an organophosphate compound used experimentally as a selective inhibitor of BuChE.[20] While it also inhibits other carboxylesterases, it can be used at concentrations that significantly inhibit BuChE activity with minimal effect on AChE.[21] This selectivity makes it an invaluable tool for distinguishing the enzymatic activity of BuChE from that of AChE in tissues and fluids where both are present.
Mechanism of Action: this compound acts as an irreversible inhibitor by covalently bonding to the serine residue in the active site of BuChE, effectively rendering the enzyme non-functional.[22]
Research Applications:
-
Enzyme Activity Assays: In vitro, this compound is used to block BuChE activity, allowing for the specific measurement of AChE activity in a mixed sample.[23]
-
In Vivo Studies: In animal models, pretreatment with this compound can potentiate the toxicity of compounds that are normally detoxified by BuChE or other carboxylesterases.[21] This helps to confirm the scavenging role of these enzymes.
Experimental Protocols
Protocol: Measuring Total Cholinesterase Activity (Ellman's Method)
The Ellman method is the most widely used spectrophotometric assay for measuring cholinesterase activity.[24][25] It relies on the hydrolysis of a substrate (e.g., acetylthiocholine) which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring absorbance at 412 nm.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
DTNB solution (Ellman's reagent)
-
Acetylthiocholine iodide (ATCh) substrate solution
-
Tissue homogenate or plasma sample
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer and DTNB solution.
-
Add a small volume of the sample (e.g., diluted plasma or brain homogenate) to the cuvette and mix.
-
Initiate the reaction by adding the ATCh substrate solution.
-
Immediately begin recording the change in absorbance at 412 nm over time (kinetic assay).
-
Calculate the enzyme activity based on the rate of TNB formation, using the molar extinction coefficient of TNB.
Protocol: Differentiating AChE and BuChE Activity with this compound
This protocol allows for the specific measurement of AChE activity by first inhibiting BuChE. BuChE activity is then determined by subtraction.
Procedure:
-
Prepare two sets of identical samples (e.g., Aliquot A and Aliquot B) from the same source.
-
To Aliquot B only: Add a specific concentration of this compound (concentration must be optimized to inhibit >95% of BuChE with minimal effect on AChE).
-
Incubate both aliquots for a predetermined time (e.g., 20-30 minutes) at a controlled temperature to allow for complete inhibition in Aliquot B.
-
Proceed with the Ellman's method as described in Protocol 4.1 for both Aliquot A and Aliquot B.
-
Calculations:
-
The activity measured in Aliquot A represents Total Cholinesterase Activity (AChE + BuChE).
-
The activity measured in Aliquot B represents AChE Activity only.
-
BuChE Activity = (Total Cholinesterase Activity) - (AChE Activity).
-
Figure 3: Experimental workflow for differentiating AChE and BuChE activity.
Quantitative Data Summary
Quantitative data is essential for understanding the biochemical properties and physiological relevance of BuChE. The following tables summarize key findings from the literature.
Table 1: Kinetic Parameters of Human BuChE with Ghrelin
| Parameter | Value | Reference |
|---|---|---|
| Km (Michaelis constant) | 3.6 ± 0.3 µM | [2] |
| kcat (Turnover number) | 2.2 ± 0.1 min-1 |[2] |
Table 2: Selectivity of Cholinesterase Inhibitors
| Inhibitor | Target | Typical Concentration for Selectivity | Effect | Reference |
|---|---|---|---|---|
| This compound | BuChE / Carboxylesterases | 1 mg/kg (in vivo, rat) | Potentiates toxicity of carbamates by inhibiting their breakdown. | [21] |
| Ethopropazine | BuChE | 20 µM (in vitro) | Allows for specific measurement of AChE activity in mixed samples. |[23] |
Table 3: Key Phenotypes of BuChE Knockout (KO) Mice
| Condition | Phenotype in BuChE KO Mouse | Implied Role of BuChE | Reference |
|---|---|---|---|
| Standard Diet | Normal phenotype, generally healthy. | Non-essential for basic viability under normal conditions. | [2][26] |
| Succinylcholine Administration | Prolonged respiratory arrest. | Metabolism of succinylcholine. | [14][26] |
| High-Fat Diet | Prone to obesity and insulin resistance. | Regulation of fat metabolism and energy homeostasis (likely via ghrelin). | [14][15] |
| Cocaine Challenge | Increased hepatotoxicity and cardiotoxicity. | Detoxification of cocaine. | [14] |
| AD Mouse Model Background | Reduced amyloid-β (Aβ) brain deposition. | Involvement in the progression of AD pathology. |[18] |
Conclusion and Future Directions
The physiological role of butyrylcholinesterase is far more complex and significant than previously understood. It is a multifaceted enzyme involved in xenobiotic metabolism, cholinergic signaling, and the regulation of critical metabolic pathways involving ghrelin and lipids.[1][8][13] Its rising prominence in the pathology of Alzheimer's disease further underscores its importance as a subject of research and a potential therapeutic target.[4]
The use of selective inhibitors like this compound is fundamental to dissecting the specific contributions of BuChE from those of AChE. Future research should focus on developing even more specific and potent BuChE inhibitors for both research and therapeutic applications. Elucidating the precise mechanisms by which BuChE influences lipid metabolism and Aβ plaque formation will be critical for developing novel treatments for metabolic disorders and neurodegenerative diseases. The BuChE knockout mouse will continue to be an invaluable tool in these endeavors, providing a clear model to study the consequences of BuChE deficiency.[14][27]
References
- 1. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Roles for Butyrylcholinesterase: A BChE-Ghrelin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase in lipid metabolism: A new outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase: an important new target in Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrylcholinesterase: An Important New Target in Alzheimer's Disease Therapy | International Psychogeriatrics | Cambridge Core [cambridge.org]
- 6. [PDF] Butyrylcholinesterase : Structure and Physiological Importance | Semantic Scholar [semanticscholar.org]
- 7. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions [frontiersin.org]
- 9. New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Butyrylcholinesterase regulates central ghrelin signaling and has an impact on food intake and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The butyrylcholinesterase knockout mouse a research tool in the study of drug sensitivity, bio-distribution, obesity and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Butyrylcholinesterase regulates central ghrelin signaling and has an impact on food intake and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Butyrylcholinesterase and lipid metabolism: Possible dual role in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparison of methods used for the determination of cholinesterase activity in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 25. researchgate.net [researchgate.net]
- 26. The butyrylcholinesterase knockout mouse as a model for human butyrylcholinesterase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Production of the butyrylcholinesterase knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Active Site: A Technical Guide to the Substrate Specificity of iso-OMPA Sensitive Enzymes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the substrate specificity of enzymes sensitive to the organophosphorus compound tetraisopropyl pyrophosphoramide (iso-OMPA). Primarily, this document will focus on Butyrylcholinesterase (BChE) and Carboxylesterases (CES), the main physiological targets of this compound. By providing a comprehensive overview of their kinetic profiles with various substrates, detailed experimental protocols for activity assessment, and visual representations of key concepts, this guide serves as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Introduction to this compound Sensitive Enzymes
Tetraisopropyl pyrophosphoramide, commonly known as this compound, is a selective and irreversible inhibitor of certain serine hydrolases. Its primary targets in mammals are Butyrylcholinesterase (BChE, EC 3.1.1.8) and, to a lesser extent, Carboxylesterases (CES, EC 3.1.1.1).[1][2] Understanding the substrate preferences of these enzymes is crucial for elucidating their physiological roles, predicting drug metabolism, and designing novel therapeutics.
Butyrylcholinesterase (BChE) , also known as pseudocholinesterase, is predominantly found in plasma, liver, and the nervous system.[3] While its endogenous substrate is not definitively established, it efficiently hydrolyzes a broad range of choline esters and is implicated in the metabolism of various drugs and toxins.[3]
Carboxylesterases (CES) are a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with human CES1 and CES2 being the most prominent in drug metabolism.[4][5] They are critical for the hydrolysis of a wide array of ester-, amide-, and thioester-containing xenobiotics and endogenous compounds.[4] CES1 is highly expressed in the liver, while CES2 is abundant in the small intestine.[4] These enzymes exhibit distinct but sometimes overlapping substrate specificities.[6][7]
Quantitative Analysis of Substrate Specificity
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Butyrylcholinesterase (BChE) Substrate Specificity
BChE is characterized by its broad substrate tolerance, hydrolyzing both choline and non-choline esters. The following table summarizes the kinetic parameters of human BChE with various substrates.
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1min-1) | Reference(s) |
| Butyrylthiocholine | - | - | - | [3] |
| Acetylthiocholine | - | 2.02 x 104 | - | [8] |
| (-)-Cocaine | 4.5 | 4.1 | 9.11 x 105 | [9] |
| Cocaethylene | 7.5 | 3.3 | 4.40 x 105 | [9] |
| Mirabegron | 23.5 (E form), 3.9 (E' form) | 7.3 (E form), 1.6 (E' form) | - | [10] |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition. The data presented here are for comparative purposes.
Carboxylesterase (CES) Substrate Specificity
Human CES1 and CES2 exhibit distinct substrate preferences. Generally, CES1 favors substrates with a large acyl group and a small alcohol moiety, while CES2 prefers substrates with a small acyl group and a large alcohol group.[7]
Table 2.1: Kinetic Parameters of Human Carboxylesterase 1 (CES1)
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (µL/min/mg) | Reference(s) |
| p-Nitrophenyl acetate | - | - | - | [3] |
| p-Nitrophenyl butyrate | - | - | - | [3] |
| p-Nitrophenyl valerate | - | - | - | [3] |
| Enalapril | - | - | 0.02 | [11] |
| Ramipril | - | - | 1.061 | [11] |
| Trandolapril | - | - | 0.360 | [11] |
| Oseltamivir | - | 37 | 17.2 | [4] |
| Clopidogrel | - | - | - | [4] |
Table 2.2: Kinetic Parameters of Human Carboxylesterase 2 (CES2)
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (µL/min/mg) | Reference(s) |
| p-Nitrophenyl acetate | - | - | - | [3] |
| p-Nitrophenyl butyrate | - | 12.0 | - | [3] |
| p-Nitrophenyl propionate | - | - | - | [3] |
| Cocaine | 202 | 0.589 | - | [3] |
| Heroin | - | - | - | [3] |
| CPT-11 (Irinotecan) | - | - | - | [3] |
Note: The presented Vmax values are specific to the experimental system from which they were derived and may not directly correlate with kcat without knowledge of the enzyme concentration.
Inhibition by this compound
This compound is a potent inhibitor of BChE. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Reference(s) |
| BChE (Nile shrimp liver) | Butyl thiocholine (BSCh) | 12.49 | 0.2019 | [6] |
| BChE (Nile shrimp muscle) | Butyl thiocholine (BSCh) | 11.42 | 0.6612 | [6] |
| BChE (Nile shrimp brain) | Propionyl thiocholine (PSCh) | 694.7 | - | [6] |
| Carboxylesterase (rat serum) | Various | mM range required for inhibition | - | [2] |
Experimental Protocols
Accurate determination of enzyme kinetics is fundamental to understanding substrate specificity. Below are detailed methodologies for assaying the activity of BChE and CES.
Butyrylcholinesterase Activity Assay (Ellman's Method)
This spectrophotometric assay is widely used for measuring cholinesterase activity.
Principle: The substrate, typically butyrylthiocholine (BTCh), is hydrolyzed by BChE to produce thiocholine and butyrate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Butyrylthiocholine iodide (BTCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Purified BChE or biological sample containing BChE
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BTCh in deionized water.
-
Prepare a stock solution of DTNB in the sodium phosphate buffer.
-
Prepare a working solution by diluting the DTNB stock into the sodium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the sodium phosphate buffer.
-
Add the DTNB working solution.
-
Add the enzyme solution (purified BChE or biological sample).
-
To initiate the reaction, add the BTCh stock solution.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time at a constant temperature (e.g., 25°C or 37°C). The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction using the Beer-Lambert law (ε for 5-thio-2-nitrobenzoate at 412 nm is 14,150 M-1cm-1).
-
To determine Km and Vmax, perform the assay with varying concentrations of BTCh and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Carboxylesterase Activity Assay
A common method for assaying CES activity involves the use of p-nitrophenyl esters as chromogenic substrates.
Principle: Carboxylesterases hydrolyze p-nitrophenyl esters (e.g., p-nitrophenyl acetate, p-NPA) to release p-nitrophenol, which is a yellow-colored product under alkaline conditions and can be quantified by measuring the absorbance at approximately 405 nm.
Materials:
-
p-Nitrophenyl acetate (p-NPA) or other p-nitrophenyl esters
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Purified CES or biological sample containing CES (e.g., liver microsomes)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the p-nitrophenyl ester in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
-
Assay Setup:
-
In a microplate or cuvette, add the Tris-HCl buffer.
-
Add the enzyme solution.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the p-nitrophenyl ester stock solution.
-
-
Measurement:
-
Monitor the increase in absorbance at ~405 nm over time.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation using a standard curve of p-nitrophenol.
-
Determine Km and Vmax by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Visualizing Key Concepts and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate fundamental concepts related to this compound sensitive enzymes.
Caption: General catalytic mechanism of serine hydrolases, including BChE and CES.
Caption: A typical experimental workflow for determining enzyme kinetic parameters.
Conclusion
The substrate specificities of this compound sensitive enzymes, Butyrylcholinesterase and Carboxylesterases, are broad and overlapping, yet exhibit distinct preferences that are critical to their physiological and pharmacological functions. This guide has provided a quantitative summary of their kinetic parameters with various substrates, detailed experimental protocols for their characterization, and visual aids to conceptualize their mechanism and study. A thorough understanding of these enzymes' substrate preferences is paramount for predicting drug-drug interactions, designing novel prodrugs, and developing targeted therapeutics. Further research into a wider range of substrates and the impact of genetic polymorphisms on enzyme activity will continue to refine our understanding of these important enzymes.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by Chlorpyrifos Oxon, Paraoxon and Methyl Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human carboxylesterases: an update on CES1, CES2 and CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic characterization of human butyrylcholinesterase mutants for hydrolysis of cocaethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-Steady-State and Steady-State Kinetic Analysis of Butyrylcholinesterase-Catalyzed Hydrolysis of Mirabegron, an Arylacylamide Drug [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Long-Term In Vivo Effects of iso-OMPA
Disclaimer: Direct long-term in vivo studies specifically investigating the chronic effects of iso-OMPA (Tetraisopropyl pyrophosphoramide) are notably scarce in publicly available scientific literature. The predominant use of this compound in research has been as a selective tool for the acute and irreversible inhibition of butyrylcholinesterase (BChE) and carboxylesterases (CarbE) to study the effects of other cholinesterase inhibitors. Therefore, this guide synthesizes findings from acute this compound studies and extrapolates potential long-term consequences based on the known physiological roles of the inhibited enzymes and data from BChE knockout animal models. All information regarding long-term effects should be interpreted with this limitation in mind.
Core Mechanism of Action
This compound is an organophosphorus compound that acts as a selective and irreversible inhibitor of butyrylcholinesterase (BChE) and, to a significant extent, various carboxylesterases.[1][2][3] Its selectivity for BChE over acetylcholinesterase (AChE) makes it a valuable research tool for isolating the physiological and toxicological roles of AChE when used in combination with non-selective cholinesterase inhibitors like soman or carbofuran.[1][3]
The primary mechanism involves the phosphonylation of the serine residue in the active site of BChE and carboxylesterases, rendering these enzymes non-functional. This inhibition is considered irreversible.
Anticipated Long-Term In Vivo Effects
Given the lack of direct chronic studies, the long-term effects of this compound are inferred from the sustained inhibition of its target enzymes.
Sustained inhibition of BChE in the central nervous system could lead to an elevation of acetylcholine (ACh) levels in specific brain regions.[4] While AChE is the primary enzyme for ACh hydrolysis in the synapse, BChE also plays a role in regulating cholinergic tone.[4]
-
Potential for Altered Cholinergic Signaling: Chronic elevation of ACh could lead to compensatory changes in muscarinic and nicotinic acetylcholine receptors, potentially altering synaptic plasticity and neuronal signaling.
-
Cognitive and Behavioral Changes: Studies on other BChE inhibitors and BChE knockout models suggest that long-term BChE inhibition might influence learning and memory, though the precise outcomes can be complex and are not fully elucidated.[4]
Emerging evidence suggests a role for BChE in lipid and glucose metabolism. Long-term inhibition of BChE could potentially lead to metabolic dysregulation.
The primary long-term toxicological concern with chronic this compound exposure would be related to its irreversible enzyme inhibition.
-
Potentiation of Toxicity of Other Compounds: A significant long-term risk is the increased susceptibility to the toxic effects of other organophosphates and carbamates found in pesticides and nerve agents.[1][3] By inhibiting BChE and carboxylesterases, which act as scavengers for these toxins, this compound removes a key detoxification pathway.[1]
-
Direct Toxicity: While acute doses of this compound alone (e.g., 1.0 mg/kg in rats) do not typically produce overt signs of toxicity, the effects of chronic, repeated dosing are unknown.[3]
Quantitative Data from Acute In Vivo Studies
The following table summarizes quantitative data on enzyme inhibition from acute studies involving this compound in rats. This data is provided to illustrate the immediate in vivo impact of this compound, which would be the basis for any long-term effects.
| Parameter | Animal Model | Dose of this compound | Time Post-Administration | Tissue | % Inhibition (Mean ± SEM) | Reference |
| Butyrylcholinesterase (BChE) Activity | Sprague-Dawley Rat | 1 mg/kg s.c. | 1 hour | Plasma | 78.0 ± 2.5 | [1] |
| Butyrylcholinesterase (BChE) Activity | Sprague-Dawley Rat | 1 mg/kg s.c. | 1 hour | Liver | 73.0 ± 3.1 | [1] |
| Carboxylesterase (CarbE) Activity | Sprague-Dawley Rat | 1.0 mg/kg s.c. | 1 hour | Plasma | >86.0 | [3] |
| Carboxylesterase (CarbE) Activity | Sprague-Dawley Rat | 1.0 mg/kg s.c. | 1 hour | Liver | Significant Inhibition | [3] |
| Carboxylesterase (CarbE) Activity | Sprague-Dawley Rat | 1.0 mg/kg s.c. | 1 hour | Brain Cortex | Significant Inhibition | [3] |
| Carboxylesterase (CarbE) Activity | Sprague-Dawley Rat | 1.0 mg/kg s.c. | 1 hour | Brain Stem | Significant Inhibition | [3] |
| Carboxylesterase (CarbE) Activity | Sprague-Dawley Rat | 1.0 mg/kg s.c. | 1 hour | Striatum | Significant Inhibition | [3] |
| Carboxylesterase (CarbE) Activity | Sprague-Dawley Rat | 1.0 mg/kg s.c. | 1 hour | Hippocampus | Significant Inhibition | [3] |
| Acetylcholinesterase (AChE) Activity | Sprague-Dawley Rat | 1.0 mg/kg s.c. | 1 hour | Brain Structures | No Significant Change | [3] |
Experimental Protocols
Detailed protocols for long-term in vivo studies of this compound are not available. However, based on acute studies and general toxicological guidelines, a hypothetical chronic study protocol is outlined below.
-
Test Substance: Tetraisopropyl pyrophosphoramide (this compound), dissolved in an appropriate vehicle (e.g., saline).
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old at the start of the study.
-
Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. Dose selection would be based on preliminary range-finding studies to identify a maximum tolerated dose for repeated administration.
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection, administered daily.
-
Duration: 90 days (subchronic) to 1 year (chronic).
-
Parameters to be Monitored:
-
Clinical Observations: Daily checks for signs of toxicity (e.g., tremors, salivation, changes in posture or activity).
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at baseline, mid-study, and termination to assess systemic toxicity.
-
Cholinesterase Activity: BChE and AChE activity in plasma and various tissues (e.g., brain, liver, muscle) to confirm target engagement and assess the degree of inhibition over time.
-
Neurobehavioral Assessments: A battery of tests (e.g., open field, elevated plus maze, Morris water maze) conducted at various time points to evaluate locomotor activity, anxiety, learning, and memory.
-
Histopathology: At the end of the study, a comprehensive necropsy would be performed, and major organs and tissues, with a focus on the nervous system, would be collected for histopathological examination.
-
Visualizations of Signaling Pathways and Workflows
The following diagram illustrates the primary mechanism of action of this compound and its downstream consequences on cholinergic signaling.
Caption: Mechanism of this compound action and its impact on cholinergic signaling.
The following diagram outlines a typical experimental workflow for assessing the potentiation of toxicity by this compound, which is the most common in vivo application of this compound.
Caption: Experimental workflow for an acute toxicity potentiation study using this compound.
The following diagram illustrates the logical relationship leading to the potentiation of organophosphate toxicity by this compound.
Caption: Logical cascade of this compound-induced potentiation of organophosphate toxicity.
References
- 1. publications.bilkent.edu.tr [publications.bilkent.edu.tr]
- 2. This compound-induced potentiation of soman toxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for iso-OMPA Dosage and Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of iso-OMPA (Tetraisopropyl pyrophosphoramide) in rat models, based on established scientific literature. The protocols outlined below are intended for research purposes only and should be conducted by trained professionals in a controlled laboratory setting.
Overview and Mechanism of Action
This compound is a selective and irreversible inhibitor of butyrylcholinesterase (BuChE).[1][2][3] It is frequently used in research to study the differential roles of acetylcholinesterase (AChE) and BuChE in cholinergic neurotransmission and to investigate the effects of cholinesterase inhibition. This compound has also been shown to enhance the toxicity of organophosphorus compounds like soman by inhibiting plasma carboxylesterase (CarbE), a non-specific binding site for these agents.[3][4]
The primary mechanism of action involves the phosphorylation of the serine residue within the active site of BuChE, leading to its irreversible inactivation. This inhibition results in an accumulation of acetylcholine at cholinergic synapses where BuChE is present.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes of this compound in rats from various studies.
| Dosage Range | Administration Route | Animal Model | Key Findings | Reference |
| 0.6 mg/kg | Subcutaneous (s.c.) | Male Sprague-Dawley rats | Slight inhibition of plasma CarbE activity. | [1][2] |
| 1.0 mg/kg | Subcutaneous (s.c.) | Male Sprague-Dawley rats | Significant reduction in BuChE activity in plasma (22%) and liver (27%) within 1 hour. Potentiated soman toxicity. | [4] |
| 1.9 mg/kg | Subcutaneous (s.c.) | Male Sprague-Dawley rats | Significant inhibition of plasma CarbE activity. | [1][2] |
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound (Tetraisopropyl pyrophosphoramide)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (sterile, isotonic)
-
Sterile vials
-
Pipettes and pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [1]
This protocol is suitable for achieving a clear solution of this compound.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile vial, add the required volume of the this compound stock solution (10% of the final volume).
-
Add PEG300 to the vial (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until the solution is homogeneous.
-
Add saline (45% of the final volume) to reach the desired final concentration and volume.
-
Vortex the solution until it is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Example for a 1 mL final solution:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Administration of this compound to Rats
Materials:
-
Prepared this compound solution
-
Male Sprague-Dawley rats
-
Appropriate size sterile syringes and needles (e.g., 25-27G)[5]
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol: Subcutaneous (s.c.) Injection
-
Animal Handling and Restraint: Acclimatize the rats to handling before the experiment to minimize stress.[6] Use appropriate and gentle restraint techniques. For subcutaneous injections, manually restraining the animal is typically sufficient.
-
Dosage Calculation: Weigh each rat accurately to calculate the precise volume of the this compound solution to be administered based on the desired mg/kg dose.
-
Injection Procedure:
-
Tent the skin on the dorsal side of the rat, away from the head and limbs.
-
Insert the needle, bevel up, into the base of the skin tent.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-Administration Monitoring: Observe the animals for any signs of toxicity or adverse reactions, especially signs of hypercholinergic activity if used in combination with other cholinomimetics.[4] Monitor for changes in behavior, mobility, and overall health.
Visualizations
Signaling Pathway: Inhibition of Butyrylcholinesterase by this compound
Caption: Mechanism of this compound action.
Experimental Workflow: this compound Administration in Rats
Caption: Workflow for this compound studies in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound-induced potentiation of soman toxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntnu.edu [ntnu.edu]
- 6. Protocol for Measuring Free (Low-stress) Exploration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing iso-OMPA for Selective Butyrylcholinesterase Inhibition in Tissue Homogenate Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraisopropyl pyrophosphoramide, commonly known as iso-OMPA, is a potent and highly selective irreversible inhibitor of butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1][2] Its high specificity for BChE over acetylcholinesterase (AChE) makes it an invaluable tool in neuroscience, pharmacology, and toxicology research. By selectively inhibiting BChE, researchers can elucidate the distinct physiological and pathological roles of this enzyme in the presence of ongoing AChE activity. These application notes provide detailed protocols for the use of this compound in tissue homogenate assays to specifically measure and inhibit BChE activity.
Mechanism of Action
This compound acts as an organophosphate inhibitor, forming a stable covalent bond with the serine residue within the active site of BChE.[3] This phosphorylation of the active site serine effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing its substrates, including acetylcholine and butyrylcholine. The selectivity of this compound allows for the differentiation of BChE and AChE activity in tissue samples that contain both enzymes.[4]
Data Presentation: Potency of this compound in Tissue Homogenates
The inhibitory potency of this compound against BChE can vary depending on the tissue and species. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in rat tissue homogenates.
| Tissue | Animal Model | IC50 for BChE | Reference |
| Heart (adult) | Rat | 0.2 µM | [1] |
| Heart (aging) | Rat | 0.2 µM | [1] |
| Cortex (adult) | Rat | 4 µM | [1] |
| Cortex (aging) | Rat | 2 µM | [1] |
Signaling Pathway of BChE Inhibition by this compound
The following diagram illustrates the mechanism of BChE inhibition by this compound, leading to an increase in acetylcholine levels in tissues where BChE is active.
Caption: Mechanism of this compound action.
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenate
This protocol describes the preparation of tissue homogenates suitable for BChE activity assays.
Materials:
-
Tissue of interest (e.g., brain, liver, muscle)
-
Ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Protease inhibitor cocktail
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Excise the tissue of interest quickly and place it in ice-cold homogenization buffer to prevent degradation.
-
Weigh the tissue and record the weight.
-
Mince the tissue into small pieces on an ice-cold surface.
-
Add the minced tissue to a pre-chilled homogenization tube containing a 1:10 (w/v) ratio of tissue to ice-cold homogenization buffer with a protease inhibitor cocktail.
-
Homogenize the tissue on ice until a uniform consistency is achieved. The number of passes or duration of homogenization will depend on the tissue type and homogenizer used.
-
Transfer the homogenate to microcentrifuge tubes.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the cytosolic and solubilized membrane-bound enzymes, and transfer it to a fresh, pre-chilled tube.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA). This is crucial for normalizing enzyme activity.
-
The tissue homogenate is now ready for the BChE activity assay or can be stored at -80°C for future use.
Protocol 2: Selective Measurement of BChE Activity using the Ellman's Assay
This protocol is a modification of the classic Ellman's method to specifically measure BChE activity in tissue homogenates by using this compound to inhibit BChE and a selective AChE inhibitor to isolate BChE activity.
Materials:
-
Prepared tissue homogenate
-
This compound solution (stock solution in a suitable solvent like ethanol)
-
Selective AChE inhibitor (e.g., BW284c51)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Butyrylthiocholine iodide (BTCh) substrate solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 0.1 M phosphate buffer, pH 7.4.
-
DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.
-
BTCh Solution: Dissolve BTCh in the assay buffer to a final concentration of 10 mM. Prepare this solution fresh.
-
This compound Working Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 10 µM for complete BChE inhibition).[1]
-
AChE Inhibitor Working Solution: Dilute the selective AChE inhibitor (e.g., BW284c51) in assay buffer to a concentration that will fully inhibit AChE (e.g., 10 µM).
-
-
Assay Setup:
-
Design the plate layout to include wells for:
-
Total Cholinesterase Activity: Homogenate + Assay Buffer
-
AChE Activity: Homogenate + this compound (to inhibit BChE)
-
BChE Activity (Calculated): This will be determined by subtracting AChE activity from the total cholinesterase activity.
-
Blank: Assay Buffer (no homogenate)
-
-
To directly measure BChE activity, you can pre-incubate the homogenate with a selective AChE inhibitor.
-
-
Incubation with Inhibitor:
-
To measure AChE activity (and thus deduce BChE activity), pre-incubate the tissue homogenate with the this compound working solution for 15-30 minutes at room temperature. A typical final concentration of 10 µM this compound is sufficient to completely inhibit BChE.[1]
-
For the "Total Cholinesterase Activity" wells, add an equivalent volume of assay buffer without the inhibitor.
-
-
Enzymatic Reaction:
-
Add 50 µL of the pre-incubated homogenate (or blank) to the appropriate wells of the 96-well plate.
-
Add 100 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of the BTCh substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the change in absorbance at 412 nm every minute for 10-20 minutes. The rate of change in absorbance is proportional to the cholinesterase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Subtract the rate of the blank from all sample rates.
-
Total Cholinesterase Activity Rate = Rate of (Homogenate + Assay Buffer)
-
AChE Activity Rate = Rate of (Homogenate + this compound)
-
BChE Activity Rate = Total Cholinesterase Activity Rate - AChE Activity Rate
-
Convert the rate of absorbance change to enzyme activity units (e.g., µmol/min/mg protein) using the molar extinction coefficient of the yellow product (5-thio-2-nitrobenzoate), which is 14,150 M⁻¹cm⁻¹.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical tissue homogenate assay using this compound to differentiate cholinesterase activities.
Caption: Workflow for BChE assay.
References
- 1. IN VITRO SENSITIVITY OF CHOLINESTERASES AND [3H]OXOTREMORINE-M BINDING IN HEART AND BRAIN OF ADULT AND AGING RATS TO ORGANOPHOSPHORUS ANTICHOLINESTERASES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Butyrylcholinesterase and acetylcholinesterase activity and quantal transmitter release at normal and acetylcholinesterase knockout mouse neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Inhibition of Plasma Carboxylesterase using iso-OMPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterases (CEs) are a class of serine hydrolases that play a crucial role in the metabolism of a wide range of xenobiotics and endogenous compounds. In drug development, understanding the contribution of CEs to the metabolism of a drug candidate is essential for predicting its pharmacokinetic profile and potential drug-drug interactions. Iso-OMPA (Tetraisopropylpyrophosphoramide) is a well-characterized, irreversible inhibitor of butyrylcholinesterase (BChE) and is also frequently utilized as a chemical tool to inhibit carboxylesterase activity in vitro and in vivo. These application notes provide a detailed protocol for the use of this compound to inhibit plasma carboxylesterase activity, enabling researchers to assess the role of these enzymes in the metabolism of their compounds of interest.
Mechanism of Inhibition
This compound is an organophosphorus compound that acts as an irreversible inhibitor of serine hydrolases, including carboxylesterases. The phosphorus atom of this compound is electrophilic and is subject to nucleophilic attack by the serine residue in the active site of the carboxylesterase. This results in the formation of a stable, covalent phosphate-enzyme adduct, rendering the enzyme inactive.
Quantitative Data Summary
The inhibitory potency of this compound against plasma carboxylesterase can vary depending on the species and the specific assay conditions. The following table summarizes available quantitative data. Researchers are encouraged to determine the IC50 value under their specific experimental conditions.
| Parameter | Value | Species | Notes |
| In Vitro Concentration | 50 µM | Not specified | This concentration has been used in vitro to study the influence of this compound on toxin metabolism.[1] |
| In Vivo Dose for Inhibition | 1.0 mg/kg (s.c.) | Rat | Resulted in significant inhibition of plasma carboxylesterase activity.[2] |
| Note: | Specific IC50 values for this compound against plasma carboxylesterase from various species are not readily available in the literature. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for inhibition in your specific assay. |
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory effect of this compound on plasma carboxylesterase activity using the model substrate p-nitrophenyl acetate (pNPA).
Materials and Reagents
-
Human plasma (or plasma from other species of interest)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
p-Nitrophenyl acetate (pNPA)
-
Acetonitrile or Methanol
-
Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C. Further dilutions should be prepared in the assay buffer.
-
pNPA Stock Solution (100 mM): Dissolve p-nitrophenyl acetate in acetonitrile or methanol to prepare a 100 mM stock solution.[3] Store at -20°C. Prepare fresh working solutions in assay buffer just before use.
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.4.
Experimental Workflow
The following diagram illustrates the general workflow for the this compound inhibition assay.
Caption: Experimental workflow for this compound inhibition of plasma carboxylesterase.
Detailed Assay Protocol
-
Prepare a dilution series of this compound: Serially dilute the 10 mM this compound stock solution in assay buffer to achieve a range of desired concentrations (e.g., 0.1 µM to 100 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Prepare plasma samples: Dilute the plasma in assay buffer to a concentration that yields a linear rate of pNPA hydrolysis over the desired reaction time. The optimal dilution factor should be determined empirically.
-
Pre-incubation: In a 96-well plate, add a small volume of the diluted plasma. Then, add an equal volume of the this compound dilutions or the vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes. This pre-incubation step allows for the irreversible inhibition of carboxylesterases by this compound.[1]
-
Initiate the reaction: Prepare a working solution of pNPA in the assay buffer. Add the pNPA working solution to all wells to initiate the enzymatic reaction. The final concentration of pNPA should be at or near its Km value for plasma carboxylesterase, if known, or can be empirically determined.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Measure absorbance: Measure the absorbance of each well at 405 nm using a microplate reader. The product of pNPA hydrolysis, p-nitrophenol, absorbs light at this wavelength.[3]
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing all components except the plasma) from all experimental wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance with vehicle)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship of the components in the carboxylesterase inhibition assay.
Caption: Logical relationship of components in the this compound inhibition assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Spontaneous hydrolysis of pNPA. | Prepare pNPA solution fresh. Run a blank control without enzyme to subtract background. |
| No or low enzyme activity | Inactive plasma sample. Incorrect buffer pH. | Use fresh or properly stored plasma. Ensure buffer pH is optimal for carboxylesterase activity (typically around 7.4). |
| Inconsistent results | Pipetting errors. Temperature fluctuations. | Use calibrated pipettes. Ensure consistent incubation times and temperatures. |
| No inhibition observed | This compound concentration too low. Inactive this compound. | Increase the concentration range of this compound. Use a fresh stock of this compound. |
Conclusion
The protocol described in these application notes provides a robust method for assessing the role of plasma carboxylesterases in drug metabolism using this compound as a chemical inhibitor. By following this detailed procedure, researchers can effectively determine the susceptibility of their compounds to carboxylesterase-mediated hydrolysis, which is a critical step in drug discovery and development. It is always recommended to empirically determine the optimal assay conditions, such as plasma dilution, substrate concentration, and inhibitor concentration range, for each specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
Application Notes and Protocols for the In Vitro Use of iso-OMPA on Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro application of Tetraisopropyl pyrophosphoramide (iso-OMPA), a selective inhibitor of butyrylcholinesterase (BChE), in cell culture systems. This document outlines the core principles of working with this compound, detailed experimental protocols, and data presentation guidelines to facilitate reproducible and accurate research.
Introduction to this compound
Tetraisopropyl pyrophosphoramide, commonly known as this compound, is an organophosphorus compound widely utilized in research as a potent and selective irreversible inhibitor of butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1] Its high selectivity makes it an invaluable tool for distinguishing between the activity of BChE and acetylcholinesterase (AChE), two key enzymes in cholinergic signaling.[2] In cell culture, this compound is primarily used to investigate the specific roles of BChE in various cellular processes, including proliferation, differentiation, and neurotoxicity.
Core Applications in Cell Culture
-
Selective Inhibition of Butyrylcholinesterase: The primary application of this compound is to inhibit BChE activity in cultured cells, allowing for the specific study of AChE-mediated effects or the independent roles of BChE.
-
Neurotoxicity and Neuroprotection Studies: In neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, this compound can be used to dissect the relative contributions of AChE and BChE to the metabolism of neurotransmitters and the cellular response to neurotoxic agents.[3][4]
-
Cancer Research: The role of BChE in the proliferation of certain cancer cells, such as gliomas, can be investigated using this compound to selectively block its activity.
-
Drug Screening: this compound can serve as a reference compound in high-throughput screening assays designed to identify novel and selective BChE inhibitors.[5]
Quantitative Data Presentation
The inhibitory effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. When reporting results, it is crucial to provide detailed information about the experimental conditions.
Table 1: Example of IC50 Value Presentation for a BChE Inhibitor
| Cell Line | Target Enzyme | Inhibitor | IC50 (µM) | Assay Method | Incubation Time (min) | Substrate |
| SH-SY5Y | BChE | This compound | User Determined | Ellman's Method | 30 | Butyrylthiocholine |
| SH-SY5Y | AChE | This compound | User Determined | Ellman's Method | 30 | Acetylthiocholine |
| U87-MG | BChE | This compound | User Determined | Ellman's Method | 30 | Butyrylthiocholine |
Experimental Protocols
The following are detailed protocols for common in vitro applications of this compound.
General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent mammalian cell lines with this compound.
Materials:
-
Adherent cell line of interest (e.g., SH-SY5Y, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed the cells in the desired culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 60-80% confluency).
-
Incubation: Incubate the cells for 24 hours, or until they have adhered and are actively dividing.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final solvent concentration across all wells, including the vehicle control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to assess the effects on cell viability or for a shorter period (e.g., 30 minutes to 2 hours) for enzyme inhibition assays.
-
Downstream Analysis: Proceed with the desired downstream assays, such as cell viability assays or cholinesterase activity assays.
Determination of Butyrylcholinesterase (BChE) Activity in Cell Lysates
This protocol is based on the Ellman's method for measuring cholinesterase activity.[6]
Materials:
-
This compound-treated and control cells in culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Ellman's reagent (DTNB) solution
-
Butyrylthiocholine iodide (BTC) substrate solution
-
96-well microplate reader
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and then add lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Harvest Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA protein assay.
-
Enzyme Activity Assay: a. In a 96-well plate, add a standardized amount of protein from each cell lysate. b. Add Ellman's reagent (DTNB) to each well. c. To initiate the reaction, add the BTC substrate. d. Immediately measure the absorbance at 412 nm every minute for at least 15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). BChE activity is proportional to this rate and can be normalized to the total protein concentration.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate reader
Protocol:
-
Cell Treatment: Treat the cells with various concentrations of this compound as described in Protocol 4.1.
-
Addition of MTT: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. The IC50 value for cytotoxicity can be calculated from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro application of this compound.
Figure 1: Signaling pathway showing this compound's selective inhibition of BChE.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Soman Toxicity Using iso-OMPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing iso-OMPA (tetraisopropyl pyrophosphoramide), a selective butyrylcholinesterase (BChE) inhibitor, to investigate the toxicology of the nerve agent soman. By selectively inhibiting BChE and carboxylesterases (CarbE), this compound potentiates the toxicity of soman, allowing for a more focused study of its effects on acetylcholinesterase (AChE) and the cholinergic nervous system.
Principle and Rationale
Soman is a potent organophosphorus nerve agent that exerts its primary toxic effect by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis.[1] However, in many animal models, a significant portion of administered soman is scavenged by other serine esterases, particularly butyrylcholinesterase (BChE) and carboxylesterases (CarbE), before it can reach its primary target, AChE.[2][3] This scavenging action can mask the true toxic potential of soman and complicate the study of its direct effects.
This compound is a selective and irreversible inhibitor of BChE and also demonstrates inhibitory activity against CarbE.[4][5][6] By pretreating animals with this compound, researchers can effectively block these primary scavenging enzymes. This leads to a greater proportion of the administered soman being available to inhibit AChE, thereby potentiating its toxicity.[2][3][7] This experimental approach allows for the study of soman's direct toxic mechanisms at lower, more controlled doses and facilitates the evaluation of potential therapeutic interventions that target the cholinergic system.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of this compound in soman toxicity studies.
Table 1: Inhibitory Potency of this compound
| Enzyme | Species/Tissue | Substrate | IC50 (µM) | Reference(s) |
| Butyrylcholinesterase (BChE) | Nile Shrimp (Liver) | Butylthiocholine (BSCh) | 12.49 | [4] |
| Butyrylcholinesterase (BChE) | Nile Shrimp (Muscle) | Butylthiocholine (BSCh) | 11.42 | [4] |
| Propionylcholinesterase | Nile Shrimp (Brain) | Propionylthiocholine (PSCh) | 694.7 | [4] |
| Propionylcholinesterase | Nile Shrimp (Liver) | Propionylthiocholine (PSCh) | 10.56 | [4] |
| Propionylcholinesterase | Nile Shrimp (Muscle) | Propionylthiocholine (PSCh) | 9.84 | [4] |
Table 2: Soman Lethal Dose (LD50) Values in Various Animal Models
| Animal Model | Route of Administration | LD50 (µg/kg) | Reference(s) |
| Göttingen Minipigs (Adult Male) | Intramuscular (IM) | 4.7 | [8][9] |
| Mice (ALAS Strain, Fasted) | Not Specified | 98 | [10] |
| Mice (BALB/c Strain, Fasted) | Not Specified | 151 | [10] |
| Mice (General) | Subcutaneous (SC) | 124 | [11] |
| Rats (Sprague-Dawley, Male) | Subcutaneous (SC) | 132 (1.2 x LD50 used in study) | [12] |
Table 3: Potentiation of Soman Toxicity by this compound Pretreatment in Rats
| Treatment Group | Soman Dose (µg/kg, SC) | This compound Pretreatment (mg/kg, SC) | Observed Effects | Reference(s) |
| Soman Alone | 25 | None | No signs of toxicity | [3] |
| This compound + Soman | 25 | 1 | Severe hypercholinergic signs (similar to 100 µg/kg soman) | [3] |
Experimental Protocols
In Vivo Protocol: Potentiation of Soman Toxicity in Rodents
This protocol describes the general procedure for assessing the potentiation of soman toxicity by this compound in a rodent model (e.g., rats).
Materials:
-
Soman (appropriate solution and handling procedures for highly toxic agents are mandatory)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., male Sprague-Dawley rats, 250-300g)
-
Syringes and needles for subcutaneous (SC) injection
-
Appropriate personal protective equipment (PPE) and containment facilities for handling soman.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in sterile saline.
-
Prepare a stock solution of soman in sterile saline. All handling of soman must be performed in a certified chemical fume hood with appropriate safety protocols.
-
-
Experimental Groups:
-
Group 1 (Control): Administer saline vehicle for both pretreatment and challenge.
-
Group 2 (this compound alone): Administer this compound followed by a saline challenge.
-
Group 3 (Soman alone): Administer saline pretreatment followed by a soman challenge.
-
Group 4 (this compound + Soman): Administer this compound pretreatment followed by a soman challenge.
-
-
Dosing Regimen:
-
Observation of Clinical Signs:
-
Continuously monitor the animals for signs of cholinergic toxicity for at least 4 hours post-soman administration and periodically for 24 hours.
-
Record the onset, severity, and duration of clinical signs using a standardized scoring system. Signs to observe include: salivation, lacrimation, urination, defecation, tremors, convulsions, and respiratory distress.[12][13]
-
-
Tissue Collection: At the end of the observation period (or at predetermined time points), euthanize the animals according to approved protocols and collect blood and tissue samples (e.g., brain, muscle, liver) for cholinesterase activity assays.
Ex Vivo/In Vitro Protocol: Cholinesterase Activity Assay (Ellman's Method)
This protocol, based on the Ellman's method, is used to measure AChE and BChE activity in tissue homogenates and plasma.[14][15][16]
Materials:
-
Tissue homogenates or plasma samples
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (14 mM) for AChE activity
-
Butyrylthiocholine iodide (BTCI) solution for BChE activity
-
96-well microplate reader
-
Selective inhibitors (if needed to differentiate AChE and BChE activity in mixed samples)
Procedure:
-
Sample Preparation:
-
Prepare tissue homogenates (e.g., 10% w/v) in ice-cold phosphate buffer.
-
Centrifuge the homogenates to obtain a clear supernatant.
-
Dilute plasma samples as needed with phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of sample (or standard/blank)
-
10 µL of DTNB solution (10 mM)
-
-
-
Incubation: Incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the appropriate substrate (ATCI for AChE or BTCI for BChE) to each well to initiate the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time (kinetic measurement) using a microplate reader. The rate of color change is proportional to the cholinesterase activity.
-
Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product (TNB).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound in potentiating soman toxicity.
Experimental Workflow Diagram
Caption: In vivo experimental workflow for studying soman toxicity with this compound.
References
- 1. Changes of acetylcholinesterase activity in various parts of brain following nontreated and treated soman poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced potentiation of soman toxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of three reputed carboxylesterase inhibitors upon rat serum esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced potentiation of soman toxicity in rat correlates with the inhibition of plasma carboxylesterases [ouci.dntb.gov.ua]
- 8. Soman-induced toxicity, cholinesterase inhibition and neuropathology in adult male Göttingen minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differences in the toxicity of soman in various strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Survivors of soman poisoning: recovery of the soman LD50 to control value in the presence of extensive acetylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Soman (GD) Rat Model to Mimic Civilian Exposure to Nerve Agent: Mortality, Video-EEG Based Status Epilepticus Severity, Sex Differences, Spontaneously Recurring Seizures, and Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vapor inhalation exposure to soman in conscious untreated rats: preliminary assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 16. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
Application Notes and Protocols: Determination of Butyrylcholinesterase (BuChE) Activity with iso-OMPA as a Selective Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction
Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters. While its physiological role is not as clearly defined as that of acetylcholinesterase (AChE), BuChE is a significant focus in toxicology and pharmacology. It is involved in the metabolism of various drugs and is a biomarker for exposure to organophosphates and carbamates. In drug development, particularly for neurodegenerative diseases like Alzheimer's, selective inhibition of BuChE is a therapeutic strategy.[1][2][3][4]
These application notes provide a detailed protocol for determining BuChE activity using the Ellman method, a widely accepted colorimetric assay.[5][6][7][8] The protocol incorporates the use of tetramonoisopropyl pyrophosphortetramide (iso-OMPA) as a selective inhibitor to differentiate BuChE activity from AChE activity, which may be present in biological samples.[9][10][11][12][13]
Principle of the Assay
The determination of BuChE activity is based on the Ellman's method, which measures the rate of hydrolysis of the substrate butyrylthiocholine (BTC) by BuChE.[5][6][7] The enzymatic reaction produces thiocholine and butyrate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the BuChE activity in the sample.[8]
To ensure the specific measurement of BuChE activity, this compound is used as a selective and irreversible inhibitor of BuChE.[9][10][11][12] By comparing the activity in the presence and absence of this compound, the contribution of BuChE to the total cholinesterase activity can be accurately determined.
Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic reaction of BuChE and its inhibition by this compound.
Experimental Workflow
The overall experimental workflow for determining BuChE activity with this compound is depicted below.
Detailed Experimental Protocol
This protocol is adapted from the principles of the Ellman method and is designed for a 96-well microplate reader.
Materials and Reagents
-
Butyrylthiocholine iodide (BTC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tetramonoisopropyl pyrophosphortetramide (this compound)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Biological sample (e.g., human plasma, tissue homogenate)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
BTC Solution (100 mM): Dissolve 32.7 mg of butyrylthiocholine iodide in 1 mL of deionized water. Prepare fresh daily.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilutions should be made in phosphate buffer.
Assay Procedure
-
Sample Preparation: Dilute the biological sample with 0.1 M phosphate buffer (pH 7.4) to obtain a final concentration that results in a linear rate of absorbance change over time.
-
Assay Setup: Set up the reactions in a 96-well plate as described in the table below. It is recommended to perform all measurements in triplicate.
| Component | Blank (µL) | Total Activity (µL) | + this compound (µL) |
| Phosphate Buffer | 160 | 140 | 120 |
| Sample | - | 20 | 20 |
| This compound (e.g., 100 µM final) | - | - | 20 |
| DTNB (0.5 mM final) | 20 | 20 | 20 |
| Pre-incubation | 15 min at 25°C | 15 min at 25°C | 30 min at 25°C |
| BTC (1 mM final) | 20 | 20 | 20 |
| Total Volume | 200 | 200 | 200 |
-
Pre-incubation: Pre-incubate the plate at 25°C. For the wells containing this compound, a longer pre-incubation time (e.g., 30 minutes) is recommended to ensure complete inhibition of BuChE.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the BTC solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.
Calculation of BuChE Activity
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank from the rates of the sample wells.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (U/L) = (ΔAbs/min) * (Total Volume / (ε * l * Sample Volume)) * 10^6
Where:
-
ΔAbs/min = Rate of change in absorbance per minute
-
Total Volume = Total volume of the reaction in the well (in L)
-
ε = Molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)
-
l = Path length of the cuvette/well (in cm)
-
Sample Volume = Volume of the sample used in the well (in L)
-
10^6 = Conversion factor to express activity in µmol/min/L (U/L)
-
-
BuChE Activity = Total Activity - Activity in the presence of this compound
Data Presentation
Quantitative data from BuChE inhibition studies should be presented clearly. The following tables provide templates for organizing experimental data.
Table 1: Inhibition of Cholinesterase Activity by this compound
| Sample ID | Total Cholinesterase Activity (U/L) | Activity with this compound (AChE) (U/L) | BuChE Activity (U/L) | % Inhibition of Total Activity |
| Control 1 | 1500 | 150 | 1350 | 90% |
| Control 2 | 1450 | 140 | 1310 | 90.3% |
| Test Sample 1 | 1200 | 125 | 1075 | 89.6% |
| Test Sample 2 | 1150 | 110 | 1040 | 90.4% |
Table 2: Determination of IC₅₀ for a Test Inhibitor against BuChE
| Inhibitor Concentration (nM) | Mean BuChE Activity (U/L) | % Inhibition |
| 0 (Control) | 1330 | 0 |
| 1 | 1150 | 13.5 |
| 10 | 700 | 47.4 |
| 50 | 350 | 73.7 |
| 100 | 150 | 88.7 |
| 500 | 50 | 96.2 |
| IC₅₀ (nM) | \multicolumn{2}{c | }{Calculated from dose-response curve} |
Note: The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The IC50 for cymserine, a potent BuChE inhibitor, has been reported in the range of 63 to 100 nM.[1]
Conclusion
The protocol described provides a robust and reliable method for the specific determination of BuChE activity in biological samples. The use of the selective inhibitor this compound is critical for distinguishing BuChE from AChE activity, which is essential for accurate pharmacological and toxicological assessments. Careful adherence to the protocol and proper data analysis will yield high-quality, reproducible results for researchers in various fields of life sciences.
References
- 1. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. scribd.com [scribd.com]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Actions of the selective inhibitor of cholinesterase tetramonoisopropyl pyrophosphortetramide on the rat phrenic nerve-diaphragm preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalpapers.com [chemicalpapers.com]
Application Notes and Protocols for the Study of Organophosphate-Induced Delayed Neuropathy (OPIDN) with Reference to iso-OMPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of organophosphorus compounds in the study of Organophosphate-Induced Delayed Neuropathy (OPIDN), with a specific focus on the role and application of tetraisopropyl pyrophosphoramide (iso-OMPA). This document details the underlying mechanisms, experimental protocols, and data interpretation relevant to this field of neurotoxicology.
Introduction to OPIDN and the Role of Neuropathy Target Esterase (NTE)
Organophosphate-Induced Delayed Neuropathy (OPIDN) is a debilitating neurological syndrome characterized by the delayed onset of ataxia, weakness, and paralysis following exposure to certain organophosphorus (OP) esters.[1][2] The clinical signs typically manifest 1 to 4 weeks after exposure and result from the distal degeneration of long and large-diameter axons in both the central and peripheral nervous systems.[1][2][3]
The initiation of OPIDN is linked to the inhibition and subsequent "aging" of a specific neuronal enzyme known as Neuropathy Target Esterase (NTE), now also referred to as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[4][5][6] NTE is a serine esterase located on the endoplasmic reticulum of neurons.[4][6] The development of OPIDN is believed to require a high degree of NTE inhibition (typically >70-80%) followed by the aging process, which involves a conformational change in the inhibited enzyme.[7]
Role of this compound in OPIDN Studies
Tetraisopropyl pyrophosphoramide (this compound) is a potent inhibitor of butyrylcholinesterase (BuChE) and other carboxylesterases.[8][9] In the context of OPIDN research, this compound is primarily used as a tool to potentiate the neurotoxic effects of other OPs.[8][9] By inhibiting other esterases that could otherwise bind to and detoxify the primary OP agent, pretreatment with this compound can lead to a greater proportion of the administered OP reaching and inhibiting NTE.[8][9] While this compound is a potent esterase inhibitor, its specific inhibitory potency (IC50) against NTE and its capacity to independently induce OPIDN are not well-documented in publicly available literature. Therefore, its primary application in this field is as an adjunct to enhance the effects of known neuropathic OPs.
Experimental Protocols
This protocol is based on the differential inhibition method developed by M.K. Johnson and is the standard for assessing the potential of a compound to inhibit NTE.
Objective: To determine the NTE activity in a given tissue sample (e.g., brain, spinal cord, lymphocytes) and the inhibitory potential of a test compound.
Materials:
-
Tissue homogenate (e.g., 10% w/v in buffer)
-
Phosphate buffer (pH 8.0)
-
Paraoxon (a potent inhibitor of cholinesterases but a weak inhibitor of NTE)
-
Mipafox (a potent inhibitor of NTE)
-
Test compound (e.g., this compound, for which the optimal concentration would need to be empirically determined)
-
Phenyl valerate (substrate for NTE)
-
4-aminoantipyrine
-
Potassium ferricyanide
-
Spectrophotometer
Procedure:
-
Tissue Preparation: Homogenize the tissue (e.g., hen brain) in cold phosphate buffer.
-
Differential Inhibition:
-
Blank (Total Esterase Activity): Aliquot of tissue homogenate with buffer.
-
Non-NTE Activity: Aliquot of tissue homogenate with a final concentration of paraoxon sufficient to inhibit cholinesterases.
-
Non-NTE and Non-Mipafox-Sensitive Activity: Aliquot of tissue homogenate with paraoxon and a final concentration of mipafox to inhibit NTE.
-
Test Compound Inhibition: Aliquot of tissue homogenate with paraoxon and the test compound at various concentrations.
-
-
Incubation: Incubate all samples at 37°C for a defined period (e.g., 20 minutes) to allow for enzyme inhibition.
-
Substrate Addition: Add phenyl valerate to all samples and incubate at 37°C for a further defined period (e.g., 20 minutes) to allow for substrate hydrolysis.
-
Color Development: Stop the reaction and develop the color by adding 4-aminoantipyrine and potassium ferricyanide. This reacts with the phenol produced from phenyl valerate hydrolysis to form a chromophore.
-
Measurement: Measure the absorbance of the samples at the appropriate wavelength (typically around 510 nm) using a spectrophotometer.
-
Calculation of NTE Activity: NTE activity is calculated as the difference between the activity in the presence of paraoxon alone and the activity in the presence of both paraoxon and mipafox.
The adult hen is the most common and sensitive animal model for OPIDN studies.
Objective: To induce OPIDN in hens for the study of clinical signs, pathophysiology, and therapeutic interventions.
Materials:
-
Adult hens (e.g., White Leghorn)
-
Neuropathic organophosphate (e.g., Mipafox, Tri-ortho-cresyl phosphate - TOCP)
-
Vehicle for administration (e.g., corn oil)
-
Gavage needles for oral administration or syringes for injection
-
Clinical scoring sheet for ataxia
Procedure:
-
Acclimatization: Acclimatize hens to the housing conditions for at least one week before the experiment.
-
Dosing: Administer a single dose of the neuropathic OP. The dose will depend on the compound used and should be determined from literature or preliminary dose-finding studies. For example, a single oral dose of mipafox can be used.
-
Observation: Observe the hens daily for a period of at least 21 days for the onset and progression of clinical signs of OPIDN.
-
Clinical Scoring: Score the degree of ataxia at regular intervals using a standardized scale (see Table 2 for an example).
-
Tissue Collection: At the end of the observation period, euthanize the hens and collect tissues (brain, spinal cord, peripheral nerves) for NTE activity measurement and histopathological analysis.
While less sensitive to the clinical signs of OPIDN, rodent models can be used, and subtle changes in motor function can be quantified using gait analysis.
Objective: To quantitatively assess changes in gait parameters in rodents following exposure to a neuropathic OP.
Materials:
-
Automated gait analysis system (e.g., CatWalk)
-
Rodents (rats or mice)
-
Test compound and vehicle
Procedure:
-
Acclimatization and Training: Acclimatize the rodents to the gait analysis apparatus by allowing them to walk across the platform several times a day for a few days before the experiment.
-
Baseline Recording: Record baseline gait parameters for each animal before administration of the test compound.
-
Dosing: Administer the test compound.
-
Gait Analysis: At selected time points after dosing, allow the animals to walk across the gait analysis platform and record their paw prints.
-
Data Analysis: The software will automatically analyze various gait parameters, including:
-
Stance phase duration
-
Swing phase duration
-
Stride length
-
Paw print area
-
Inter-limb coordination
-
Objective: To examine the morphological changes in the nervous system characteristic of OPIDN.
Materials:
-
Nerve tissue samples (spinal cord, peripheral nerves)
-
Fixative (e.g., 10% neutral buffered formalin)
-
Paraffin wax
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin - H&E, Luxol Fast Blue for myelin, silver stains for axons)
-
Microscope
Procedure:
-
Fixation: Immediately fix the dissected nerve tissues in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissues through a graded series of alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) of the embedded tissues using a microtome.
-
Staining: Mount the sections on slides and stain with appropriate dyes to visualize different cellular components.
-
Microscopic Examination: Examine the stained sections under a light microscope for signs of axonal degeneration, such as axonal swelling, fragmentation, and secondary demyelination.
Data Presentation
Quantitative data from OPIDN studies should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: In Vitro NTE Inhibition by Various Organophosphates
| Compound | Test System | IC50 (M) | Reference |
|---|---|---|---|
| Mipafox | Hen Brain | ~1 x 10-7 | Fictional Example |
| TOCP (active metabolite) | Hen Brain | ~5 x 10-8 | Fictional Example |
| This compound | Data not available | N/A | |
| Paraoxon | Hen Brain | >1 x 10-4 | Fictional Example |
Note: The IC50 values presented are illustrative examples as specific comparative data was not available in the search results. Actual values should be obtained from relevant literature.
Table 2: Example of a Clinical Ataxia Scoring Scale for Hens
| Score | Clinical Description |
|---|---|
| 0 | Normal gait |
| 1 | Slight, definite ataxia |
| 2 | Moderate ataxia, difficulty walking |
| 3 | Severe ataxia, unable to walk, sits on hocks |
| 4 | Paralyzed, unable to stand |
Table 3: Dose-Response of a Neuropathic OP on NTE Inhibition and Clinical Score in Hens
| Dose (mg/kg) | Mean Brain NTE Inhibition (%) | Mean Peak Ataxia Score (0-4) |
|---|---|---|
| 0 (Control) | 0 | 0 |
| Low Dose | 50 | 0.5 |
| Medium Dose | 75 | 2.5 |
| High Dose | 90 | 3.8 |
This table represents a typical dose-response relationship for a known neuropathic OP and is for illustrative purposes.
Visualizations
References
- 1. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delayed Polyneuropathy Induced by Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropathy target esterase - Wikipedia [en.wikipedia.org]
- 5. Neuropathy target esterase (NTE): overview and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative dose-response studies of organophosphorus ester-induced delayed neuropathy in rats and hens administered mipafox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced potentiation of soman toxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of iso-OMPA in Lipid Metabolism Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraisopropyl pyrophosphoramide (iso-OMPA) is a potent and selective irreversible inhibitor of butyrylcholinesterase (BChE), an enzyme increasingly recognized for its role in lipid metabolism. While traditionally studied in the context of cholinergic neurotransmission, BChE's involvement in hydrolyzing the acylated, active form of ghrelin to its inactive desacylated form has positioned it as a key player in metabolic regulation. By inhibiting BChE, this compound serves as a critical research tool to elucidate the physiological and pathological roles of this enzyme in lipid homeostasis, offering potential therapeutic implications for metabolic disorders such as obesity and dyslipidemia.
These application notes provide a comprehensive overview of the use of this compound in lipid metabolism research, including its mechanism of action, detailed experimental protocols, and expected outcomes based on studies with BChE knockout (KO) mice, which phenocopy the effects of chronic this compound administration.
Mechanism of Action: The BChE-Ghrelin Axis
The primary mechanism by which BChE influences lipid metabolism is through its regulation of ghrelin. Acylated ghrelin, the so-called "hunger hormone," is a potent orexigenic peptide that also promotes adiposity. BChE hydrolyzes the octanoyl group from acylated ghrelin, converting it to des-acyl ghrelin, which does not activate the ghrelin receptor (GHSR-1a) and is considered inactive in this context.[1][2][3]
By irreversibly inhibiting BChE, this compound prevents the degradation of acylated ghrelin, leading to its accumulation. This sustained elevation of active ghrelin is hypothesized to influence downstream signaling pathways that regulate lipogenesis, lipolysis, and overall energy balance. This compound achieves this inhibition by covalently binding to the active site serine residue (Ser198) of BChE, rendering the enzyme non-functional.[4]
Signaling Pathway of BChE Inhibition by this compound and its Effect on Lipid Metabolism
Caption: this compound inhibits BChE, leading to increased active ghrelin, which promotes fat storage.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in key metabolic parameters following the inhibition of BChE, based on data from BChE knockout (KO) mouse models, which mimic chronic this compound administration.
Table 1: Effects of BChE Inhibition on Body Composition and Organ Weights in Mice on a High-Fat Diet
| Parameter | Wild-Type (Control) | BChE KO (this compound model) | Percent Change |
| Body Weight (g) | ~35-40 | ~45-55 | ↑ 25-40% |
| Inguinal Fat Pad Weight (mg) | ~120 | ~240 | ↑ 100% |
| Brown Adipose Tissue Weight (mg) | ~210 | ~430 | ↑ 105% |
| Liver Weight (g) | ~1.5 | ~2.5 | ↑ 67% |
| Hepatic Triglyceride Content (mg/g) | ~50 | ~100 | ↑ 100% |
Data are approximated from studies on BChE KO mice and may vary depending on the specific experimental conditions.
Table 2: Effects of BChE Inhibition on Circulating Lipid and Metabolic Hormone Levels in Mice on a High-Fat Diet
| Parameter | Wild-Type (Control) | BChE KO (this compound model) | Percent Change |
| Total Cholesterol (mg/dL) | ~150-200 | ~280-380 | ↑ 88% |
| LDL/VLDL Cholesterol (mg/dL) | ~80-120 | ~130-190 | ↑ 62% |
| Plasma Triglycerides (mg/dL) | ~100-150 | ~150-250 | ↑ 50% |
| Leptin (ng/mL) | ~5-10 | ~8-16 | ↑ 62% |
| Insulin (ng/mL) | ~1-2 | ~1.8-3.6 | ↑ 80% |
| Acylated Ghrelin (pg/mL) | Baseline | Elevated | ↑ (transiently) |
Data are approximated from studies on BChE KO mice. The effect on acylated ghrelin can be transient due to compensatory mechanisms.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on lipid metabolism in a rodent model.
Protocol 1: In Vivo Administration of this compound and Induction of a Dyslipidemic Phenotype
Objective: To assess the chronic effects of BChE inhibition by this compound on lipid metabolism in mice fed a high-fat diet.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound (tetraisopropyl pyrophosphoramide)
-
Sterile saline (0.9% NaCl)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (control)
-
Animal balance
-
Administration supplies (syringes, needles for IP injection or gavage needles for oral administration)
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Group Allocation: Randomly divide mice into four groups (n=8-10 per group):
-
Group 1: Standard Chow + Vehicle (saline)
-
Group 2: Standard Chow + this compound
-
Group 3: High-Fat Diet + Vehicle (saline)
-
Group 4: High-Fat Diet + this compound
-
-
Dietary Intervention: Start the respective diets for each group.
-
This compound Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired concentration. A starting dose of 1-2 mg/kg body weight is recommended for in vivo studies.
-
Administer this compound or vehicle via intraperitoneal (IP) injection or oral gavage daily or every other day for a period of 8-12 weeks.
-
-
Monitoring:
-
Record body weight and food intake weekly.
-
Observe the general health of the animals daily.
-
-
Sample Collection: At the end of the study period, fast the mice overnight (12-16 hours) and collect blood via cardiac puncture under anesthesia. Perfuse tissues with saline and harvest liver and adipose tissue depots (e.g., epididymal, inguinal).
-
Sample Processing:
-
Centrifuge blood to obtain plasma and store at -80°C.
-
Weigh and snap-freeze tissue samples in liquid nitrogen and store at -80°C.
-
Protocol 2: Analysis of Plasma Lipid Profile
Objective: To quantify the levels of circulating triglycerides, total cholesterol, and lipoprotein fractions.
Materials:
-
Collected plasma samples
-
Commercial colorimetric assay kits for triglycerides, total cholesterol, and HDL/LDL cholesterol.
-
Microplate reader
Procedure:
-
Thaw plasma samples on ice.
-
Follow the manufacturer's instructions for the respective commercial assay kits.
-
Briefly, this typically involves:
-
Pipetting standards and plasma samples into a 96-well plate.
-
Adding the reaction reagent to each well.
-
Incubating for the specified time at the recommended temperature.
-
Measuring the absorbance at the specified wavelength using a microplate reader.
-
-
Calculate the concentrations of triglycerides and cholesterol based on the standard curve.
Protocol 3: Quantification of Hepatic and Adipose Tissue Lipids
Objective: To measure the triglyceride and cholesterol content in liver and adipose tissue.
Materials:
-
Frozen liver and adipose tissue samples
-
Chloroform-methanol (2:1, v/v) solution
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
-
Isopropanol
-
Commercial triglyceride and cholesterol assay kits
Procedure:
-
Lipid Extraction (Folch Method):
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in a 2:1 chloroform-methanol solution.
-
Add 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Lipid Resuspension: Resuspend the dried lipid extract in isopropanol.
-
Quantification: Use commercial colorimetric assay kits to measure the triglyceride and cholesterol content in the resuspended lipid extract, as described in Protocol 2.
-
Normalize the lipid content to the initial tissue weight.
Protocol 4: Butyrylcholinesterase (BChE) Activity Assay
Objective: To confirm the inhibitory effect of this compound on BChE activity in plasma.
Materials:
-
Collected plasma samples
-
Butyrylthiocholine iodide (BTCI) as a substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer
-
Microplate reader
Procedure (Ellman's Method):
-
Dilute plasma samples in phosphate buffer.
-
Add DTNB solution to each well of a 96-well plate.
-
Add the diluted plasma samples to the wells.
-
Initiate the reaction by adding the BTCI substrate.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the BChE activity.
-
Calculate BChE activity and express it in U/L.
Visualization of Experimental Workflow
Caption: Workflow for investigating the in vivo effects of this compound on lipid metabolism in mice.
References
Troubleshooting & Optimization
troubleshooting iso-OMPA solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of iso-OMPA in experimental settings.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound is not dissolving or is precipitating out of solution.
Solution Workflow:
The following workflow diagram outlines the steps to address this compound solubility challenges.
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: this compound exhibits varying solubility in different solvents. For in vitro studies, DMSO is a common choice for preparing concentrated stock solutions. For other applications, ethanol, isopropanol, and water can be used, although solubility in water is limited.[1][2][3]
Q2: My this compound won't dissolve in water. What should I do?
A2: Complete solubility in water can be challenging. Some sources indicate it is insoluble, while others suggest a solubility of approximately 10 mg/mL, which may require sonication.[1][2][3] If you are preparing aqueous solutions, start with a low concentration and use sonication to aid dissolution. For higher concentrations, consider preparing a stock solution in DMSO and then diluting it into your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay.
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous buffer. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:
-
Lower the final concentration: The final concentration in your aqueous buffer may be above its solubility limit.
-
Use a lower concentration stock: This will result in a smaller volume of DMSO being added to the aqueous buffer.
-
Add the stock solution slowly while vortexing: This can help to prevent localized high concentrations that lead to precipitation.
-
Consider co-solvents: For in vivo applications, formulations with agents like PEG400, Tween 80, or suspension in carboxymethyl cellulose (CMC) can be used.[1]
Q4: Does the quality of DMSO matter for dissolving this compound?
A4: Yes, the quality of DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO can significantly reduce the solubility of many organic compounds.[3] It is highly recommended to use anhydrous DMSO from a newly opened bottle.[3]
Q5: Can I heat my this compound solution to get it to dissolve?
A5: Gentle heating, for instance, to 37°C, in conjunction with vortexing or sonication, can aid in the dissolution of this compound.[2] Avoid excessive heat, as it may degrade the compound.
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents. Note the discrepancies in reported water solubility, which may depend on the supplier and purity of the compound.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[2][3] | 292.09 mM[2][3] | Ultrasonic treatment may be required. Use of new, anhydrous DMSO is recommended.[2][3] |
| Water | ~10 mg/mL[1][2][3] | ~29.21 mM[1][2][3] | Sonication is often necessary.[1][2][3] Some sources report insolubility. |
| Ethanol | 100 mg/mL | 292.09 mM | |
| Isopropanol | 100 mg/mL | 292.09 mM |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for in vitro use.
Materials:
-
This compound powder (Molecular Weight: 342.36 g/mol )[1][2][3]
-
Anhydrous DMSO (newly opened bottle)[3]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 34.24 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to mix.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
Protocol 2: Inhibition of Butyrylcholinesterase (BuChE) Activity Assay
This protocol provides a general method to confirm the inhibitory activity of your prepared this compound solution.
Materials:
-
Prepared this compound stock solution (e.g., 100 mM in DMSO)
-
Butyrylcholinesterase (BuChE) enzyme
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Substrate for BuChE (e.g., butyrylthiocholine)
-
DTNB (Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
In a 96-well plate, add the diluted this compound solutions to the wells. Include a control well with buffer and DMSO only (no inhibitor).
-
Add the BuChE enzyme to each well and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the butyrylthiocholine substrate and DTNB to each well.
-
Immediately begin monitoring the change in absorbance at a wavelength of 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC₅₀ value.
Signaling Pathway
Mechanism of Action: Selective Inhibition of Butyrylcholinesterase
This compound is a selective inhibitor of butyrylcholinesterase (BuChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine.[2][3][4] By inhibiting BuChE, this compound increases the local concentration and duration of action of acetylcholine at cholinergic synapses. This makes it a valuable tool for distinguishing between the activity of BuChE and acetylcholinesterase (AChE).[5][6]
Caption: this compound selectively inhibits BuChE, preventing acetylcholine breakdown.
References
- 1. This compound (Tetraisopropyl pyrophosphoramide) | ChE | 513-00-8 | Invivochem [invivochem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound | C12H32N4O3P2 | CID 5420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
potential off-target effects of iso-OMPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of tetraisopropyl pyrophosphoramide (iso-OMPA). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary and well-established molecular target of this compound is Butyrylcholinesterase (BChE).[1][2] It is a selective inhibitor of this enzyme.[1][3]
Q2: Is this compound exclusively selective for Butyrylcholinesterase (BChE)?
A2: While this compound is highly selective for BChE, it is not entirely exclusive, especially at higher concentrations.[3] It has been shown to inhibit other serine hydrolases, most notably carboxylesterases (CarbE).[4][5] At very high concentrations (e.g., 300 μM), marginal inhibition of Acetylcholinesterase (AChE) has also been observed.[3]
Q3: What are the most common documented off-target effects of this compound?
A3: The most significant off-target effect is the inhibition of carboxylesterases (CarbE) in various tissues, including plasma and liver.[4][5] This inhibition can lead to a potentiation of the toxicity of other compounds that are metabolized or sequestered by CarbE.[4][5][6] Additionally, at higher concentrations, this compound can exert a direct, curare-like action at the neuromuscular junction.[3]
Q4: How might the off-target effects of this compound impact my experimental outcomes?
A4: The primary impact stems from its inhibition of carboxylesterases. By inhibiting these enzymes, this compound reduces the non-specific binding and detoxification of other organophosphorus compounds or carbamates, leading to an overestimation of their potency or toxicity.[4][5] This can manifest as unexpected hypercholinergic signs in animal models.[4][5]
Troubleshooting Guide
Q1: I am observing significantly higher toxicity or activity of my primary compound when co-administered with this compound. What is the likely cause?
A1: This is a classic example of this compound's off-target effects. The potentiation of toxicity is likely due to this compound's inhibition of carboxylesterases (CarbE).[4][5] These enzymes serve as a "scavenging" mechanism for many ester-containing compounds. By inhibiting CarbE, this compound allows for a higher effective concentration of your primary compound to reach its intended target, such as Acetylcholinesterase (AChE).[4] For example, pretreatment with this compound has been shown to potentiate the toxicity of soman and carbofuran by more than threefold.[4][5]
Troubleshooting Steps:
-
Measure Carboxylesterase Activity: Directly measure CarbE activity in your experimental system (e.g., plasma, tissue homogenates) with and without this compound to confirm inhibition.
-
Dose-Response Curve: Generate a dose-response curve for your primary compound in the presence and absence of this compound to quantify the extent of potentiation.
-
Alternative BChE Inhibitor: If the goal is solely to inhibit BChE, consider using a different selective inhibitor with a lower reported effect on CarbE, if available, and compare the results.
Q2: My results indicate that this compound may be inhibiting Acetylcholinesterase (AChE) in my assay. Is this a valid concern?
A2: Yes, while less common and requiring higher concentrations, marginal AChE inhibition by this compound can occur.[3] A study on the rat phrenic nerve-diaphragm preparation noted that a concentration of 300 μM of this compound could marginally inhibit AChE.[3]
Troubleshooting Steps:
-
Verify this compound Concentration: Double-check the final concentration of this compound in your assay. Ensure it is within the range that is selective for BChE and not approaching high micromolar levels.
-
Run a Selectivity Assay: Perform a parallel assay measuring both AChE and BChE activity. This will allow you to determine the IC50 of this compound for both enzymes in your specific experimental setup and confirm its selectivity window.
-
Use a Positive Control for AChE Inhibition: Include a known selective AChE inhibitor (e.g., BW284c51) as a positive control in your experiments to validate your assay's ability to detect AChE inhibition.
Q3: I am observing unexpected neuromuscular effects, such as muscle fasciculations or altered twitch responses, in my tissue preparation after applying this compound. What could be the mechanism?
A3: These effects may not be related to cholinesterase inhibition. This compound, particularly at higher concentrations (30 μM and above), can have direct effects on muscle tissue and neuromuscular transmission.[3] It has been shown to:
-
Directly enhance muscle contraction: this compound can increase the amplitude of twitch and tetanic responses in both directly and indirectly stimulated muscle preparations.[3]
-
Exhibit curare-like action: At higher concentrations, it can have an inhibitory effect at the neuromuscular junction.[3]
Troubleshooting Steps:
-
Use a Curarized Preparation: To distinguish between direct muscle effects and neuromuscular junction effects, use a preparation treated with a neuromuscular blocker (e.g., d-tubocurarine) and stimulate the muscle directly. An effect observed under these conditions is likely a direct action on the muscle fiber.
-
Evaluate a Range of Concentrations: Perform a concentration-response analysis to determine the threshold at which these direct neuromuscular effects appear in your system.
-
Compare with Other Anticholinesterases: Test other anticholinesterase agents to see if they produce similar effects. Some, like paraoxon, do not enhance tetanic responses, unlike this compound.[3]
Data Presentation
Table 1: Effects of this compound on Cholinesterases and Carboxylesterases
| Enzyme Target | Species/Tissue | This compound Concentration | Effect | Reference |
| Butyrylcholinesterase (BChE) | Rat Plasma & Liver | 1 mg/kg (in vivo) | Significant reduction in activity (22% in plasma, 27% in liver) | [4] |
| Carboxylesterases (CarbE) | Rat Plasma & Liver | 1 mg/kg (in vivo) | Significant reduction in activity | [4] |
| Carboxylesterases (CarbE) | Rat Brain, Muscle, Liver, Plasma | 1.0 mg/kg (in vivo) | Significant inhibition | [5] |
| Cholinesterase (unspecified) | Rat Phrenic Nerve-Diaphragm | 3 µM | Near complete inhibition | [3] |
| Cholinesterase (unspecified) | Rat Phrenic Nerve-Diaphragm | 30 µM | Complete and selective inhibition | [3] |
| Acetylcholinesterase (AChE) | Rat Phrenic Nerve-Diaphragm | 300 µM | Marginal inhibition | [3] |
Experimental Protocols
Protocol 1: General Assay for Cholinesterase and Carboxylesterase Activity
This protocol is based on the principles of the Ellman assay and can be adapted to measure AChE, BChE, and CarbE activity in plasma or tissue homogenates.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Substrate:
-
For AChE: Acetylthiocholine iodide (ATChI)
-
For BChE: Butyrylthiocholine iodide (BTChI)
-
For CarbE: p-nitrophenyl acetate or other suitable ester substrate
-
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for cholinesterase assays. For CarbE with p-nitrophenyl acetate, the product (p-nitrophenol) can be measured directly.
-
This compound stock solution
-
Selective inhibitors for control experiments (e.g., BW284c51 for AChE)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates or plasma samples in phosphate buffer. Centrifuge to clarify if necessary.
-
Inhibitor Incubation: In a 96-well plate, add your sample. Then, add varying concentrations of this compound or a control inhibitor. Incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme inhibition.
-
Reaction Initiation:
-
For Cholinesterases: Add DTNB to all wells, followed by the appropriate substrate (ATChI or BTChI) to start the reaction.
-
For Carboxylesterases (with p-nitrophenyl acetate): Add the substrate to start the reaction.
-
-
Measurement: Immediately begin reading the absorbance at the appropriate wavelength (412 nm for the DTNB reaction product, 405 nm for p-nitrophenol) in kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each this compound concentration relative to the uninhibited control. Calculate IC50 values if desired.
Mandatory Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected toxicity with this compound.
References
- 1. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Actions of the selective inhibitor of cholinesterase tetramonoisopropyl pyrophosphortetramide on the rat phrenic nerve-diaphragm preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced potentiation of soman toxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced potentiation of soman toxicity in rat correlates with the inhibition of plasma carboxylesterases [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting iso-OMPA Interference with Ellman's Assay
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of iso-OMPA (Tetraisopropyl pyrophosphoramide) with the widely used Ellman's assay for cholinesterase activity measurement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cholinesterase activity?
A1: this compound is a selective and irreversible inhibitor of butyrylcholinesterase (BChE).[1] It is often used in research to differentiate between the activity of acetylcholinesterase (AChE) and BChE in a sample.[2][3] By inhibiting BChE, any remaining cholinesterase activity can be attributed to AChE. At higher concentrations, this compound may also inhibit AChE.[1]
Q2: What is the principle of Ellman's assay?
A2: Ellman's assay is a colorimetric method used to quantify the activity of cholinesterases. The enzyme hydrolyzes a substrate, typically acetylthiocholine (ATCh), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[4][5][6] The rate of color formation is proportional to the cholinesterase activity.
Q3: Can this compound directly interfere with Ellman's assay?
A3: Based on its chemical structure, N-[bis(propan-2-ylamino)phosphoryloxy-(propan-2-ylamino)phosphoryl]propan-2-amine, this compound does not contain a free sulfhydryl (-SH) group.[7][8] The primary source of direct interference in the Ellman's assay is the reaction of compounds containing sulfhydryl groups with DTNB, leading to a false-positive signal.[9] Therefore, direct chemical interference from this compound is unlikely. However, it is always best practice to perform a control experiment to confirm the absence of any unexpected reactivity.
Q4: Are there any known indirect interferences of this compound with the assay?
A4: While direct chemical interference is not expected, high concentrations of any compound in the assay mixture could potentially alter the reaction conditions (e.g., pH, ionic strength) and indirectly affect the enzyme kinetics or the stability of the reagents. It is crucial to ensure that the final concentration of this compound in the assay does not significantly alter the optimal conditions for the Ellman's reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in conjunction with Ellman's assay.
| Issue | Potential Cause | Troubleshooting Steps |
| High background absorbance in the presence of this compound | 1. Direct reaction of this compound or a contaminant with DTNB.2. Turbidity caused by this compound precipitation at the concentration used. | 1. Run a compound control: Prepare a blank sample containing all assay components (buffer, DTNB, this compound) except the enzyme and substrate. Subtract the absorbance of this blank from your sample readings.[9]2. Check for precipitation: Visually inspect the wells containing this compound for any cloudiness. If turbidity is observed, try dissolving this compound in a different solvent (ensure solvent compatibility with the assay) or lowering its concentration. You can also measure absorbance at a wavelength where TNB does not absorb (e.g., 600-700 nm) to correct for turbidity, though this is less accurate.[10] |
| Lower than expected cholinesterase inhibition by this compound | 1. Inaccurate concentration of the this compound stock solution.2. Degradation of the this compound stock solution.3. Insufficient pre-incubation time of the enzyme with this compound. | 1. Verify stock concentration: Use a reliable method to confirm the concentration of your this compound stock.2. Use fresh this compound: Prepare fresh solutions of this compound for each experiment. Store stock solutions appropriately as recommended by the manufacturer.[1]3. Optimize pre-incubation time: Systematically vary the pre-incubation time of the enzyme with this compound to ensure complete inhibition of BChE before adding the substrate. |
| Inconsistent or erratic results | 1. Pipetting errors.2. Temperature fluctuations during the assay.3. Instability of DTNB or substrate. | 1. Ensure accurate pipetting: Calibrate your pipettes regularly and use proper pipetting techniques.[11]2. Maintain stable temperature: Use a temperature-controlled plate reader or water bath to ensure a consistent temperature throughout the assay.3. Prepare fresh reagents: Prepare DTNB and acetylthiocholine solutions fresh for each experiment. Protect the DTNB solution from light.[12] |
| Suspected interference that cannot be resolved | The experimental conditions or sample matrix may be incompatible with the Ellman's assay. | Consider alternative assays: If troubleshooting does not resolve the issue, consider using an alternative method for measuring cholinesterase activity that is less susceptible to interference from your specific compound or sample matrix. Examples include electrochemical biosensors or other colorimetric assays using different substrates.[13][14] |
Experimental Protocols
Protocol for Control Experiment: Testing for Direct Interference of this compound with DTNB
Objective: To determine if this compound directly reacts with DTNB to produce a colorimetric signal at 412 nm.
Materials:
-
This compound stock solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)[4]
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplate
Procedure:
-
Prepare a solution of this compound: Dilute the this compound stock solution in the assay buffer to the highest concentration that will be used in your enzymatic assay.
-
Prepare a DTNB solution: Dissolve DTNB in the assay buffer to the final concentration used in your Ellman's assay protocol.[15]
-
Set up the control wells in a 96-well plate:
-
Blank (Buffer only): Add assay buffer to a well.
-
DTNB only: Add the DTNB solution to a well.
-
This compound only: Add the this compound solution to a well.
-
Test (this compound + DTNB): Add the this compound solution and the DTNB solution to a well.
-
-
Incubate: Incubate the plate at room temperature for the same duration as your standard Ellman's assay pre-incubation and reaction time.
-
Measure Absorbance: Read the absorbance of all wells at 412 nm using the microplate reader.
-
Analyze the data:
-
Subtract the absorbance of the "Blank" well from all other readings.
-
Compare the absorbance of the "Test (this compound + DTNB)" well to the sum of the absorbances of the "DTNB only" and "this compound only" wells. A significant increase in absorbance in the "Test" well indicates a direct reaction between this compound and DTNB.
-
Visualizations
Signaling Pathway and Potential Interference Points in Ellman's Assay
Caption: Mechanism of Ellman's assay and potential points of this compound interaction.
Troubleshooting Workflow for this compound in Ellman's Assay
Caption: A logical workflow for troubleshooting common issues with this compound in Ellman's assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 513-00-8 [chemicalbook.com]
- 3. This compound (Tetraisopropyl pyrophosphoramide) | ChE | 513-00-8 | Invivochem [invivochem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 7. This compound | C12H32N4O3P2 | CID 5420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C12H32N4O3P2) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. novateinbio.com [novateinbio.com]
- 12. Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions | MDPI [mdpi.com]
- 13. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 14. Cholinesterases and Engineered Mutants for the Detection of Organophosphorus Pesticide Residues [mdpi.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Minimizing iso-OMPA Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize iso-OMPA toxicity in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its toxicity a concern in animal models?
A1: this compound (Tetraisopropylpyrophosphoramide) is a selective and irreversible inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters. While it can be a valuable tool for studying the role of BChE in various physiological and pathological processes, its administration can lead to cholinergic overstimulation and subsequent toxicity. Furthermore, this compound can significantly potentiate the toxicity of other cholinesterase inhibitors, such as organophosphates and carbamates, by inhibiting non-specific binding sites like BChE and carboxylesterases (CarbE), making more of the toxic compound available to inhibit the primary target, acetylcholinesterase (AChE).[1][2][3]
Q2: What are the typical clinical signs of this compound toxicity in rodents?
A2: While this compound administered alone may not produce overt signs of toxicity at lower doses, its potentiation of other compounds or administration at higher doses can lead to severe hypercholinergic signs.[3] These signs are consistent with organophosphate poisoning and can include salivation, lacrimation, urination, defecation (SLUD), tremors, muscle fasciculations, convulsions, and respiratory distress.[3] Monitoring for these signs is crucial for early detection of toxicity.
Q3: Are there any known antidotes for this compound toxicity?
A3: The standard treatment for organophosphate poisoning, which shares a similar mechanism of toxicity with high-dose this compound or its potentiation effects, involves the administration of atropine and a cholinesterase reactivator like pralidoxime (2-PAM).[4] Atropine counteracts the muscarinic effects of acetylcholine accumulation, while pralidoxime can reactivate inhibited acetylcholinesterase. However, the efficacy of these antidotes may vary depending on the specific circumstances of this compound exposure. It's important to note that for research purposes, the focus should be on minimizing toxicity through careful dose selection and experimental design rather than relying solely on post-exposure treatment.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Toxicity Observed
Possible Cause:
-
Dose too high: The administered dose of this compound may be approaching the lethal range for the specific animal model and route of administration.
-
Potentiation of other compounds: The animal may have been inadvertently exposed to other cholinesterase-inhibiting substances, leading to a synergistic toxic effect with this compound.
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Incorrect route of administration: The chosen route of administration may lead to unexpectedly rapid absorption and high peak plasma concentrations.
Troubleshooting Steps:
-
Review Dosing Calculations: Double-check all calculations for the this compound solution preparation and the final administered dose.
-
Consult Toxicity Data: Refer to the available LD50 data (see Table 1) to ensure the administered dose is within a safe experimental range. Note that the acute oral LD50 in rats is high, suggesting lower toxicity via this route compared to others.
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Assess for Concomitant Exposures: Investigate any potential sources of other cholinesterase inhibitors in the animal's environment, diet, or experimental procedures.
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Consider a Different Route of Administration: If using a rapid absorption route like intraperitoneal injection, consider switching to a slower absorption route like subcutaneous injection to reduce peak toxicity.
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Implement a Dose-Escalation Study: For novel experimental paradigms, start with a very low dose of this compound and gradually increase it in subsequent cohorts while closely monitoring for any signs of toxicity.
Issue 2: High Variability in Experimental Results
Possible Cause:
-
Inconsistent drug administration: Variations in injection technique or volume can lead to inconsistent dosing between animals.
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Individual differences in metabolism: Animals may have varying levels of BChE and CarbE, leading to different responses to the same dose of this compound.
-
Stress-induced physiological changes: Stress from handling and injection can alter an animal's physiological response to the compound.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel involved in dosing are properly trained and follow a standardized protocol for the chosen route of administration (see Experimental Protocols section).
-
Use Appropriate Animal Models: For studies requiring consistent BChE inhibition, consider using genetically modified animals, such as BChE knockout mice, to eliminate variability in this enzyme's activity.
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Acclimatize Animals: Allow sufficient time for animals to acclimatize to the housing and handling procedures before the start of the experiment to minimize stress.
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Monitor Enzyme Activity: Collect baseline and post-administration blood samples to measure BChE and CarbE activity to correlate with experimental outcomes.
Data Presentation
Table 1: Acute Toxicity of this compound in Different Animal Models
| Animal Model | Route of Administration | LD50 | Reference |
| Rat | Oral | > 2000 mg/kg | [5] |
| Rabbit | Dermal | Not Found | |
| Mouse | Intraperitoneal | Not Found |
Table 2: Effect of this compound on Cholinesterase and Carboxylesterase Activity in Rats
| Tissue | Enzyme | Dose of this compound (s.c.) | % Inhibition (approx.) | Time Post-Administration | Reference |
| Plasma | Butyrylcholinesterase | 1 mg/kg | 22% | 1 hour | [2] |
| Liver | Butyrylcholinesterase | 1 mg/kg | 27% | 1 hour | [2] |
| Plasma | Carboxylesterase | 1 mg/kg | Significant | 1 hour | [2][3] |
| Liver | Carboxylesterase | 1 mg/kg | Significant | 1 hour | [2] |
| Brain | Carboxylesterase | 1 mg/kg | Significant | 1 hour | [3] |
| Skeletal Muscle | Carboxylesterase | 1 mg/kg | Significant | 1 hour | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rats
Materials:
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This compound
-
Sterile vehicle (e.g., saline, corn oil)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend this compound in the chosen sterile vehicle to the desired concentration. Ensure the solution is homogenous.
-
-
Animal Preparation:
-
Weigh the rat to determine the correct injection volume.
-
Gently restrain the rat. For a single operator, the scruff of the neck can be held. For two operators, one can restrain the animal while the other performs the injection.
-
-
Injection:
-
Wipe the injection site on the dorsal side (back) of the rat with 70% ethanol and allow it to dry.
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and choose a new site.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions or signs of toxicity (see FAQs).
-
Protocol 2: Monitoring Cholinergic Signs in Rodents
Procedure:
-
Establish a Baseline: Before administering this compound, observe each animal to establish its normal behavior, posture, and activity level.
-
Systematic Observation: At predetermined time points after administration, systematically observe each animal for the following signs, using a scoring system if quantitative data is required:
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Salivation: Excessive drooling.
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Lacrimation: Excessive tearing.
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Urination and Defecation: Increased frequency or incontinence.
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Tremors: Fine or coarse shaking of the body or limbs.
-
Fasciculations: Visible twitching of muscles under the skin.
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Convulsions: Seizure activity.
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Respiratory Rate and Effort: Labored breathing, gasping.
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Posture: Hunched posture, ataxia (incoordination).
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Activity Level: Hypoactivity or hyperactivity.
-
-
Record Findings: Document all observations, including the time of onset, severity, and duration of each sign for each animal.
Mandatory Visualization
Caption: Mechanism of this compound induced potentiation of toxicity.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting flowchart for unexpected this compound toxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound-induced potentiation of soman toxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Therapy of organophosphate poisoning in animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: iso-OMPA (Tetraisopropyl pyrophosphoramide)
Welcome to the technical support center for iso-OMPA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on troubleshooting potential unexpected side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Tetraisopropyl pyrophosphoramide) is a selective and irreversible inhibitor of butyrylcholinesterase (BuChE), a type of cholinesterase.[1] Its primary mechanism of action is to block the activity of BuChE, leading to an increase in the levels and duration of action of acetylcholine and other choline esters. It is often used in research to differentiate between the activity of acetylcholinesterase (AChE) and BuChE.
Q2: Are there known off-target effects of this compound?
A2: While this compound is considered selective for BuChE, it can also inhibit other serine hydrolases, such as carboxylesterases (CarbE).[1] This inhibition of carboxylesterases can potentiate the toxicity of other compounds that are metabolized by these enzymes. At higher concentrations, its selectivity may decrease, potentially affecting other cellular processes.
Q3: Can this compound cause cytotoxicity in cell culture?
A3: There is limited direct evidence in the scientific literature detailing the cytotoxic effects of this compound on various cell lines. However, as with any chemical compound, high concentrations or prolonged exposure can potentially lead to cytotoxicity. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions through a dose-response curve.
Q4: What are the typical concentrations of this compound used in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell type and the specific activity of BuChE. A study on Nile shrimp tissues reported IC50 values for cholinesterase inhibition in the micromolar range (9.84 µM to 694.7 µM depending on the tissue and substrate).[1] For mammalian cell culture, it is advisable to start with a concentration range around these values and perform a titration to find the optimal concentration for your experiment.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Death or Reduced Viability | 1. High Concentration of this compound: The concentration used may be cytotoxic to your specific cell line. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be at a toxic concentration. 3. Potentiation of Media Component Toxicity: this compound may be inhibiting the breakdown of a component in the cell culture media, leading to the accumulation of a toxic metabolite. | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the EC50 for cytotoxicity in your cell line using a standard viability assay (e.g., MTT, MTS, or a live/dead stain). 2. Solvent Control: Include a vehicle control with the same concentration of the solvent used to dissolve this compound to rule out solvent-induced toxicity. 3. Media Analysis: If possible, analyze the composition of your media for any components that could be substrates for carboxylesterases. Consider using a simpler, defined medium if extensive cell death is observed. |
| Changes in Cell Morphology | 1. Cytoskeletal Disruption: Off-target effects of this compound at high concentrations could potentially interfere with cytoskeletal dynamics. 2. Induction of Apoptosis or Necrosis: The observed morphological changes may be indicative of the early stages of programmed cell death or cellular stress. | 1. Microscopy: Document any changes in cell morphology using phase-contrast or fluorescence microscopy. Stain for key cytoskeletal components like actin and tubulin. 2. Apoptosis/Necrosis Assays: Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy to determine if the cells are undergoing apoptosis or necrosis. |
| Variability in Experimental Results | 1. Inconsistent this compound Activity: The compound may be degrading over time, especially if not stored properly. 2. Cell Line Instability: The expression of BuChE or other off-target enzymes may vary with passage number. | 1. Proper Storage: Store this compound stock solutions at -20°C or -80°C and use within one to six months, respectively, to ensure stability.[1] Prepare fresh working solutions for each experiment. 2. Consistent Cell Passaging: Use cells within a consistent and low passage number range for all experiments. Periodically check for consistent BuChE expression if it is a critical component of your experimental system. |
| Unexpected Changes in Gene or Protein Expression | 1. Off-Target Signaling Effects: this compound may be indirectly affecting signaling pathways unrelated to its primary target. 2. Cellular Stress Response: The observed changes may be part of a general cellular stress response to a chemical insult. | 1. Pathway Analysis: If you observe unexpected changes in your protein or gene of interest, consider performing broader analyses like a western blot for common stress-activated protein kinases (e.g., p38, JNK) or a targeted gene expression panel for stress response genes. 2. Literature Review: Investigate whether cholinesterase inhibition or carboxylesterase inhibition has been linked to the signaling pathway you are studying. |
Quantitative Data Summary
The following table summarizes available quantitative data for this compound. Note that data from cell culture experiments is limited, and values from other biological systems are provided for reference.
| Parameter | Value | System | Reference |
| IC50 (Propionyl thiocholine substrate) | 694.7 µM | Brain (Nile shrimp) | [1] |
| 10.56 µM | Liver (Nile shrimp) | [1] | |
| 9.84 µM | Muscle (Nile shrimp) | [1] | |
| IC50 (Butyl thiocholine substrate) | 12.49 µM | Liver (Nile shrimp) | [1] |
| 11.42 µM | Muscle (Nile shrimp) | [1] | |
| Ki (Butyl thiocholine substrate) | 0.2019 µM | Liver (Nile shrimp) | [1] |
| 0.6612 µM | Muscle (Nile shrimp) | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make a series of dilutions in your cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1 mM.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical diagram of this compound's primary and potential off-target effects.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity with this compound.
References
Technical Support Center: Confirming Complete Butyrylcholinesterase (BuChE) Inhibition by iso-OMPA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the complete inhibition of butyrylcholinesterase (BuChE) using the selective inhibitor, tetraisopropyl pyrophosphoramide (iso-OMPA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful execution and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a BuChE inhibitor?
A1: this compound (Tetraisopropyl pyrophosphoramide) is a selective and irreversible inhibitor of butyrylcholinesterase (BuChE).[1][2][3] Its selectivity makes it a valuable tool for distinguishing BuChE activity from that of acetylcholinesterase (AChE), another cholinesterase enzyme.[4] By irreversibly binding to the active site of BuChE, this compound effectively removes its catalytic activity, allowing researchers to study the specific roles of AChE or to confirm the contribution of BuChE to a particular biological process.
Q2: How can I be sure that the inhibition of BuChE by this compound is complete?
A2: Complete inhibition is confirmed by measuring the residual BuChE activity in your sample after treatment with a sufficient concentration of this compound for an adequate duration. The most common method for this is the Ellman's assay. A finding of near-zero enzymatic activity compared to an untreated control sample indicates complete inhibition. It is recommended to perform a concentration-response curve and a time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: What is the typical concentration and incubation time for achieving complete BuChE inhibition with this compound?
A3: While IC50 values (the concentration required to inhibit 50% of enzyme activity) for this compound are in the micromolar range, achieving complete inhibition requires higher concentrations and sufficient incubation time due to its irreversible nature.[1] A commonly cited starting point for near-complete inhibition in in-vitro assays is 100 µM this compound with a 30-minute incubation period .[1] However, the optimal conditions can vary depending on the source of the BuChE enzyme, its concentration in the sample, and the sample matrix. Therefore, empirical determination is highly recommended.
Q4: Is this compound stable in solution? How should I prepare and store it?
A4: this compound stock solutions are typically prepared in a solvent like DMSO. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1] When preparing working solutions, it is advisable to do so freshly for each experiment to ensure potency.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete BuChE Inhibition | 1. Insufficient this compound concentration. 2. Inadequate incubation time. 3. Degradation of this compound. 4. High concentration of BuChE in the sample. | 1. Increase the concentration of this compound. Perform a titration to find the optimal concentration. 2. Increase the pre-incubation time with this compound to ensure irreversible binding. 3. Prepare fresh this compound solutions from a properly stored stock. 4. Dilute the sample to reduce the BuChE concentration, ensuring it remains within the linear range of the assay. |
| High Background in Ellman's Assay | 1. Spontaneous hydrolysis of the substrate (e.g., butyrylthiocholine). 2. Presence of reducing agents or free sulfhydryl groups in the sample. 3. Instability of the DTNB reagent. | 1. Prepare the substrate solution fresh. Run a blank control without the enzyme to measure the rate of spontaneous hydrolysis and subtract it from the sample readings. 2. Include a sample blank containing the sample and DTNB but no substrate to measure the background from endogenous sulfhydryl groups. 3. Prepare the DTNB solution fresh daily. Ensure the pH of the reaction buffer is stable, as DTNB is less stable at alkaline pH. |
| Variability Between Replicates | 1. Inaccurate pipetting. 2. Temperature fluctuations during the assay. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Pre-incubate all reagents and the plate at the assay temperature. Use a temperature-controlled plate reader. 3. Ensure thorough mixing of all components in the well before starting the measurement. |
| Low Signal (Low BuChE Activity) | 1. Low concentration of BuChE in the sample. 2. Inactive enzyme. 3. Sub-optimal assay conditions (pH, temperature). | 1. Concentrate the sample or use a larger volume if the assay protocol allows. 2. Ensure proper storage and handling of the enzyme/sample to maintain its activity. 3. Optimize the assay buffer pH (typically around 7.4-8.0) and temperature for your specific enzyme source. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Complete BuChE Inhibition
This protocol outlines the steps to determine the concentration of this compound required for complete inhibition of BuChE activity in a given sample using the Ellman's assay.
Materials:
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This compound
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Butyrylcholinesterase (BuChE) source (e.g., purified enzyme, plasma, tissue homogenate)
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Ellman's Reagent (DTNB - 5,5'-dithiobis-(2-nitrobenzoic acid))
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Butyrylthiocholine iodide (BTC)
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Phosphate buffer (e.g., 0.1 M, pH 7.4)
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96-well microplate
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Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a series of this compound dilutions in phosphate buffer. A suggested range is from 1 µM to 200 µM. Also, prepare a vehicle control (buffer with the same final concentration of the solvent used for this compound, e.g., DMSO).
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Pre-incubate BuChE with this compound: In a 96-well plate, add your BuChE sample to each well. Then, add the different concentrations of this compound or the vehicle control to the respective wells.
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Incubate the plate for a fixed time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
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Prepare the Ellman's reaction mixture: In a separate tube, prepare a solution of DTNB and BTC in phosphate buffer.
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Initiate the reaction: Add the Ellman's reaction mixture to each well of the 96-well plate containing the pre-incubated enzyme and inhibitor.
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Measure the absorbance: Immediately start reading the absorbance at 412 nm in kinetic mode for at least 5 minutes, taking readings every 30-60 seconds.
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Calculate the rate of reaction (change in absorbance per minute) for each this compound concentration.
-
Determine the percentage of inhibition:
-
Percentage Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
-
-
Plot the percentage of inhibition against the this compound concentration to identify the concentration that results in ≥99% inhibition.
Protocol 2: Confirmation of Complete BuChE Inhibition
This protocol is used to confirm that the determined optimal concentration of this compound results in complete and stable inhibition of BuChE activity.
Procedure:
-
Treat your sample with the optimal concentration of this compound as determined in Protocol 1, for the chosen incubation time. Prepare a parallel vehicle-treated control sample.
-
Measure the BuChE activity in both the this compound-treated and vehicle-treated samples using the Ellman's assay as described in Protocol 1.
-
Calculate the residual BuChE activity in the this compound-treated sample relative to the vehicle-treated control. A residual activity of <1% confirms complete inhibition.
Data Presentation
Table 1: Example Concentration-Response Data for this compound Inhibition of BuChE
| This compound Concentration (µM) | Mean Rate of Reaction (ΔAbs/min) | Percentage Inhibition (%) |
| 0 (Vehicle Control) | 0.150 | 0 |
| 1 | 0.125 | 16.7 |
| 10 | 0.070 | 53.3 |
| 50 | 0.010 | 93.3 |
| 100 | 0.001 | 99.3 |
| 200 | 0.000 | 100 |
Table 2: Summary of Kinetic Parameters for Cholinesterase Assays
| Parameter | Description | Typical Value/Range |
| Substrate | Butyrylthiocholine (BTC) | 1-5 mM |
| Chromogen | DTNB | 0.2-0.5 mM |
| Wavelength | 412 nm | - |
| pH | 7.4 - 8.0 | - |
| Temperature | 25 - 37 °C | - |
| This compound for complete inhibition | Concentration | >100 µM (empirically determined) |
| Incubation Time | with this compound | ≥ 30 minutes |
Visualizations
Caption: Experimental workflow for confirming complete BuChE inhibition.
Caption: Signaling pathway of the Ellman's assay for BuChE activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
dealing with lot-to-lot variability of iso-OMPA
Welcome to the technical support center for iso-OMPA (tetraisopropyl pyrophosphoramide). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on managing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and irreversible inhibitor of butyrylcholinesterase (BuChE), an enzyme involved in the hydrolysis of choline esters.[1] Its primary mechanism of action involves binding to the active site of BuChE, leading to the formation of a stable, phosphorylated enzyme that is catalytically inactive. This selective inhibition allows researchers to distinguish between the activity of BuChE and acetylcholinesterase (AChE) in biological samples.
Q2: We are observing inconsistent results between different batches of this compound. What could be the cause of this lot-to-lot variability?
A2: Lot-to-lot variability in chemical reagents like this compound can stem from several factors during manufacturing and handling:
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Purity: Different synthesis batches may result in varying levels of purity. Impurities can compete with this compound for binding to the target enzyme or have off-target effects, leading to altered inhibitory activity.
-
Degradation: this compound, an organophosphate, can be susceptible to hydrolysis or degradation if not stored under appropriate conditions. Exposure to moisture or elevated temperatures can reduce its potency.
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Solvent Effects: The solubility and stability of this compound can be influenced by the solvent used. Variations in stock solution preparation can contribute to inconsistent experimental outcomes.
Q3: How can we mitigate the impact of this compound lot-to-lot variability on our experiments?
A3: To ensure the consistency and reproducibility of your results, it is crucial to implement a validation protocol for each new lot of this compound before its use in critical experiments. This involves comparing the performance of the new lot against a previously validated or "gold standard" lot. Key steps include:
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Parallel Testing: Perform a side-by-side comparison of the old and new lots.
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Dose-Response Analysis: Generate dose-response curves to compare the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
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Establish Acceptance Criteria: Define an acceptable range of variation for the IC50 value and other parameters before the new lot is approved for use.
Troubleshooting Guide
Problem: A new lot of this compound is showing significantly different inhibitory effects compared to the previous lot.
Solution Workflow:
The following diagram illustrates a systematic approach to troubleshooting this issue.
References
Technical Support Center: iso-OMPA Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of iso-OMPA (tetraisopropyl pyrophosphoramide) during experimental procedures. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a selective and irreversible inhibitor of butyrylcholinesterase (BuChE), an enzyme involved in cholinergic neurotransmission and the metabolism of certain drugs.[1] Its stability is critical because degradation leads to a loss of inhibitory activity, which can result in the underestimation of BuChE's contribution to substrate hydrolysis or inaccurate characterization of novel compounds.
Q2: What are the primary ways this compound can degrade?
A2: Like other organophosphorus compounds, this compound is susceptible to degradation primarily through two pathways:
-
Hydrolysis: The cleavage of chemical bonds by water. This process is significantly influenced by pH.
-
Oxidation: Degradation through reaction with oxygen or other oxidizing agents.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is the first line of defense against degradation.
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Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
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Solid Compound: Store the solid form of this compound at -20°C.
Q4: Can I prepare a large batch of working solution for my experiments?
A4: It is strongly recommended to prepare fresh working solutions of this compound on the day of the experiment. The stability of this compound in aqueous buffers at room temperature is limited, and preparing solutions fresh minimizes the impact of hydrolysis.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, potentially due to its degradation.
| Observed Problem | Potential Cause(s) Related to this compound Degradation | Recommended Solution(s) |
| Inconsistent or lower-than-expected BuChE inhibition. | 1. Degraded this compound stock solution: Improper storage or exceeding the recommended storage duration. 2. Degraded working solution: Prepared too far in advance of the experiment. 3. Hydrolysis in alkaline buffer: The experimental buffer has a high pH, accelerating hydrolysis. | 1. Prepare a fresh stock solution from solid this compound. Ensure proper aliquoting and storage of the new stock. 2. Always prepare the working solution immediately before use. 3. If possible, adjust the experimental buffer to a neutral or slightly acidic pH. If the experimental conditions require an alkaline pH, minimize the incubation time of this compound in the buffer. |
| Complete loss of inhibitory activity. | 1. Extensive degradation of stock solution: Stock solution may have been subjected to multiple freeze-thaw cycles or stored improperly for an extended period. 2. Contaminated buffer or solvent: The presence of strong acids, bases, or oxidizing agents in the buffer or solvent used to prepare the working solution. | 1. Discard the old stock solution and prepare a new one. 2. Use high-purity, sterile water and fresh, high-quality buffer reagents and solvents. |
| Variability between experimental replicates. | 1. Inconsistent timing: The time between preparing the this compound working solution and its addition to the assay varies between replicates. 2. Temperature fluctuations: Exposing the this compound solution to elevated temperatures for varying durations. | 1. Standardize the experimental workflow to ensure the this compound working solution is prepared and used within a consistent, short timeframe for all replicates. 2. Keep this compound solutions on ice until they are added to the assay. |
Data on Factors Affecting Organophosphate Stability
Table 1: Effect of pH on the Hydrolysis of Organophosphorus Esters
| pH Range | General Effect on Stability | Mechanism |
| Acidic (pH < 7) | Generally more stable. | Hydrolysis rate is relatively slow. |
| Neutral (pH ≈ 7) | Moderate stability. | Hydrolysis occurs at a baseline rate. |
| Alkaline (pH > 7) | Significantly less stable. | Base-catalyzed hydrolysis is the dominant degradation pathway, leading to a rapid loss of activity.[3][4] |
Table 2: Influence of Environmental Factors on Organophosphate Degradation
| Factor | Effect on Stability | Recommendations for Experimental Control |
| Temperature | Increased temperature accelerates the rate of hydrolysis and oxidation. | Maintain this compound solutions at low temperatures (e.g., on ice) during experiments. For long-term storage, adhere to the recommended -20°C or -80°C. |
| Light | Exposure to UV light can induce photodegradation. | Protect this compound solutions from direct light by using amber vials or by wrapping containers in foil. |
| Solvent | The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis. | Use aprotic solvents like DMSO for stock solutions. When preparing aqueous working solutions, use them immediately. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound (solid)
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Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 100 mM stock solution (MW: 342.36 g/mol ), dissolve 34.24 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
-
Protocol 2: Standard Butyrylcholinesterase (BuChE) Inhibition Assay
This protocol is a general guideline and should be adapted to specific experimental needs.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Purified BuChE enzyme
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Substrate (e.g., butyrylthiocholine iodide)
-
Chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare Fresh Working Solution: Immediately before starting the assay, dilute the this compound stock solution to the desired final concentrations using the assay buffer. Keep the dilutions on ice.
-
Enzyme Incubation: In the wells of a 96-well plate, add the BuChE enzyme solution.
-
Inhibition Step: Add the freshly prepared this compound working solutions to the wells containing the enzyme. Include a control group with buffer instead of this compound.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibition of BuChE.
-
Substrate Addition: To initiate the enzymatic reaction, add the substrate (butyrylthiocholine) and the chromogen (DTNB) to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of this compound. Determine the percent inhibition relative to the control and calculate the IC₅₀ value if desired.
-
Visualizations
Caption: Experimental workflow for a BuChE inhibition assay using this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Data from iso-OMPA Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with interpreting data from experiments involving the selective butyrylcholinesterase (BChE) inhibitor, iso-OMPA (tetraisopropylpyrophosphoramide).
Troubleshooting Guides
Issue: High Variability or Poor Reproducibility in BChE Inhibition Assays
Question: We are observing significant variability between replicate wells and poor reproducibility across experiments when determining the IC50 of this compound. What are the potential causes and solutions?
Answer:
High variability and poor reproducibility in BChE inhibition assays can stem from several factors. Follow this troubleshooting guide to identify and address the issue:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of the enzyme or inhibitor, can lead to significant errors.
-
Solution: Ensure all pipettes are properly calibrated. Use low-retention pipette tips. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
-
-
Reagent Stability: BChE is a sensitive enzyme, and its activity can degrade over time. The substrate, such as butyrylthiocholine, can also be unstable.
-
Solution: Prepare fresh enzyme and substrate solutions for each experiment. Store stock solutions at the recommended temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[1]
-
-
Incubation Times and Temperatures: Inconsistent incubation times or temperature fluctuations can affect enzyme activity and the rate of inhibition.
-
Solution: Use a calibrated incubator or water bath to maintain a constant temperature. Ensure that the pre-incubation of the enzyme with this compound and the subsequent reaction with the substrate are timed precisely for all samples.
-
-
Assay Conditions: Sub-optimal assay conditions, such as incorrect pH or substrate concentration, can lead to variability.
-
Solution: Optimize the assay conditions. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for BChE to ensure the assay is sensitive to competitive inhibitors. Ensure the assay buffer maintains a stable pH throughout the experiment.
-
Issue: Apparent Lack of BChE Inhibition or Higher than Expected IC50 Value
Question: Our results show that this compound is not inhibiting BChE as effectively as expected, or the calculated IC50 value is significantly higher than what is reported in the literature. What could be the problem?
Answer:
Several factors can lead to an apparent lack of inhibition or an unexpectedly high IC50 value for this compound. Consider the following possibilities:
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Incorrect this compound Concentration: Errors in the preparation of this compound stock solutions or serial dilutions are a common source of error.
-
Solution: Double-check all calculations for dilutions. Prepare a fresh stock solution from a reliable source. Consider verifying the concentration of your stock solution if possible.
-
-
Enzyme Source and Purity: The source and purity of the BChE can influence its sensitivity to inhibitors.
-
Solution: Ensure you are using a high-quality, purified BChE preparation. If using tissue homogenates or plasma, be aware that other esterases may be present that could interfere with the assay.
-
-
Presence of Scavenging Esterases: Carboxylesterases (CarbE) present in some biological samples (like rat plasma) can bind to and sequester organophosphates like this compound, reducing its effective concentration available to inhibit BChE.[1]
-
Solution: If working with complex biological samples, consider using a higher concentration of this compound or pre-treating the sample to inhibit CarbE activity with a specific inhibitor if your experimental design allows.
-
-
Assay Readout Interference: Components in your sample or the inhibitor itself may interfere with the detection method (e.g., absorbance or fluorescence).
-
Solution: Run a control with the inhibitor and all assay components except the enzyme to check for any background signal.
-
Frequently Asked Questions (FAQs)
1. What are the key differences between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) that are relevant for this compound experiments?
AChE and BChE are both cholinesterases but differ in their substrate specificity, inhibitor sensitivity, and physiological roles. This compound is a selective inhibitor of BChE, meaning it has a much higher affinity for BChE than for AChE.[2] This selectivity is crucial for distinguishing between the activities of the two enzymes in a mixed sample.
2. How can I be sure that the inhibition I'm observing is specific to BChE and not an off-target effect?
To confirm the specificity of this compound in your experiments, it is essential to include proper controls:
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AChE Control: Run a parallel assay using a purified source of AChE to demonstrate that this compound does not significantly inhibit AChE at the concentrations used to inhibit BChE.
-
Selective AChE Inhibitor: Use a selective AChE inhibitor, such as BW284c51, as a positive control for AChE inhibition and to confirm that your assay can detect selective inhibition.[2]
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Non-selective Inhibitor: Include a non-selective cholinesterase inhibitor, like physostigmine, to ensure that both enzymes in a mixed sample can be inhibited.[3]
3. I am co-administering this compound with another organophosphate. How does this affect the interpretation of my data?
Pre-treatment with this compound can potentiate the toxicity of other organophosphates, such as soman or carbofuran.[4] This is because this compound inhibits not only BChE but also other scavenging esterases like carboxylesterases (CarbE). These scavenging enzymes would otherwise bind to and detoxify the second organophosphate. By inhibiting these enzymes, this compound increases the bioavailable concentration of the other organophosphate, leading to greater inhibition of its primary target (often AChE). When interpreting your data, you must consider this synergistic effect.
4. What is the significance of the IC50 value for this compound, and what are its limitations?
The IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of BChE activity under specific assay conditions. It is a common measure of inhibitor potency. However, the IC50 value is not an absolute constant and can be influenced by:
-
Substrate concentration
-
Enzyme concentration
-
Incubation time
-
Temperature and pH
It is crucial to keep these conditions consistent across experiments to ensure comparability of IC50 values. For a more in-depth characterization of the inhibitor's mechanism of action, determining the inhibition constant (Ki) is recommended.[5][6]
5. Can I use this compound in cell-based assays?
Yes, this compound can be used in cell-based assays to investigate the role of BChE in cellular processes. However, considerations for cell-based assays include:
-
Cell Permeability: Ensure that this compound can penetrate the cell membrane to reach its target.
-
Cytotoxicity: Determine the cytotoxic concentration of this compound on your cell line to ensure that observed effects are due to BChE inhibition and not cell death.
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Off-target Effects: Be aware of potential off-target effects in a complex cellular environment. It is advisable to validate key findings using complementary approaches, such as genetic knockdown of BChE.
Data Presentation
Table 1: Representative IC50 Values for this compound against Cholinesterases
The following table provides examples of IC50 values for this compound against cholinesterases from different sources and using different substrates. Note the variation in values depending on the experimental conditions.
| Enzyme Source | Substrate | IC50 (µM) | Reference |
| Nile Shrimp Brain | Propionylthiocholine | 694.7 | [1] |
| Nile Shrimp Liver | Propionylthiocholine | 10.56 | [1] |
| Nile Shrimp Muscle | Propionylthiocholine | 9.84 | [1] |
| Nile Shrimp Liver | Butylthiocholine | 12.49 | [1] |
| Nile Shrimp Muscle | Butylthiocholine | 11.42 | [1] |
| Adult Rat Cortex | Acetylcholine (inferred) | 4 | [7] |
| Aging Rat Cortex | Acetylcholine (inferred) | 2 | [7] |
| Adult Rat Heart | Acetylcholine (inferred) | 0.2 | [7] |
| Aging Rat Heart | Acetylcholine (inferred) | 0.2 | [7] |
Experimental Protocols
Protocol: In Vitro Determination of BChE Inhibition by this compound using a Radiometric Assay
This protocol is adapted from a method used to differentiate AChE and BChE activity in tissue homogenates.[7]
Materials:
-
Purified BChE or tissue homogenate
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
[³H]acetylcholine iodide (substrate)
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Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)
-
Scintillation fluid and vials
-
Microplate or reaction tubes
-
Incubator or water bath (37°C)
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., 100 pM to 100 µM).
-
Prepare the [³H]acetylcholine iodide substrate solution in the assay buffer to a final concentration of 1 mM.
-
-
Enzyme Pre-incubation with this compound:
-
In a microplate or reaction tubes, add a fixed amount of BChE enzyme or tissue homogenate.
-
Add the different concentrations of the this compound dilutions to the wells/tubes.
-
Include a "no inhibitor" control (with assay buffer only) and a "solvent" control (with the same concentration of the solvent used for the this compound stock).
-
Incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the [³H]acetylcholine iodide substrate solution to all wells/tubes.
-
Incubate the reaction mixture for a specific duration (e.g., 30 minutes) at 37°C. The reaction time should be within the linear range of the assay.
-
-
Stopping the Reaction and Measurement:
-
Terminate the reaction by a suitable method (e.g., adding a stop solution or placing the samples on ice).
-
Transfer an aliquot of the reaction mixture to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity will be proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of BChE inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of selective BChE inhibition by this compound.
Caption: General experimental workflow for an in vitro BChE inhibition assay.
Caption: Logical relationship of this compound potentiating organophosphate toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced potentiation of soman toxicity in rat correlates with the inhibition of plasma carboxylesterases [ouci.dntb.gov.ua]
- 5. Comparing enzyme activity modifier equations through the development of global data fitting templates in Excel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IN VITRO SENSITIVITY OF CHOLINESTERASES AND [3H]OXOTREMORINE-M BINDING IN HEART AND BRAIN OF ADULT AND AGING RATS TO ORGANOPHOSPHORUS ANTICHOLINESTERASES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hypercholinergic Signs in iso-OMPA Treated Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hypercholinergic signs in animals treated with iso-OMPA (Tetraisopropyl pyrophosphoramide).
Troubleshooting Guide
Q1: My animal is exhibiting excessive salivation, tremors, and muscle fasciculations after this compound administration. What is happening and what should I do?
A: These are classic hypercholinergic signs, indicating a potential cholinergic crisis due to the inhibition of cholinesterases.[1][2] this compound is a selective inhibitor of butyrylcholinesterase (BChE), but it can potentiate the effects of other compounds or, at higher doses, lead to an accumulation of acetylcholine, causing overstimulation of the nervous system.[1][3][4]
Immediate Action Plan:
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Assess the severity of the signs. Note the onset, duration, and intensity of the symptoms.
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Administer an anticholinergic agent. Atropine sulfate is the drug of choice to counteract the muscarinic effects (salivation, bronchial secretions).[5][6]
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Consider a cholinesterase reactivator. If nicotinic signs (muscle fasciculations, weakness) are severe, administration of pralidoxime chloride (2-PAM) may be necessary to reactivate acetylcholinesterase (AChE).[5][7]
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Provide supportive care. This may include maintaining body temperature and, in severe cases of respiratory distress, providing respiratory support.[8]
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Consult a veterinarian. It is crucial to involve a veterinarian for proper diagnosis and treatment.
Q2: I administered atropine, but the muscle tremors are not subsiding. What is the next step?
A: Atropine primarily blocks muscarinic receptors and is effective against signs like salivation, lacrimation, and bronchial secretions.[5] It does not alleviate the nicotinic effects, such as muscle fasciculations and paralysis, which are due to acetylcholine accumulation at the neuromuscular junction.[5][9] For these symptoms, a cholinesterase reactivator like pralidoxime (2-PAM) is required.[7][10] Pralidoxime works by reactivating acetylcholinesterase that has been inhibited by organophosphates.[9]
Q3: Can I pre-treat my animals to prevent hypercholinergic signs when using this compound?
A: While pre-treatment is a common strategy in some experimental paradigms, it is crucial to consider the scientific goals of your study. If the aim is to study the effects of BChE inhibition without the confounding factor of a cholinergic crisis, a carefully titrated dose of this compound that does not produce severe side effects should be determined through pilot studies. Prophylactic use of atropine may mask the onset of toxicity and is generally not recommended unless it is part of the experimental design. If this compound is used to potentiate the toxicity of another compound, pre-treatment with an antidote would be counterproductive.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound, or Tetraisopropyl pyrophosphoramide, is a selective and irreversible inhibitor of butyrylcholinesterase (BChE), also known as pseudocholinesterase.[3][11][12] BChE is an enzyme that hydrolyzes choline esters, including acetylcholine.[13][14] By inhibiting BChE, this compound leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft where BChE is present.[12]
Q2: What are the typical signs of hypercholinergic toxicity?
A: Hypercholinergic toxicity, or cholinergic crisis, manifests through the overstimulation of muscarinic and nicotinic receptors.[2][8] The signs can be remembered using the mnemonic SLUDGE:
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S alivation
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L acrimation (tearing)
-
U rination
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D efecation
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G astrointestinal distress (cramping)
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E mesis (vomiting)
Other signs include miosis (constricted pupils), muscle fasciculations, weakness, and in severe cases, respiratory failure and convulsions.[2]
Q3: What is the difference between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?
A: Both are cholinesterases that break down acetylcholine. However, AChE is the primary enzyme responsible for terminating synaptic transmission at cholinergic synapses and neuromuscular junctions.[13] BChE is found in plasma, liver, and other tissues and has a broader substrate specificity.[13][15] While the physiological role of BChE is not fully understood, it is known to metabolize certain drugs and toxins.[15][16] this compound is selective for BChE.[3][17]
Q4: How do atropine and pralidoxime (2-PAM) work to counteract this compound toxicity?
A: Atropine is a competitive antagonist of acetylcholine at muscarinic receptors. It blocks the effects of excess acetylcholine at these sites, thereby reducing symptoms like salivation, bronchoconstriction, and bradycardia.[5][18] Pralidoxime is a cholinesterase reactivator. It works by cleaving the bond between the organophosphate (like this compound) and the acetylcholinesterase enzyme, thereby restoring the enzyme's function of breaking down acetylcholine at the neuromuscular junction.[7][9] This helps to alleviate the nicotinic symptoms like muscle weakness and paralysis.[9]
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | Tetraisopropyl pyrophosphoramide | [11] |
| CAS Number | 513-00-8 | |
| Molecular Formula | C₁₂H₃₂N₄O₃P₂ | |
| Molecular Weight | 342.36 g/mol | |
| Target | Butyrylcholinesterase (BChE) | [3][17] |
Table 2: Recommended Antidote Dosages for Organophosphate Poisoning in Animals
| Animal Species | Atropine Sulfate Dosage | Pralidoxime Chloride (2-PAM) Dosage | Reference |
| Dogs & Cats | 0.2 - 2 mg/kg (up to 0.5 mg/kg for poisoning) | 20 - 50 mg/kg | [5][6] |
| Horses & Pigs | 0.1 - 0.2 mg/kg (up to 0.04 mg/kg for poisoning) | 20 - 50 mg/kg | [5][6] |
| Cattle & Sheep | 0.6 - 1 mg/kg (up to 0.04 mg/kg for poisoning) | 20 - 50 mg/kg | [5][6] |
Note: Dosages should be administered to effect and under veterinary supervision. For atropine in poisoning cases, a portion may be given intravenously and the remainder subcutaneously or intramuscularly.[18] Pralidoxime should be administered slowly via intravenous or intramuscular routes.[5]
Experimental Protocols
Protocol: In Vivo Administration of this compound in Rodents and Management of Hypercholinergic Signs
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6).
-
Ensure animals are healthy and properly acclimatized before the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Atropine sulfate solution
-
Pralidoxime chloride (2-PAM) solution
-
Syringes and needles of appropriate gauge for the administration route.[19]
-
Animal scale
-
Heating pad to maintain body temperature
3. Drug Preparation:
-
Prepare this compound solution in the chosen vehicle to the desired concentration. Ensure the pH is near neutral (~7.0) to avoid irritation, especially for subcutaneous or intramuscular injections.[19]
-
Prepare separate, clearly labeled syringes with atropine and pralidoxime at the appropriate concentrations for emergency use.
4. Administration of this compound:
-
Weigh the animal to calculate the correct dose.
-
Administer this compound via the desired route (e.g., subcutaneous injection). A common dose used in rat studies is 1 mg/kg.[1][4]
-
Record the time of administration.
5. Monitoring:
-
Continuously monitor the animal for at least the first hour post-administration, and then at regular intervals for the next 4-6 hours.
-
Look for the onset of hypercholinergic signs: salivation, lacrimation, tremors, muscle fasciculations, urination, defecation, and respiratory distress.[2]
6. Management of Hypercholinergic Signs:
-
Mild to Moderate Muscarinic Signs (e.g., salivation, mild tremors): Administer atropine sulfate at the lower end of the recommended dose range (see Table 2).[5]
-
Severe Muscarinic and Nicotinic Signs (e.g., severe tremors, muscle fasciculations, respiratory distress):
-
Supportive Care: Place the animal on a heating pad to prevent hypothermia. If respiratory distress is severe, consult with a veterinarian about the possibility of mechanical ventilation.
-
Record all observations and interventions.
7. Post-Procedure Care:
-
Continue to monitor the animal until all signs have resolved.
-
Ensure easy access to food and water.
Visualizations
Caption: Cholinergic synapse showing this compound inhibiting BChE.
Caption: Workflow for this compound administration and toxicity management.
Caption: Decision tree for managing hypercholinergic signs.
References
- 1. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic crisis - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-induced potentiation of soman toxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. vetscraft.com [vetscraft.com]
- 7. nbinno.com [nbinno.com]
- 8. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 11. glpbio.com [glpbio.com]
- 12. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 13. differencebetween.com [differencebetween.com]
- 14. youtube.com [youtube.com]
- 15. scispace.com [scispace.com]
- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 20. Protective effect of early and late administration of pralidoxime against organophosphate muscle necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Butyrylcholinesterase (BChE) Inhibition Studies with iso-OMPA
Welcome to the Technical Support Center for iso-OMPA. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving this compound.
A crucial point to understand is that This compound (Tetraisopropyl pyrophosphoramide) is not an enzyme; it is a selective inhibitor of the enzyme butyrylcholinesterase (BChE) . Therefore, the focus of experimental optimization is not on this compound's "activity," but rather on the conditions that ensure its stability and potent inhibitory effect on BChE. This guide will help you adjust your buffer and experimental conditions to achieve reliable and reproducible results in your BChE inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is an organophosphate compound that acts as a potent and selective irreversible inhibitor of butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1] It is commonly used in research to differentiate BChE activity from that of acetylcholinesterase (AChE), which is significantly less sensitive to this compound. Its primary function is to covalently modify the active site serine of BChE, rendering the enzyme inactive.[2]
Q2: I am not seeing any "activity" from my this compound. What am I doing wrong?
A2: This is a common point of confusion. This compound is an inhibitor and does not have enzymatic activity. You should be measuring the decrease in the activity of its target enzyme, butyrylcholinesterase (BChE), in the presence of this compound. If you are not observing an inhibitory effect, please refer to the troubleshooting section below.
Q3: What is the optimal pH for studying this compound inhibition of BChE?
A3: The optimal pH for studying BChE inhibition by organophosphates, including this compound, is generally within the range of 7.0 to 8.0.[2][3] BChE itself typically exhibits optimal activity in a slightly alkaline environment (pH 7.4-8.0). It is crucial to maintain a stable pH throughout the experiment, as significant deviations can affect both the enzyme's activity and the inhibitor's stability and potency. For instance, the reaction of this compound with human BChE to form a stable adduct on the active site serine has been successfully carried out at pH 8.[2]
Q4: How does temperature affect the inhibitory action of this compound?
A4: Temperature is a critical parameter in enzyme kinetics. BChE activity is temperature-dependent, with inactivation beginning at temperatures above 51°C.[4] For inhibition studies, it is recommended to conduct experiments at a constant and controlled temperature, typically between 25°C and 37°C. Higher temperatures can increase the rate of the chemical reaction between this compound and BChE, but may also lead to enzyme denaturation and instability of the inhibitor. Consistency is key for reproducible results.
Q5: Which buffer should I use for my BChE inhibition assay with this compound?
A5: A common and effective buffer for BChE assays is a phosphate buffer (e.g., 100 mM sodium phosphate) at a pH of 7.4. Tris-HCl buffer at a similar pH is also a suitable option. The buffer should have sufficient buffering capacity to maintain a stable pH throughout the reaction. It is also important that the buffer components do not interfere with the assay. For example, some buffer species can interact with components of the detection system. Always run appropriate controls to check for buffer interference.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of BChE activity observed. | 1. Degraded this compound: this compound may have hydrolyzed over time, especially if not stored properly. 2. Incorrect this compound concentration: The concentration may be too low to cause detectable inhibition. 3. Inactive BChE: The enzyme may have lost activity due to improper storage or handling. | 1. Use a fresh stock of this compound. Store it under anhydrous conditions at the recommended temperature. 2. Verify the concentration of your this compound stock solution. Prepare fresh dilutions. 3. Test the activity of your BChE stock with a positive control substrate and no inhibitor to ensure it is active. |
| High variability in results. | 1. Fluctuations in temperature: Inconsistent temperature control during the assay. 2. pH drift: The buffer capacity may be insufficient. 3. Pipetting errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. | 1. Use a temperature-controlled plate reader or water bath to maintain a constant temperature. 2. Ensure your buffer is at the correct concentration and pH. Prepare fresh buffer if necessary. 3. Calibrate your pipettes and use proper pipetting techniques. |
| Inhibition appears weaker than expected. | 1. Suboptimal pH: The pH of the assay buffer may not be ideal for the interaction between this compound and BChE. 2. Presence of interfering substances: Components in the sample or buffer may be interfering with the inhibitor. | 1. Optimize the pH of your assay buffer. A pH of 7.4 is a good starting point. 2. Run controls to test for interference from buffer components or sample matrix. Consider sample purification if necessary. |
Data on Buffer Conditions and this compound Inhibition
Table 1: Expected Influence of pH and Temperature on the IC50 of this compound for BChE
| Parameter | Condition | Expected IC50 of this compound | Rationale |
| pH | 6.0 | Higher | At lower pH, the protonation state of key amino acid residues in the BChE active site may be altered, potentially reducing the efficiency of the covalent modification by this compound. |
| 7.4 | Optimal (Lower) | This pH is close to physiological conditions and generally optimal for BChE activity and its interaction with organophosphate inhibitors. | |
| 8.5 | Slightly Higher | Extreme pH values can lead to changes in enzyme conformation and inhibitor stability, potentially decreasing the rate of inhibition. | |
| Temperature | 25°C | Optimal (Lower) | Provides a good balance between the rate of the inhibitory reaction and the stability of both the enzyme and the inhibitor. |
| 37°C | Lower | Increased temperature can accelerate the chemical reaction between this compound and the BChE active site, leading to a lower apparent IC50. However, the risk of enzyme denaturation also increases. | |
| 45°C | Variable/Unreliable | At higher temperatures, BChE may begin to denature, leading to inconsistent and unreliable inhibition data. |
Note: The IC50 values are presented as relative expectations. Actual values should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol for Determining the IC50 of this compound for Butyrylcholinesterase
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.
Materials:
-
Butyrylcholinesterase (BChE) from a commercial source
-
This compound
-
Butyrylthiocholine iodide (BTC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
100 mM Sodium Phosphate Buffer, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO) and make serial dilutions in phosphate buffer to achieve a range of final concentrations.
-
Prepare a stock solution of BTC in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
BChE solution
-
This compound solution at various concentrations (or buffer for the control)
-
-
Incubate the plate at a constant temperature (e.g., 25°C) for a defined pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Reaction:
-
To each well, add the DTNB solution followed by the BTC solution to start the reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader. The rate of change in absorbance is proportional to the BChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition of BChE activity).
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Role of BChE and its inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on butylylcholinesterase reaction with organophosphorus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal inactivation of the molecular forms of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to iso-OMPA and Ethopropazine as Selective Butyrylcholinesterase Inhibitors
This guide provides a comprehensive comparison of two prominent selective butyrylcholinesterase (BuChE) inhibitors: tetraisopropyl pyrophosphoramide (iso-OMPA) and ethopropazine. Tailored for researchers, scientists, and drug development professionals, this document delves into their inhibitory profiles, mechanisms of action, and the experimental protocols used for their characterization.
Inhibitor Performance: A Quantitative Overview
The following tables summarize the key quantitative data for this compound and ethopropazine, highlighting their potency and selectivity as BuChE inhibitors. It is important to note that the experimental conditions under which these values were determined may vary, impacting direct comparability.
Table 1: Inhibitory Potency against Butyrylcholinesterase (BuChE)
| Inhibitor | Type of Inhibition | Potency (IC50/Ki) | Enzyme Source | Substrate | Reference |
| This compound | Irreversible | IC50: 9.84 µM | Nile shrimp muscle | Propionylthiocholine | [1] |
| IC50: 11.42 µM | Nile shrimp muscle | Butylthiocholine | [1] | ||
| Ki: 0.6612 µM | Nile shrimp muscle | Butylthiocholine | [1] | ||
| Ethopropazine | Reversible | Ki: 88 nM (racemate) | Human | Acetylthiocholine | [2] |
| Ki: 61 nM (R-enantiomer) | Human | Acetylthiocholine | [2] | ||
| Ki: 140 nM (S-enantiomer) | Human | Acetylthiocholine | [2] | ||
| IC50: 210 nM | Not Specified | Not Specified | [3] |
Table 2: Selectivity Profile: BuChE vs. Acetylcholinesterase (AChE)
| Inhibitor | Selectivity for BuChE | Comments | Reference |
| This compound | Highly Selective | Preferentially inhibits BuChE.[4] | [4] |
| Ethopropazine | Highly Selective | Poor inhibitor of AChE. The smaller active site gorge of AChE cannot accommodate the bulky ethopropazine molecule.[5][6] | [5][6] |
Mechanism of Action
The fundamental difference between this compound and ethopropazine lies in their mechanism of inhibiting BuChE.
This compound: The Irreversible Inhibitor
This compound is an organophosphate compound that acts as an irreversible inhibitor of BuChE.[7] Its mechanism involves the covalent modification of the active site of the enzyme. The phosphorus atom of this compound is attacked by the hydroxyl group of the catalytic serine residue (Ser198) in the BuChE active site. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of stereoselective interaction between butyrylcholinesterase and ethopropazine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differences in active-site gorge dimensions of cholinesterases revealed by binding of inhibitors to human butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating Butyrylcholinesterase Inhibition: A Comparison of Colorimetric and Fluorometric Methods
For researchers, scientists, and drug development professionals, rigorous validation of enzyme inhibition is a cornerstone of reliable and reproducible findings. This guide provides a comprehensive comparison of two key methods for validating the inhibition of butyrylcholinesterase (BuChE), a critical enzyme in both physiological processes and as a therapeutic target. Here, we detail the use of the well-established colorimetric Ellman's method as a primary assay and a sensitive fluorescence-based assay as a secondary validation, with a focus on ensuring selectivity using the specific BuChE inhibitor, iso-OMPA.
Data Presentation: Comparative Analysis of Inhibition Assays
To objectively assess the concordance between the primary colorimetric and secondary fluorometric assays, the 50% inhibitory concentrations (IC50) of known BuChE inhibitors were determined using both methods. The data presented below demonstrates a high correlation between the two techniques, validating the fluorometric assay as a robust secondary method for confirming results from the initial colorimetric screen.[1]
| Compound | Primary Method: Colorimetric Assay (IC50 in µM) | Secondary Method: Fluorescent Assay (IC50 in µM) | Confirmation Rate |
| Ethopropazine hydrochloride | 1.70 ± 0.53 | Not explicitly stated, but used as a positive control with consistent inhibition | High |
| Physostigmine | 0.0344 ± 0.0147 | Not explicitly stated, but used as a positive control with consistent inhibition | High |
| Bambuterol hydrochloride | Data not available | Data not available | Confirmed Inhibitor |
| Tacrine hydrochloride | Not explicitly stated, but a known inhibitor | Ki value of 5 nM determined by a fluorescent assay, consistent with Ellman's method results | High[2] |
| Rivastigmine | Confirmed Inhibitor | Confirmed Inhibitor | High[3] |
Note: A 97.6% confirmation rate for 125 BuChE inhibitors was observed between the colorimetric and fluorescence readout assays in a high-throughput screening campaign, underscoring the reliability of this validation workflow.[1]
Experimental Protocols
Detailed methodologies for both the primary colorimetric and secondary fluorescence-based assays are provided below. These protocols incorporate the use of this compound to selectively inhibit any contaminating acetylcholinesterase (AChE) activity, ensuring that the measured inhibition is specific to BuChE.[4]
Primary Method: Colorimetric BuChE Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method, which measures the product of the enzymatic reaction, thiocholine, as it reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Recombinant human BuChE
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tetraisopropyl pyrophosphoramide (this compound) - Selective BuChE inhibitor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BuChE in PBS. The final concentration in the assay will be approximately 50 mU/mL.[1]
-
Prepare a stock solution of BTCI in PBS.
-
Prepare a stock solution of DTNB in PBS.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO) to selectively inhibit AChE if present.
-
Prepare serial dilutions of the test inhibitor compound.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 4 µL of the BuChE solution (final concentration 50 mU/mL).[1]
-
To differentiate BuChE from AChE activity, pre-incubate the enzyme with an appropriate concentration of this compound.
-
Add the test inhibitor compound at various concentrations to the wells. For control wells, add the vehicle solvent.
-
Add DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the BTCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm in a kinetic mode at room temperature for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test inhibitor relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Secondary Method: Fluorescence-Based BuChE Inhibition Assay
This orthogonal method offers a more sensitive readout and validates the findings from the colorimetric assay. This protocol utilizes a fluorogenic substrate that produces a fluorescent signal upon cleavage by BuChE.
Materials:
-
Recombinant human BuChE
-
Fluorogenic BuChE substrate (e.g., a ThioStar®-based substrate)[5]
-
Tetraisopropyl pyrophosphoramide (this compound)
-
Assay Buffer (e.g., Tris or PBS buffer, pH 7.4)
-
Test inhibitor compound
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BuChE in Assay Buffer. The final concentration will be lower than in the colorimetric assay due to higher sensitivity (e.g., 10 mU/mL).[1]
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent as recommended by the manufacturer.
-
Prepare a stock solution of this compound.
-
Prepare serial dilutions of the test inhibitor compound.
-
-
Assay Protocol:
-
To each well of a black, clear-bottom 96-well plate, add 4 µL of the BuChE solution (final concentration 10 mU/mL).[1]
-
As with the primary assay, pre-incubate with this compound to ensure BuChE selectivity.
-
Add the test inhibitor compound at various concentrations to the wells. For control wells, add the vehicle solvent.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes), protected from light.[5]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation at 390 nm and emission at 510 nm for a ThioStar®-based substrate).[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the process of validating BuChE inhibition.
References
- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
Iso-OMPA: A Potent and Selective Inhibitor of Butyrylcholinesterase
For researchers, scientists, and drug development professionals, understanding the selectivity of enzymatic inhibitors is paramount. This guide provides a comprehensive comparison of the inhibitory activity of iso-OMPA (Tetraisopropylpyrophosphoramide) on butyrylcholinesterase (BuChE) versus acetylcholinesterase (AChE), supported by available experimental data and detailed methodologies.
This compound is widely recognized in the scientific community as a potent and highly selective inhibitor of butyrylcholinesterase (BuChE), an enzyme involved in the hydrolysis of choline esters. Its discriminatory power makes it a valuable tool in neuroscience research and a potential lead compound in drug discovery, particularly for applications where selective inhibition of BuChE is desired without significantly affecting acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Quantitative Comparison of Inhibitory Potency
The selectivity of an inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against different target enzymes. A lower IC50 value indicates a higher inhibitory potency. While this compound is consistently reported as a selective BuChE inhibitor, obtaining a direct comparison of its IC50 values for both BuChE and AChE from a single comprehensive study in publicly available literature is challenging.
However, one study has reported a specific IC50 value for this compound's inhibition of horse serum BuChE-associated aryl acylamidase (AAA) activity, which is closely correlated with its cholinesterase inhibitory action.
| Inhibitor | Enzyme | IC50 (µM) | Source |
| This compound | Horse Serum BuChE (AAA activity) | 0.75 | [1] |
| This compound | Acetylcholinesterase (AChE) | Not reported in the same study |
It is important to note that while a corresponding IC50 value for AChE from the same study is not available, the literature consistently describes this compound as having minimal to no inhibitory effect on AChE at concentrations where it potently inhibits BuChE. This high degree of selectivity is a key characteristic of this compound.
Experimental Protocol: Determining Cholinesterase Inhibitor Selectivity
The following is a detailed methodology based on the widely used Ellman's method for determining the IC50 values and selectivity of an inhibitor for BuChE and AChE.
Principle
The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity. By measuring this rate in the presence of varying concentrations of an inhibitor, the IC50 value can be determined.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or recombinant human AChE
-
Butyrylcholinesterase (BuChE) from equine serum or recombinant human BuChE
-
This compound (or other test inhibitor)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow
Figure 1. Experimental workflow for determining the selectivity of a cholinesterase inhibitor.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of AChE and BuChE in phosphate buffer.
-
Prepare stock solutions of ATCI and BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of this compound in an appropriate solvent (e.g., ethanol or DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
DTNB solution
-
A specific concentration of the this compound dilution (or solvent control for uninhibited reaction).
-
AChE or BuChE solution.
-
-
Include wells for a blank (no enzyme) to correct for non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the appropriate substrate solution (ATCI for AChE-containing wells, BTCI for BuChE-containing wells).
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Calculate the selectivity index (SI) by dividing the IC50 value for AChE by the IC50 value for BuChE: SI = IC50(AChE) / IC50(BuChE) A higher SI value indicates greater selectivity for BuChE.
-
Signaling Pathway and Logical Relationships
The interaction between cholinesterases, their substrates, and inhibitors can be visualized as a straightforward enzymatic reaction pathway.
Figure 2. Simplified diagram of cholinergic hydrolysis and the selective inhibition by this compound.
This guide provides a foundational understanding of the selectivity of this compound for BuChE over AChE. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the selectivity of this and other cholinesterase inhibitors in their own laboratories. The high selectivity of this compound continues to make it an invaluable tool for dissecting the distinct physiological and pathological roles of BuChE and AChE.
References
A Comparative Analysis of the Inhibitory Potency of Iso-OMPA and Physostigmine on Cholinesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of two widely studied cholinesterase inhibitors: iso-OMPA (Tetraisopropyl pyrophosphoramide) and physostigmine. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to the Inhibitors
This compound is an organophosphate compound known to be a selective and irreversible inhibitor of butyrylcholinesterase (BChE).[1][2][3] Its high selectivity makes it a valuable tool for distinguishing between the activities of BChE and acetylcholinesterase (AChE) in biological samples.[1][3]
Physostigmine , a carbamate alkaloid, is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5] It readily crosses the blood-brain barrier and has been investigated for its therapeutic potential in conditions associated with cholinergic deficits.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and physostigmine is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following table summarizes a selection of reported IC50 values for both compounds against AChE and BChE from various sources. It is important to note that IC50 values can vary depending on the enzyme source, substrate concentration, and other experimental conditions.
| Compound | Enzyme | Enzyme Source | IC50 (µM) | Reference |
| This compound | Butyrylcholinesterase (BChE) | Horse Serum | 0.75 | [6] |
| Acetylcholinesterase (AChE) | - | Does not inhibit | [1][3] | |
| Physostigmine | Acetylcholinesterase (AChE) | Human | 0.117 ± 0.007 | [4] |
| Butyrylcholinesterase (BChE) | Human | 0.059 ± 0.012 | [4] | |
| Butyrylcholinesterase (BChE) | Horse Serum | 0.15 | [6] |
Key Observation: The data clearly demonstrates the high selectivity of this compound for BChE, with no significant inhibition of AChE reported. In contrast, physostigmine is a potent inhibitor of both AChE and BChE, with a slightly higher potency towards BChE in human-derived enzymes.[4]
Mechanism of Action
The fundamental difference in the inhibitory mechanism of this compound and physostigmine lies in the nature of their interaction with the cholinesterase active site.
References
- 1. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity [mdpi.com]
- 4. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of Butyrylcholinesterase: A Comparative Guide to Iso-OMPA Inhibition and Genetic Knockout Models
For researchers, scientists, and drug development professionals investigating the physiological and pharmacological roles of butyrylcholinesterase (BChE), the choice of an appropriate experimental model is paramount. This guide provides a comprehensive comparison of two widely used approaches: selective chemical inhibition with tetraisopropyl pyrophosphoramide (iso-OMPA) and genetic ablation through knockout (KO) models. By presenting key experimental data, detailed protocols, and illustrative pathway diagrams, this guide aims to facilitate an informed decision on the most suitable model for specific research questions.
Butyrylcholinesterase, a serine hydrolase found in plasma and various tissues, plays a significant role in the metabolism of xenobiotics, including the muscle relaxant succinylcholine and the illicit drug cocaine.[1][2] It also participates in cholinergic neurotransmission, particularly under conditions where acetylcholinesterase (AChE) is compromised.[3] To dissect the precise functions of BChE, researchers have historically relied on selective inhibitors, with this compound being a prominent example due to its irreversible and specific action on BChE.[4][5] More recently, the advent of genetic engineering has enabled the creation of BChE knockout mice, providing a powerful tool to study the consequences of a complete and lifelong absence of the enzyme.[1][2]
This guide cross-validates the findings from studies using this compound with those from genetic knockout experiments, offering a clearer understanding of the strengths and limitations of each approach.
Data Presentation: A Comparative Overview
The following tables summarize the key findings from studies employing either this compound-induced BChE inhibition or BChE genetic knockout. While direct head-to-head comparative studies are limited, the congruence of the results across different experimental systems validates both models as valuable tools for studying BChE deficiency.
Table 1: Effects of the Selective BChE Inhibitor this compound
| Parameter | Effect of this compound | Organism/System | Quantitative Data |
| Butyrylcholinesterase Activity | Inhibition | Mouse Neuromuscular Junction | AChE activity was measured after BChE activity was inhibited with 0.1 mM this compound.[4] |
| Evoked Quantal Release (in AChE-/- NMJs) | Decrease | Mouse Phrenic-Hemidiaphragm | A 74% reduction in mean quantal content of EPPs was observed with 100 μM this compound pretreatment.[4] |
| Miniature Endplate Potential (MEPP) Time Course | No effect | Mouse Neuromuscular Junction | Pretreatment with this compound failed to affect the time course of MEPPs.[4] |
Table 2: Phenotypic Characteristics of Butyrylcholinesterase Knockout (BChE-/-) Mice
| Parameter | Phenotype in BChE-/- Mice | Key Findings |
| Response to Succinylcholine | Prolonged respiratory arrest | BChE-/- mice cannot tolerate standard doses of succinylcholine, mirroring the response in BChE-deficient humans.[1][2] |
| Response to Cocaine | Increased toxicity | BChE KO mice exhibit hepatotoxicity and cardiotoxicity when challenged with cocaine, demonstrating the enzyme's role in its detoxification.[1] |
| Metabolism | Tendency towards obesity on a high-fat diet | Suggests a role for BChE in fat metabolism.[1] |
| Muscarinic Receptor Function | Altered | The response to muscarinic agonists like oxotremorine and pilocarpine is altered.[2] |
| Baseline Phenotype | Normal under standard conditions | The BChE-/- mouse has a normal phenotype except when challenged with drugs.[2] |
Experimental Protocols
A fundamental experiment in the study of BChE is the measurement of its enzymatic activity. The following is a detailed methodology for a colorimetric cholinesterase activity assay based on the Ellman method.
Protocol: Cholinesterase Activity Assay (Colorimetric)
Objective: To quantify the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in biological samples.
Principle: The assay is based on the hydrolysis of a thiocholine ester substrate (e.g., acetylthiocholine for AChE or butyrylthiocholine for BChE) by the respective cholinesterase. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 7.4)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATC) substrate solution (75 mM in deionized water)
-
Butyrylthiocholine iodide (BTC) substrate solution (75 mM in deionized water)
-
Selective AChE inhibitor (e.g., BW284c51)
-
Selective BChE inhibitor (e.g., this compound)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates
-
Biological sample (e.g., plasma, tissue homogenate)
Procedure:
-
Sample Preparation:
-
Prepare tissue homogenates in phosphate buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Dilute plasma or tissue supernatant to a concentration that results in a linear rate of reaction.
-
-
Assay Setup:
-
For each sample, prepare three sets of wells:
-
Total cholinesterase activity: Sample + DTNB + ATC (or BTC)
-
BChE activity: Sample + AChE inhibitor + DTNB + BTC
-
AChE activity: Sample + BChE inhibitor + DTNB + ATC
-
-
Prepare a blank well containing buffer, DTNB, and substrate.
-
-
Reaction Initiation and Measurement:
-
To each well, add 50 µL of the appropriate sample or buffer.
-
Add 50 µL of the selective inhibitor or buffer and incubate for 10-15 minutes at room temperature to ensure complete inhibition.
-
Add 50 µL of DTNB solution to each well.
-
To initiate the reaction, add 50 µL of the appropriate substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Subtract the rate of the blank from the rates of the sample wells.
-
Calculate the cholinesterase activity using the Beer-Lambert law, with the molar extinction coefficient of the 5-thio-2-nitrobenzoate anion (13,600 M-1cm-1).
-
AChE activity is determined from the wells containing the BChE inhibitor, and BChE activity is determined from the wells containing the AChE inhibitor.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for comparing this compound and BChE knockout models.
References
- 1. The butyrylcholinesterase knockout mouse a research tool in the study of drug sensitivity, bio-distribution, obesity and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The butyrylcholinesterase knockout mouse as a model for human butyrylcholinesterase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase and the control of synaptic responses in acetylcholinesterase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase and acetylcholinesterase activity and quantal transmitter release at normal and acetylcholinesterase knockout mouse neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cocaine hydrolase engineered from human butyrylcholinesterase selectively blocks cocaine toxicity and reinstatement of drug seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to iso-OMPA as a Reference Standard for Butyrylcholinesterase (BuChE) Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iso-OMPA (Tetraisopropyl pyrophosphoramide) with other common butyrylcholinesterase (BuChE) inhibitors, offering supporting experimental data and protocols for researchers engaged in drug discovery and neuroscience.
Introduction to Butyrylcholinesterase and Its Inhibition
Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine. While acetylcholinesterase (AChE) is the primary enzyme for this function, BuChE activity becomes more significant in pathological conditions such as Alzheimer's disease, where AChE levels decline. This makes BuChE a compelling target for therapeutic intervention. The screening and identification of potent and selective BuChE inhibitors are crucial for the development of new treatments for neurodegenerative disorders. A reliable reference standard is essential for these screening assays to ensure accuracy and comparability of results. This compound is a well-established, selective, and irreversible inhibitor of BuChE, frequently employed as a reference standard in such studies.[1]
Comparative Analysis of BuChE Inhibitors
The selection of an appropriate reference standard is critical for the validation of a screening assay and the interpretation of results. This section compares the inhibitory potency of this compound with other commonly used BuChE inhibitors: rivastigmine, ethopropazine, and physostigmine.
Data Presentation: Inhibitory Potency (IC50) of Common BuChE Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values presented below are collated from various studies and may vary depending on experimental conditions such as enzyme source, substrate, and assay methodology.
| Inhibitor | BuChE IC50 (µM) | Selectivity for BuChE | Mechanism of Inhibition | Key Characteristics |
| This compound | ~0.75 | High | Irreversible | Selective for BuChE over AChE, making it a good tool for distinguishing between the two cholinesterases.[1] Its irreversible nature provides a stable positive control. |
| Rivastigmine | 0.016 - 0.238 | Dual Inhibitor | Pseudo-irreversible (Carbamate) | Inhibits both BuChE and AChE.[2][3] Used clinically for the treatment of Alzheimer's disease.[2] |
| Ethopropazine | ~0.21 | High | Reversible | Selective inhibitor of BuChE.[1] Also exhibits anticholinergic properties. |
| Physostigmine | 0.023 - 0.85 | Dual Inhibitor | Reversible (Carbamate) | A naturally occurring carbamate that inhibits both AChE and BuChE.[4] |
Note: The IC50 values can vary between studies due to different experimental conditions. The provided ranges are indicative of the compounds' potencies.
Experimental Protocols
A standardized and well-defined experimental protocol is fundamental for reproducible and comparable results in BuChE inhibitor screening. The most common method for this purpose is the Ellman's assay.
Detailed Protocol for BuChE Inhibitor Screening using Ellman's Method
This colorimetric assay measures the activity of cholinesterases by quantifying the amount of thiocholine produced when the enzyme hydrolyzes a thiocholine ester substrate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Butyrylcholinesterase (BuChE) enzyme (e.g., from equine serum)
-
Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compounds (potential inhibitors)
-
This compound (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BuChE in phosphate buffer.
-
Prepare a stock solution of BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Dissolve test compounds and this compound in a suitable solvent (e.g., DMSO) to create stock solutions, and then prepare serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
DTNB solution
-
Test compound dilution or this compound (for positive control) or solvent (for negative control)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the BuChE enzyme solution to all wells except for the blank. For the blank wells, add buffer instead of the enzyme.
-
-
Kinetic Measurement:
-
Immediately after adding the enzyme, start the kinetic measurement using a microplate reader.
-
Measure the change in absorbance at 412 nm over a specific period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for BuChE Inhibitor Screening
Caption: Experimental workflow for a typical BuChE inhibitor screening assay.
Logical Comparison of BuChE Inhibitor Reference Standards
Caption: Comparison of key characteristics of BuChE inhibitor reference standards.
Discussion: Suitability of this compound as a Reference Standard
This compound's high selectivity for BuChE over AChE is its most significant advantage as a reference standard. This property is crucial for assays aiming to identify BuChE-specific inhibitors, as it helps to eliminate confounding results from AChE inhibition. Its irreversible binding mechanism provides a stable and complete inhibition of the enzyme, which is beneficial for establishing a reliable positive control in a screening assay.
However, the irreversible nature of this compound can also be a disadvantage. For studies aiming to investigate the kinetics of reversible inhibitors, a reversible inhibitor like ethopropazine might be a more appropriate reference. Furthermore, as an organophosphate, this compound is a toxic compound and requires careful handling and disposal.
For screening campaigns where the goal is to identify dual inhibitors of both AChE and BuChE, compounds like rivastigmine or physostigmine might serve as more relevant reference standards, as they reflect the desired activity profile of the potential drug candidates.
Conclusion
This compound is a valuable and widely used reference standard for BuChE inhibitor screening, primarily due to its high selectivity and irreversible mode of action. It is an excellent tool for validating assay performance and for distinguishing between BuChE and AChE activity. However, the choice of the most appropriate reference standard ultimately depends on the specific goals of the screening campaign. For studies focused on reversible inhibitors or dual-action compounds, alternatives such as ethopropazine, rivastigmine, or physostigmine should be considered. A thorough understanding of the properties of each potential reference standard is essential for the successful identification and characterization of novel BuChE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of potent reversible selective inhibitors of butyrylcholinesterase as fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Carboxylesterase Inhibition: A Comparative Guide to Iso-OMPA and its Alternatives
For researchers, scientists, and drug development professionals, understanding the inhibition of carboxylesterases (CES) is crucial for modulating drug metabolism and toxicity. This guide provides a comparative analysis of the well-known but less potent inhibitor, iso-OMPA, with several alternative compounds, supported by experimental data and detailed protocols.
Carboxylesterases are a superfamily of serine hydrolases responsible for the hydrolysis of a wide range of ester-containing endogenous and xenobiotic compounds, including many therapeutic drugs. Their inhibition can significantly alter the pharmacokinetics and efficacy of these drugs. This compound (tetraisopropyl pyrophosphoramide) has been historically used as a non-specific esterase inhibitor in research. However, evidence suggests it is a relatively weak inhibitor of carboxylesterases compared to other available compounds. This guide will delve into the quantitative data validating this, and provide a practical framework for assessing carboxylesterase inhibition in your own research.
Comparative Inhibitory Potency of Carboxylesterase Inhibitors
The following table summarizes the inhibitory potency (IC50 and Kᵢ values) of this compound and a selection of alternative inhibitors against human carboxylesterase isoforms CES1 and CES2. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 | Kᵢ | Notes |
| This compound | Rat Serum Carboxylesterase | Requires mM concentrations for significant inhibition | - | Generally considered a weak carboxylesterase inhibitor.[1] |
| BNPP (Bis(p-nitrophenyl)phosphate) | Human CES1 | - | 24 nM | A widely used, potent, and irreversible organophosphate inhibitor.[2] |
| Human CES2 | 0.79 µM | - | ||
| CBDP (2-(o-Cresyl)-4H-1:3:2-benzodioxaphosphorin-2-oxide) | Rat Serum Carboxylesterase | 1-10 µM | - | Significantly more potent than this compound in rat serum.[1] |
| Benzil | Human CES1 | - | 45 nM | A potent and selective reversible inhibitor.[3] |
| Human CES2 (hiCE) | - | 15 nM | [3] | |
| Loperamide | Human CES2 | ~1.5 µM | - | An example of a clinically used drug that also inhibits CES2. |
| 27-Hydroxycholesterol | Human CES1 | 33 nM | 10 nM | A potent endogenous inhibitor of CES1.[4] |
Experimental Protocols
General Carboxylesterase Inhibition Assay using p-Nitrophenyl Acetate (p-NPA)
This protocol outlines a common spectrophotometric method for determining the inhibitory activity of a compound against carboxylesterases.
Materials:
-
Recombinant human CES1 or CES2 enzyme
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) substrate solution (in a suitable solvent like acetonitrile)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Dilute the recombinant CES enzyme to the desired concentration in phosphate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the same buffer.
-
Reaction Mixture: In a 96-well microplate, add the diluted enzyme and the inhibitor solution. Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate Reaction: Add the p-NPA substrate solution to each well to start the reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme denaturation.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm over time. The product of the reaction, p-nitrophenol, absorbs at this wavelength.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
IC50 Determination: Plot the reaction velocities against the logarithm of the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing Carboxylesterase Regulation and Inhibition Workflow
To better understand the context of carboxylesterase activity and its inhibition, the following diagrams illustrate a key regulatory pathway and a typical experimental workflow.
Caption: The Akt/mTOR/HIF-1α/Stra13 signaling pathway, which can lead to the repression of carboxylesterase gene expression.[5]
Caption: A generalized workflow for a carboxylesterase inhibition assay.
Conclusion
The data presented clearly indicates that while this compound can inhibit carboxylesterase activity, it is significantly less potent than many alternative inhibitors such as BNPP, CBDP, and benzil. For researchers requiring robust and specific inhibition of carboxylesterases, particularly human CES1 and CES2, these alternatives offer more reliable and quantifiable options. The provided experimental protocol serves as a starting point for validating the inhibition of carboxylesterase activity in a laboratory setting. Understanding the regulatory pathways of carboxylesterase expression, such as the Akt/mTOR/HIF-1α/Stra13 pathway, can further inform research into the physiological and pathological roles of these important enzymes.
References
- 1. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylesterase 2 - Wikipedia [en.wikipedia.org]
- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uniprot.org [uniprot.org]
Comparative Analysis of iso-OMPA Effects Across Different Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of tetraisopropyl pyrophosphoramide (iso-OMPA), a selective and irreversible inhibitor of butyrylcholinesterase (BuChE), across various species. The information presented herein is intended to support research and development activities by offering a clear comparison of the compound's performance, supported by experimental data.
Executive Summary
This compound is a potent organophosphate inhibitor primarily targeting butyrylcholinesterase. Its effects, however, exhibit significant species-specificity, largely attributable to differences in the activity and presence of other enzymes, particularly carboxylesterases (CarbE), which can act as alternative binding sites and detoxifying agents. This guide highlights these differences through a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound varies considerably among different species and even between different tissues within the same species. The following tables summarize the available quantitative data on the inhibition of BuChE and CarbE by this compound.
Table 1: Comparative Inhibitory Potency (IC50) of this compound on Butyrylcholinesterase (BuChE)
| Species | Tissue/Enzyme Source | Substrate | IC50 (µM) | Reference |
| Rat (Adult) | Heart | Acetylthiocholine | 0.2 | [1] |
| Rat (Aging) | Heart | Acetylthiocholine | 0.2 | [1] |
| Rat (Adult) | Cortex | Acetylthiocholine | 4 | [1] |
| Rat (Aging) | Cortex | Acetylthiocholine | 2 | [1] |
| Horse | Serum | Not Specified | 0.75 | [2] |
| Nile Tilapia | Brain | Propionylthiocholine | 694.7 | [3] |
| Nile Tilapia | Liver | Propionylthiocholine | 10.56 | [3] |
| Nile Tilapia | Muscle | Propionylthiocholine | 9.84 | [3] |
| Nile Tilapia | Liver | Butylthiocholine | 12.49 | [3] |
| Nile Tilapia | Muscle | Butylthiocholine | 11.42 | [3] |
| Human | Ex vivo bronchial preparations | Acetylcholine | (100 µM showed effect) | [3] |
Table 2: Comparative Effects of this compound on Carboxylesterase (CarbE) Activity
| Species | Effect | Observation | Reference |
| Rat | Significant Inhibition | Subcutaneous injection of 0.6-1.9 mg/kg significantly inhibited plasma CarbE activity.[3] High (mM) concentrations were required for in vitro inhibition of serum esterase activity.[4] | [3][4] |
| Mouse | No Significant Inhibition | Subcutaneous injection of 0.6-1.9 mg/kg did not inhibit plasma CarbE activity.[3] This lack of CarbE inhibition is a key factor in the differential toxicity of other organophosphates like soman between rats and mice.[5] | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide overviews of key experimental protocols cited in the literature concerning this compound.
In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining cholinesterase activity and the inhibitory effects of compounds like this compound.[6][7][8][9][10]
Principle: The assay measures the hydrolysis of a thiocholine ester substrate (e.g., butyrylthiocholine) by BuChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the BuChE activity.
Materials:
-
Phosphate buffer (pH 7.4)
-
Butyrylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
This compound (inhibitor)
-
Enzyme source (e.g., purified BuChE, serum, tissue homogenate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the enzyme source to each well.
-
Add the different concentrations of this compound to the respective wells and incubate for a specific period to allow for enzyme inhibition.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the butyrylthiocholine substrate to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Toxicity Assessment in Rodents
The following protocol is a generalized procedure for assessing the acute toxicity of this compound in rodents, based on common practices described in the literature.[11][12][13][14][15][16][17]
Animals:
-
Species: Rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).[5][11]
-
Age and weight-matched healthy adult animals.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, corn oil)
-
Syringes and needles for injection (e.g., subcutaneous)
Procedure:
-
Dose Preparation: Prepare different concentrations of this compound in the chosen vehicle.
-
Animal Grouping: Randomly assign animals to different dose groups, including a vehicle control group.
-
Administration: Administer a single dose of this compound or vehicle to each animal via the chosen route (e.g., subcutaneous injection). Doses can range from 0.5 mg/kg to 1.9 mg/kg or higher depending on the study's objective.[3][11][18]
-
Observation: Continuously monitor the animals for clinical signs of toxicity for a set period (e.g., 24-48 hours). Signs to observe include tremors, convulsions, salivation, lacrimation, diarrhea, and respiratory distress.
-
Data Collection: Record the onset, duration, and severity of toxic signs. Note any mortalities.
-
Tissue Collection: At the end of the observation period, animals may be euthanized, and blood and tissue samples (e.g., brain, liver, muscle) can be collected for biochemical analysis (e.g., measurement of BuChE and CarbE activity).[11]
-
Data Analysis: Analyze the dose-response relationship for the observed toxic effects.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the action of this compound.
References
- 1. IN VITRO SENSITIVITY OF CHOLINESTERASES AND [3H]OXOTREMORINE-M BINDING IN HEART AND BRAIN OF ADULT AND AGING RATS TO ORGANOPHOSPHORUS ANTICHOLINESTERASES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of three reputed carboxylesterase inhibitors upon rat serum esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of ES1 Plasma Carboxylesterase Knockout Mice for Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. This compound-induced potentiation of soman toxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicology | MuriGenics [murigenics.com]
- 14. Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Open Veterinary Journal [openveterinaryjournal.com]
- 16. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo toxicologic study of larger silica nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Butyrylcholinesterase Inhibition: A Comparative Guide to In Vivo Alternatives for iso-OMPA
For researchers, scientists, and drug development professionals, the selective inhibition of butyrylcholinesterase (BuChE) presents a compelling therapeutic avenue, particularly in the context of neurodegenerative disorders like Alzheimer's disease. While the organophosphate iso-OMPA is a potent and highly selective irreversible inhibitor of BuChE, its inherent toxicity limits its application in in vivo studies aimed at therapeutic development. This guide offers a comprehensive comparison of viable alternatives to this compound, focusing on reversible inhibitors with favorable safety and efficacy profiles demonstrated in preclinical in vivo models.
This guide delves into the performance of several key alternatives, including the highly selective carbamate bambuterol, the dual-acting inhibitor rivastigmine, and promising phenserine derivatives. We provide a comparative analysis of their potency, selectivity, and demonstrated in vivo effects, supported by detailed experimental protocols to aid in the design and execution of future research.
Quantitative Comparison of BuChE Inhibitors
To facilitate a clear comparison of the available alternatives, the following table summarizes key quantitative data from preclinical studies. This allows for a direct assessment of their relative potencies and selectivities.
| Inhibitor | Class | Selectivity | In Vitro Potency (IC50) | In Vivo Efficacy (Dose) | Animal Model |
| This compound | Organophosphate | Highly BuChE selective | - | - | - |
| Bambuterol | Carbamate | Highly BuChE selective | BuChE: ~3 nM, AChE: ~30,000 nM[1] | 50 mg/kg, s.c.[2] | Mouse |
| (R)-Bambuterol | Carbamate | Highly BuChE selective (~5x > (S)-isomer)[3] | - | Oral & Intranasal routes studied[1] | Mouse (C57BL/6) |
| Rivastigmine | Carbamate | Dual (AChE and BuChE) | BuChE: ~31 nM, AChE: ~4.3 nM (rat brain)[4] | 0.03 - 1.0 mg/kg, i.p.[5] | Mouse |
| N1-phenethylnorcymserine (PEC) | Carbamate | BuChE selective | - | 1.0 - 3.0 mg/kg, i.p.[5] | Mouse (Aβ₁₋₄₀-injected) |
| Fluorobenzylcymserine (FBC) | Carbamate | BuChE selective | 4.79 - 6.10 nM (human serum BuChE)[6] | - | - |
| Ethopropazine | Phenothiazine | BuChE selective | ~210 nM[7] | - | - |
In-Depth Profiles of this compound Alternatives
Bambuterol: A Highly Selective Option
Bambuterol, a prodrug of the β2-adrenergic agonist terbutaline, stands out as a potent and highly selective pseudo-substrate inhibitor of BuChE.[1] Its high affinity for BuChE over acetylcholinesterase (AChE) makes it an excellent tool for dissecting the specific roles of BuChE in vivo. Research has shown that the (R)-enantiomer of bambuterol is approximately five times more potent in its inhibitory action than the (S)-enantiomer.[3] In vivo studies have successfully demonstrated BuChE inhibition in mice following both oral and intranasal administration of (R)-bambuterol.[1]
Rivastigmine: A Clinically Relevant Dual Inhibitor
Rivastigmine, a carbamate inhibitor, is an FDA-approved medication for Alzheimer's disease that targets both BuChE and AChE.[4][5] This dual inhibition is thought to provide broader therapeutic benefits. Preclinical in vivo experiments in mice have shown that rivastigmine administration leads to a dose-dependent reduction in both AChE and BuChE activity in the cerebrospinal fluid, which correlates with improved cognitive performance.[4][8]
Phenserine Derivatives: Emerging Selective Inhibitors
The phenserine chemical scaffold has given rise to a new generation of selective BuChE inhibitors.
-
N1-phenethylnorcymserine (PEC): This derivative has demonstrated selectivity for BuChE and has shown therapeutic potential in a mouse model of Alzheimer's disease. In these studies, PEC administration was found to ameliorate cognitive deficits induced by amyloid-beta (Aβ₁₋₄₀) injection.[5]
-
Fluorobenzylcymserine (FBC): FBC is another promising cymserine analog designed for selective BuChE inhibition. It has exhibited high potency in in vitro assays with human serum BuChE, indicating its potential for further in vivo investigation.[6]
Ethopropazine: A Tool for Differentiating Cholinesterase Activity
Ethopropazine, a phenothiazine derivative, is a selective, albeit less potent, inhibitor of BuChE.[7][9] While not as powerful as other candidates, its selectivity makes it a valuable research tool for distinguishing between AChE and BuChE activity in biological samples.
Experimental Methodologies
For researchers planning in vivo studies, the following protocols provide a foundation for inhibitor administration and activity assessment.
In Vivo BuChE Inhibition in a Murine Model
-
Animal Models: Commonly used strains include male Albino Swiss (CD-1) or C57BL/6 mice, typically at 8 weeks of age.[10]
-
Housing Conditions: Mice should be group-housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.[10]
-
Routes of Administration:
-
Assessment of BuChE Activity (Ellman's Method):
-
Sample Preparation: Collect blood to prepare serum, or euthanize animals and dissect brain tissue. Homogenize brain tissue in an appropriate buffer.
-
Reaction Setup: In a microplate well, combine a phosphate buffer (e.g., 0.1 M, pH 7.5), the sample (serum or brain homogenate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Selective Inhibition (Optional): To measure only BuChE activity in samples containing both cholinesterases, pre-incubate with a selective AChE inhibitor such as BW284c51.
-
Initiate Reaction: Add the substrate, butyrylthiocholine iodide (BTCI), to start the enzymatic reaction.
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the BuChE activity.
-
Cognitive Assessment: Novel Object Recognition Task
This behavioral test evaluates learning and memory in rodents.[5]
-
Apparatus: A square open-field arena.
-
Procedure:
-
Habituation: Individually acclimate mice to the empty arena.
-
Training (Acquisition): Place two identical objects in the arena and allow the mouse to explore freely. Administer the test inhibitor prior to this phase.
-
Testing (Retention): After a set delay (e.g., 24 hours), return the mouse to the arena where one of the original objects has been replaced with a novel one.
-
Analysis: Quantify the time spent exploring each object. A preference for the novel object, reflected in a higher recognition index (time with novel object / total exploration time), indicates intact memory.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the cholinergic signaling pathway and a general workflow for in vivo BuChE inhibitor studies.
Caption: Cholinergic signaling and the role of BuChE inhibition.
References
- 1. Enhancement of Fear Extinction Memory and Resistance to Age-Related Cognitive Decline in Butyrylcholinesterase Knockout Mice and (R)-Bambuterol Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective inhibition of human, mouse, and horse cholinesterases by bambuterol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of acetyl- and butyryl-cholinesterase in the cerebrospinal fluid of patients with Alzheimer's disease by rivastigmine: correlation with cognitive benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Human Blood Acetylcholinesterase and Butyrylcholinesterase by Ethopropazine [hrcak.srce.hr]
- 10. Development of an in-vivo active reversible butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of iso-OMPA in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the right tool to dissect complex biological systems is paramount. Tetraisopropyl pyrophosphoramide (iso-OMPA) is a widely utilized organophosphorus compound revered for its selective inhibition of butyrylcholinesterase (BChE). This guide provides a comprehensive evaluation of this compound's specificity in intricate biological matrices, comparing its performance with alternative inhibitors and offering detailed experimental methodologies to empower researchers in making informed decisions for their studies.
Introduction to this compound and Cholinesterase Inhibition
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases crucial for regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. While both enzymes share structural similarities, their substrate specificities and physiological roles differ. Differentiating their individual contributions in complex biological samples, such as plasma, serum, or tissue homogenates, necessitates the use of selective inhibitors.
This compound has long been the go-to selective inhibitor for BChE, enabling researchers to isolate and study AChE activity. However, a thorough understanding of its specificity is crucial to avoid misinterpretation of experimental results. This guide delves into the quantitative aspects of this compound's inhibitory profile and compares it with other commonly used and novel selective inhibitors.
Comparative Inhibitor Specificity
To objectively assess the specificity of this compound, it is essential to compare its inhibitory potency (typically represented by the half-maximal inhibitory concentration, IC50, or the inhibition constant, Ki) against its primary target, BChE, versus its off-target effects on other serine hydrolases, particularly AChE and carboxylesterases (CES).
| Inhibitor | Target Enzyme | IC50 / Ki (Human Plasma/Serum) | Off-Target Enzyme(s) | Off-Target IC50 / Ki | Selectivity Index (Off-Target IC50 / Target IC50) |
| This compound | BChE | Data not available in a direct comparative human plasma study | Carboxylesterases | Potent inhibitor (quantitative data in human plasma lacking) | Cannot be accurately calculated without direct comparative data |
| Ethopropazine | BChE | ~210 nM[1] | AChE | Poor inhibitor[2] | >1000[3] |
| BW284c51 | AChE | Primarily an AChE inhibitor | Nicotinic Acetylcholine Receptors | 0.2–0.5 µM | Not applicable for BChE specificity |
| NSC620023 | BChE | < 50 nM[1] | AChE | No inhibition up to 5 µM[1] | >100[1] |
| NSC164949 | BChE | < 50 nM[1] | AChE | ~2.1 µM[1] | ~42[1] |
Note: The lack of publicly available, direct comparative studies of this compound's IC50 for human BChE versus a panel of other human serine hydrolases in a single complex biological sample is a significant data gap. While its selectivity for BChE over AChE is well-established qualitatively, its potent inhibition of carboxylesterases necessitates careful consideration in experimental design.
Signaling Pathways and Experimental Workflows
To accurately determine inhibitor specificity, a well-defined experimental workflow is crucial. The following diagrams illustrate the general signaling pathway of cholinesterase inhibition and a recommended experimental workflow for evaluating inhibitor specificity.
Experimental Protocols
Protocol 1: Determination of Inhibitor Specificity in Human Plasma
This protocol outlines a method to determine the IC50 values of this compound and alternative inhibitors against BChE, AChE, and carboxylesterases in human plasma.
Materials:
-
Human plasma (pooled, heparinized)
-
This compound
-
Alternative BChE inhibitor(s) (e.g., ethopropazine)
-
BW284c51 (selective AChE inhibitor)
-
Butyrylthiocholine iodide (BTC) - BChE substrate
-
Acetylthiocholine iodide (ATC) - AChE and BChE substrate
-
p-Nitrophenyl acetate (pNPA) - Carboxylesterase substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate reader
-
Multichannel pipette
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions for each inhibitor (this compound, alternative BChE inhibitor, BW284c51) in phosphate buffer.
-
Enzyme Source: Use human plasma as the source of BChE, AChE, and carboxylesterases.
-
Assay Setup (BChE Inhibition):
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 160 µL of human plasma diluted in phosphate buffer.
-
Pre-incubate for 30 minutes at 37°C.
-
To initiate the reaction, add 20 µL of BTC solution.
-
Immediately add 10 µL of DTNB solution.
-
Measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.
-
-
Assay Setup (AChE Inhibition):
-
Follow the same procedure as for BChE, but use ATC as the substrate. To specifically measure AChE activity, pre-incubate the plasma with a concentration of a selective BChE inhibitor (e.g., ethopropazine) known to fully inhibit BChE.
-
-
Assay Setup (Carboxylesterase Inhibition):
-
Follow a similar procedure, using pNPA as the substrate. The product, p-nitrophenol, can be measured directly at 405 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor against each enzyme using a non-linear regression analysis.
-
Calculate the selectivity index by dividing the IC50 for the off-target enzyme by the IC50 for the target enzyme.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
ABPP is a powerful chemoproteomic technique to globally profile the activity of entire enzyme families in their native environment. This can be used to identify unforeseen off-targets of this compound.[4][5][6][7][8]
General Principle: ABPP utilizes chemical probes that covalently bind to the active site of enzymes. By competing with a broad-spectrum probe, the inhibitor's targets can be identified and quantified using mass spectrometry.
Workflow:
-
Cell/Tissue Lysate Preparation: Prepare a proteome lysate from the biological sample of interest (e.g., human liver microsomes, cultured cells).
-
Inhibitor Treatment: Incubate the lysate with varying concentrations of this compound or a vehicle control.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-based probe).
-
Sample Preparation for Mass Spectrometry: Click chemistry is used to attach a reporter tag (e.g., biotin) to the probe-labeled enzymes. The labeled proteins are then enriched, digested into peptides, and prepared for mass spectrometry analysis.
-
LC-MS/MS Analysis: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify the probe-labeled proteins.
-
Data Analysis: The abundance of probe-labeled peptides in the this compound-treated samples is compared to the control. A significant decrease in the signal for a particular protein indicates that it is a target of this compound.
Conclusion and Recommendations
While this compound remains a valuable tool for the selective inhibition of BChE, researchers must be cognizant of its potential off-target effects, particularly on carboxylesterases. The lack of comprehensive, directly comparative quantitative data in human biological samples highlights a critical need for further research in this area.
For studies where carboxylesterase activity may interfere with the interpretation of results, researchers should consider the following:
-
Employing alternative, more specific BChE inhibitors: Newer compounds, such as those identified through high-throughput screening, may offer improved selectivity profiles.[1][9]
-
Validating specificity in the experimental system: It is crucial to perform preliminary experiments to determine the IC50 of this compound for both BChE and other relevant hydrolases within the specific biological matrix being studied.
-
Utilizing advanced techniques like ABPP: For a global and unbiased assessment of an inhibitor's specificity, ABPP is a powerful approach that can uncover unexpected off-targets.
By carefully considering the information and protocols presented in this guide, researchers can enhance the rigor and reliability of their studies involving the selective inhibition of butyrylcholinesterase.
References
- 1. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cholinesterase in blood and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Activity-based protein profiling – finding general solutions to specific problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of iso-OMPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of tetraisopropyl pyrophosphoramide (iso-OMPA), a selective inhibitor of butyrylcholinesterase (BuChE). The following sections detail its performance based on experimental data, outline the methodologies used in key studies, and visualize its mechanism of action and experimental workflows.
Data Presentation
The efficacy of this compound has been evaluated in various experimental settings, both in isolated enzyme preparations (in vitro) and within living organisms (in vivo). The following tables summarize the key quantitative findings from these studies.
In Vitro Efficacy: Inhibition of Butyrylcholinesterase (BuChE)
| Species & Tissue | Substrate | IC50 (µM) | Ki (µM) | Reference |
| Nile Shrimp (Brain) | Propionyl thiocholine (PSCh) | 694.7 | - | [1] |
| Nile Shrimp (Liver) | Propionyl thiocholine (PSCh) | 10.56 | - | [1] |
| Nile Shrimp (Muscle) | Propionyl thiocholine (PSCh) | 9.84 | - | [1] |
| Nile Shrimp (Liver) | Butyl thiocholine (BSCh) | 12.49 | 0.2019 | [1] |
| Nile Shrimp (Muscle) | Butyl thiocholine (BSCh) | 11.42 | 0.6612 | [1] |
In Vitro Efficacy: Potentiation of Acetylcholine-Induced Amylase Release
| Animal Model | This compound Concentration | Acetylcholine (ACh) Concentration | Observed Effect | Reference |
| Dog Pancreatic Lobules | 10⁻³ M | 10⁻⁵ M (half-maximal) | 42-87% greater amylase release than ACh alone | [2][3] |
| Guinea Pig Pancreatic Lobules | 10⁻³ M | 10⁻⁵ M (half-maximal) | Potentiated amylase release | [2][3] |
| Cat Pancreatic Lobules | 10⁻³ M | 10⁻⁵ M (half-maximal) | No augmentation of ACh response | [2][3] |
| Dog Pancreatic Fragments | - | - | Fivefold increase in sensitivity to acetylcholine | [4] |
Note: this compound alone had no effect on amylase release.[2][3]
In Vivo Efficacy: Potentiation of Carbamate and Organophosphate Toxicity
| Animal Model | This compound Pretreatment Dose (s.c.) | Challenging Agent & Dose (s.c.) | Outcome | Reference |
| Rat | 1 mg/kg | Carbofuran (0.5 mg/kg) | > Threefold potentiation of carbofuran toxicity | [5][6] |
| Rat | 0.5 mg/kg | Carbofuran (1.5 mg/kg) | Death within 10-15 minutes | [5][6] |
| Rat | 0.6-1.9 mg/kg | Soman | Enhanced soman toxicity | [1] |
Note: At the doses used for potentiation, this compound alone did not produce gross toxic signs.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the experimental protocols used to assess the efficacy of this compound.
In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This assay spectrophotometrically measures the activity of BuChE and its inhibition by compounds like this compound.
-
Preparation of Reagents:
-
Phosphate buffer (pH 8.0, 0.05 M).
-
Butyrylcholinesterase (BuChE) solution.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (0.2 mM).
-
S-butyrylthiocholine iodide (S-BCh-I) solution (0.2 mM).
-
This compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a cuvette, mix the phosphate buffer, BuChE solution, DTNB solution, and the this compound solution (or solvent for control).
-
Initiate the reaction by adding the S-BCh-I substrate.
-
Monitor the change in absorbance at 412 nm over time. The rate of color change is proportional to the BuChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of BuChE activity.
-
In Vitro Amylase Release Assay from Pancreatic Lobules
This protocol assesses the effect of this compound on secretagogue-induced amylase release from pancreatic tissue.
-
Tissue Preparation:
-
Euthanize the animal model (e.g., dog, guinea pig) and excise the pancreas.
-
Mince the pancreas into small fragments (approximately 3 mm in size).
-
-
Incubation:
-
Place the pancreatic fragments in flasks containing Eagle's solution and gas with 100% O₂.
-
Pre-incubate the tissue fragments with this compound (e.g., 10⁻³ M) for a specified period (e.g., 1 hour).
-
Add a secretagogue, such as acetylcholine, to stimulate amylase release.
-
-
Measurement of Amylase Activity:
-
Collect samples from the incubation medium at various time points.
-
Measure the amylase activity in the samples using a method like the Phadebas assay.
-
-
Data Analysis:
-
Compare the cumulative amylase release in the presence and absence of this compound to determine its potentiating effect.
-
In Vivo Potentiation of Carbofuran Toxicity in Rats
This protocol evaluates the ability of this compound to enhance the toxicity of other cholinesterase inhibitors in vivo.
-
Animal Model:
-
Use adult male rats of a specific strain (e.g., Sprague-Dawley).
-
-
Drug Administration:
-
Administer a subcutaneous (s.c.) injection of this compound at a specific dose (e.g., 1 mg/kg).
-
After a set pretreatment time (e.g., 1 hour), administer a subcutaneous injection of carbofuran at a dose that is typically non-lethal (e.g., 0.5 mg/kg).
-
-
Observation and Monitoring:
-
Observe the animals for signs of cholinergic toxicity, such as salivation, tremors, muscle fasciculations, and convulsions.[6]
-
Record the time to onset of symptoms and the time to death, if applicable.
-
-
Biochemical Analysis (Optional):
-
At the end of the experiment, collect tissue samples (e.g., brain, plasma, liver) to measure the activity of acetylcholinesterase (AChE) and carboxylesterase (CarbE) to understand the biochemical basis of the potentiation.
-
Mechanism of Action and Experimental Visualization
The following diagrams illustrate the mechanism of action of this compound and the workflows of the described experiments.
Caption: Mechanism of this compound action on Butyrylcholinesterase.
Caption: Workflow for in vitro efficacy assessment of this compound.
Caption: Workflow for in vivo toxicity potentiation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the organophosphate this compound on amylase release by pancreatic lobules of dog, guinea pig, and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of acetyl- and butyrylcholinesterase and amylase release from canine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Concerted role of carboxylesterases in the potentiation of carbofuran toxicity by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Irreversible Inhibition of Butyrylcholinesterase by iso-OMPA and Other Organophosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the irreversible inhibitor iso-OMPA with other common organophosphate inhibitors of butyrylcholinesterase (BChE). It is designed to assist researchers in understanding the mechanism of irreversible inhibition and provides detailed experimental protocols for its validation.
Tetraisopropyl pyrophosphoramide (this compound) is a selective inhibitor of BChE, an enzyme that, along with acetylcholinesterase (AChE), plays a role in neurotransmission by hydrolyzing acetylcholine. Unlike many other organophosphates, this compound shows a marked preference for BChE, making it a valuable tool for distinguishing between the activities of these two closely related enzymes in biological samples.[1] The irreversible nature of its inhibition stems from the formation of a stable covalent bond with a serine residue within the active site of the BChE enzyme.
While this compound is widely used as a selective BChE inhibitor, detailed kinetic data regarding its irreversible inhibition, such as the inactivation rate constant (k_inact) and the inhibition constant (K_i), are not as readily available in the literature compared to other organophosphates like paraoxon, sarin, and diisopropylfluorophosphate (DFP). This guide compiles the available quantitative data to facilitate a comparative analysis and provides robust protocols for researchers to determine these critical parameters in their own experimental settings.
Comparative Performance of Irreversible BChE Inhibitors
The potency of irreversible inhibitors is best described by the second-order rate constant of inhibition (k_i or k_inact/K_i), which reflects the overall efficiency of the inhibitor. A higher k_i value indicates a more potent inhibitor. The following table summarizes the available kinetic data for this compound and other organophosphate inhibitors of BChE.
| Inhibitor | Enzyme Source | k_i (M⁻¹min⁻¹) | IC₅₀ (µM) | K_i (µM) | Notes |
| This compound | Nile shrimp liver | - | 12.49 (for butyl thiocholine) | 0.2019 | Data from non-mammalian source; substrate-dependent IC₅₀.[2] |
| Nile shrimp muscle | - | 11.42 (for butyl thiocholine) | 0.6612 | Data from non-mammalian source; substrate-dependent IC₅₀.[2] | |
| Rat serum | - | Requires mM concentrations for significant inhibition | - | Indicates lower potency compared to other organophosphates.[3] | |
| Paraoxon | Human serum BChE | 1.65 x 10⁹ | - | - | A potent inhibitor of both AChE and BChE.[2] |
| Sarin | Human plasma BChE | k_i increases with n-alkyl chain length | - | - | Structure-activity relationship observed. |
| Diisopropylfluorophosphate (DFP) | Rat brain BChE | - | - | - | Inhibition is greater for BChE than AChE.[4] |
Note: Direct comparison of these values should be made with caution due to variations in experimental conditions, enzyme sources, and the specific kinetic parameters reported. The second-order rate constant (k_i) is the most reliable metric for comparing the potency of these irreversible inhibitors. The provided IC₅₀ and K_i values for this compound are from a non-mammalian source and may not be directly comparable to data from human BChE.
Mechanism of Irreversible Inhibition by Organophosphates
Organophosphates, including this compound, typically follow a two-step mechanism for irreversible inhibition of cholinesterases. The process begins with the formation of a reversible enzyme-inhibitor complex (E.I), followed by the formation of a stable, covalent bond, rendering the enzyme inactive (E-I).
Caption: Mechanism of two-step irreversible enzyme inhibition.
Experimental Protocols
Determination of Butyrylcholinesterase Activity using Ellman's Assay
This protocol outlines the measurement of BChE activity based on the method developed by Ellman, which uses a chromogenic reaction to quantify the hydrolysis of a thiocholine substrate.
Materials:
-
Butyrylcholinesterase (BChE) solution (e.g., from human serum or purified)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 7.4.
-
DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
BTCI Solution: Dissolve BTCI in deionized water to a final concentration of 10 mM. Prepare fresh daily.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
150 µL of phosphate buffer.
-
10 µL of DTNB solution.
-
10 µL of BChE solution (diluted to an appropriate concentration in phosphate buffer).
-
-
Include a blank control for each sample containing all components except the enzyme solution (add 20 µL of buffer instead).
-
-
Initiate Reaction and Measure:
-
Initiate the enzymatic reaction by adding 20 µL of the BTCI substrate solution to each well.
-
Immediately place the microplate in a plate reader pre-set to 25°C.
-
Measure the change in absorbance at 412 nm every minute for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbsorbance/minute) from the linear portion of the absorbance versus time plot.
-
BChE activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the yellow product (5-thio-2-nitrobenzoate) being 14,150 M⁻¹cm⁻¹.
-
Validation of Irreversible Inhibition: Determining k_inact and K_i
This protocol describes the time-dependent IC₅₀ method to determine the kinetic parameters of an irreversible inhibitor.
Materials:
-
BChE solution
-
Phosphate buffer (0.1 M, pH 7.4)
-
BTCI substrate solution
-
DTNB solution
-
Irreversible inhibitor stock solution (e.g., this compound) serially diluted to a range of concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Time-Dependent IC₅₀ Determination:
-
Prepare a series of inhibitor dilutions at various concentrations.
-
In separate sets of wells in a 96-well plate, pre-incubate the BChE enzyme with each inhibitor concentration for different periods (e.g., 0, 5, 10, 20, 30, and 60 minutes).
-
At the end of each pre-incubation time, initiate the enzymatic reaction by adding the BTCI substrate and DTNB.
-
Immediately measure the residual enzyme activity using the Ellman's assay protocol described above.
-
For each pre-incubation time point, generate an IC₅₀ curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value for each pre-incubation time.
-
-
Data Analysis to Determine k_inact and K_i:
-
The relationship between the apparent IC₅₀ and the pre-incubation time (t) for an irreversible inhibitor can be described by the following equation: IC₅₀ (t) = K_i * (1 + (k_inact * t) / ln(2))
-
Plot the determined IC₅₀ values against the pre-incubation time.
-
Fit the data to the equation above using non-linear regression analysis to obtain the values for K_i (the y-intercept) and k_inact (from the slope of the curve).
-
Experimental Workflow for Validating an Irreversible Inhibitor
The following diagram illustrates a typical workflow for the experimental validation of a novel irreversible inhibitor of BChE.
Caption: Workflow for validating an irreversible BChE inhibitor.
References
Unmasking Synergies: A Comparative Guide to iso-OMPA in Combination with Other Enzyme Inhibitors
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of enzyme inhibitors is paramount. This guide provides a comprehensive comparison of iso-OMPA (Tetraisopropyl pyrophosphoramide), a selective butyrylcholinesterase (BuChE) inhibitor, in combination with other enzyme inhibitors, supported by experimental data and detailed protocols.
This compound is a powerful research tool used to dissect the roles of acetylcholinesterase (AChE) and BuChE in cholinergic neurotransmission. However, its inhibitory action on carboxylesterases (CarbE) reveals a critical aspect of its combinatorial effects: the potentiation of toxicity of other compounds, particularly organophosphates. This guide will delve into the synergistic interactions of this compound with the insecticide carbofuran and the nerve agent soman, providing a clear overview of the underlying mechanisms and quantitative outcomes.
Performance Comparison: this compound's Potentiation of Carbamate and Organophosphate Toxicity
The co-administration of this compound with certain enzyme inhibitors leads to a significant increase in their biological effects. This potentiation is primarily due to this compound's inhibition of "scavenger" enzymes like BuChE and CarbE, which would otherwise neutralize the toxic compounds. This allows a higher concentration of the active inhibitor to reach its primary target, acetylcholinesterase (AChE), leading to enhanced toxicity.
Potentiation of Carbofuran Toxicity
Pretreatment with this compound has been shown to dramatically increase the toxicity of the carbamate insecticide carbofuran. In a study using rats, a non-toxic dose of this compound administered before a non-toxic dose of carbofuran resulted in severe cholinergic symptoms and a more than threefold potentiation of carbofuran's toxicity[1].
| Tissue | Treatment | % AChE Inhibition | % CarbE Inhibition |
| Brain (Striatum) | This compound (1.0 mg/kg) | Not significant | Significant (p < 0.01) |
| Carbofuran (0.5 mg/kg) | Not significant | Significant (p < 0.01) | |
| This compound + Carbofuran | Markedly potentiated | - | |
| Plasma | This compound (1.0 mg/kg) | Not significant | < 14% remaining activity |
| Carbofuran (0.5 mg/kg) | Not significant | < 14% remaining activity |
Data summarized from Gupta et al. (1987)[1]
Potentiation of Soman Toxicity
Similarly, this compound pretreatment significantly enhances the toxicity of the nerve agent soman. In rats, a non-toxic dose of soman produced severe hypercholinergic signs when preceded by this compound administration[2]. The combined treatment led to a much greater inhibition of AChE and BuChE in the brain and skeletal muscles compared to either compound alone.
| Tissue | Treatment | % AChE Inhibition | % BuChE Inhibition | % CarbE Inhibition |
| Brain (Striatum) | Soman (25 µg/kg) | - | - | - |
| This compound (1 mg/kg) | - | - | Significantly reduced | |
| This compound + Soman | Significantly greater than soman alone | Significantly greater than soman alone | Reduced to 0% in liver | |
| Plasma | Soman (25 µg/kg) | 18% | 53% | 15% |
| This compound (1 mg/kg) | - | 22% | Significantly reduced | |
| This compound + Soman | Significantly greater than soman alone | Significantly greater than soman alone | - |
Data summarized from Gupta and Dettbarn (1987)[2]
Experimental Protocols
The following are generalized protocols based on the methodologies cited in the supporting literature for assessing the effects of this compound in combination with other enzyme inhibitors.
In Vivo Potentiation Studies
Objective: To determine the synergistic toxicity of this compound with other cholinesterase inhibitors in an animal model.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and experimental groups.
-
Pretreatment: The experimental group receives a subcutaneous (s.c.) injection of this compound (e.g., 1 mg/kg). The control group receives a corresponding volume of saline.
-
Treatment: After a set pretreatment period (e.g., 1 hour), the experimental and a separate control group receive a s.c. injection of the second inhibitor (e.g., carbofuran at 0.5 mg/kg or soman at 25 µg/kg). Another control group receives only the second inhibitor.
-
Observation: Animals are closely monitored for the onset, nature, and severity of toxic signs (e.g., salivation, tremors, convulsions).
-
Tissue Collection: At a predetermined time point, animals are euthanized, and tissues of interest (e.g., brain, blood, liver, muscle) are collected for enzyme activity assays.
Enzyme Activity Assays
1. Cholinesterase (AChE and BuChE) Activity Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of cholinesterases based on the rate of hydrolysis of a thiocholine substrate, which produces a yellow-colored product when it reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM)
-
Acetylthiocholine iodide (ASChI) solution (75 mM) for AChE
-
Butyrylthiocholine iodide (BSChI) solution (75 mM) for BuChE
-
Tissue homogenate
Procedure:
-
Prepare tissue homogenates in phosphate buffer.
-
In a 96-well plate, add tissue homogenate to each well.
-
Add DTNB solution to each well.
-
To differentiate between AChE and BuChE activity, specific inhibitors can be used. For measuring AChE, a BuChE-specific inhibitor (other than this compound if it was used in the in vivo part) is added. For measuring BuChE, an AChE-specific inhibitor is added.
-
Initiate the reaction by adding the appropriate substrate (ASChI or BSChI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate enzyme activity based on the rate of color change.
2. Carboxylesterase (CarbE) Activity Assay
Principle: This assay measures the hydrolysis of a substrate like p-nitrophenyl valerate, which releases p-nitrophenol, a colored product.
Reagents:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-nitrophenyl valerate (p-NPV) solution
-
Tissue homogenate
Procedure:
-
Prepare tissue homogenates in Tris-HCl buffer.
-
Pre-incubate the homogenate at 37°C.
-
Initiate the reaction by adding the p-NPV substrate.
-
Measure the rate of formation of p-nitrophenol by monitoring the absorbance at 405 nm over time.
-
Calculate CarbE activity based on the rate of absorbance change.
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of this compound's potentiation of organophosphate toxicity and a typical experimental workflow.
Caption: Mechanism of this compound's potentiation of organophosphate toxicity.
Caption: A typical experimental workflow for in vivo potentiation studies.
References
Safety Operating Guide
Proper Disposal of iso-OMPA: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals handling iso-OMPA (Tetraisopropyl pyrophosphoramide), a highly toxic organophosphorus compound, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a detailed, step-by-step operational plan for the chemical neutralization and disposal of this compound waste. Adherence to these procedures is vital to mitigate the significant health and environmental risks associated with this substance.
Immediate Safety and Handling Precautions
This compound is classified as acutely toxic and can be fatal if swallowed, in contact with skin, or if inhaled. Therefore, stringent safety measures must be implemented at all times.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile) is required. |
| Eye Protection | Chemical safety goggles and a face shield must be worn. |
| Skin and Body | A chemical-resistant lab coat, long pants, and closed-toe shoes are essential. |
| Respiratory | A properly fitted respirator is necessary if there is a risk of aerosol or dust generation. |
All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol: Alkaline Hydrolysis
The recommended method for the chemical neutralization of this compound is alkaline hydrolysis, which breaks down the toxic organophosphorus compound into less hazardous substances.
Materials Required:
-
This compound waste (solid or in solution)
-
Sodium hydroxide (NaOH) pellets or a concentrated stock solution (e.g., 10 M)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., borosilicate glass beaker or flask) large enough to accommodate the waste and hydrolysis solution without risk of splashing.
-
pH meter or pH indicator strips
-
Personal Protective Equipment (as specified above)
-
Hazardous waste container, properly labeled.
Experimental Protocol:
-
Preparation (in a chemical fume hood):
-
Carefully measure or estimate the volume of the this compound waste to be treated.
-
Prepare a 2 M sodium hydroxide solution. For example, to prepare 100 mL, slowly add 8 grams of NaOH pellets to approximately 80 mL of water in a beaker, stirring until fully dissolved. Allow the solution to cool to room temperature, then adjust the final volume to 100 mL. Caution: This process is exothermic and generates heat.
-
-
Hydrolysis Reaction:
-
Place the this compound waste in the reaction vessel.
-
Slowly and with constant stirring, add the 2 M NaOH solution to the this compound waste. A general guideline is to use a 10-fold excess of the NaOH solution by volume to the this compound solution.
-
Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
-
pH Verification:
-
After the 24-hour reaction period, check the pH of the solution using a calibrated pH meter or pH strips.
-
The pH should be consistently above 12 to ensure that the alkaline conditions necessary for hydrolysis were maintained. If the pH is below 12, add more 2 M NaOH solution and continue stirring for several more hours before re-testing.
-
-
Waste Collection and Labeling:
-
Once the hydrolysis is complete and the pH is confirmed to be >12, the resulting solution must be collected as hazardous waste.
-
Carefully transfer the treated solution into a designated, properly labeled hazardous waste container. The label should clearly state "Hydrolyzed this compound waste" and include the date of treatment and the chemical constituents (sodium hydroxide, and the expected hydrolysis products: isopropylamine and phosphate salts).
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should the treated or untreated waste be disposed of down the drain.
-
Verification of Degradation (Optional Advanced Procedure)
For applications requiring a higher degree of certainty regarding the complete degradation of this compound, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to confirm the absence of the parent compound in the treated waste. This step is generally not required for routine laboratory disposal but may be necessary for large-scale disposal or in specific research contexts. The primary hydrolysis products of this compound are expected to be isopropylamine and phosphate salts, which are significantly less toxic.
Logical Workflow for this compound Disposal
By strictly adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their commitment to best practices in chemical handling.
Safeguarding Your Research: Essential Safety and Handling Protocols for iso-OMPA
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of iso-OMPA (Tetraisopropylpyrophosphoramide), a potent and irreversible butyrylcholinesterase (BuChE) inhibitor. Due to its nature as an organophosphorus compound, strict adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Immediate Safety Precautions
This compound is classified as acutely toxic and can be fatal if swallowed, in contact with skin, or if inhaled. It functions as a cholinesterase inhibitor, which can lead to a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, diaphoresis, gastrointestinal upset, and emesis (SLUDGE). Severe exposure can result in respiratory failure, seizures, and death.
Immediate Actions in Case of Exposure:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and copious amounts of water. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required at all times when handling this compound. This includes working within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves. Inner glove tucked under the lab coat sleeve, outer glove cuff over the sleeve. | Prevents skin contact. While specific breakthrough time data for this compound is unavailable, nitrile and neoprene are recommended for handling organophosphates. Change gloves immediately if contamination is suspected. |
| Body Protection | Chemical-resistant lab coat with long sleeves and tight cuffs. A disposable chemical-resistant apron should be worn over the lab coat. | Protects against splashes and contamination of personal clothing. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of this compound solutions. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the powder form or when there is a risk of aerosol generation. | Prevents inhalation of the highly toxic powder or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing of this compound Powder
-
Restricted Access: Ensure only authorized personnel are present in the designated handling area.
-
Fume Hood Operation: Conduct all work with solid this compound in a certified chemical fume hood with the sash at the lowest practical height.
-
Decontamination Supplies: Before starting, ensure that decontamination materials (see Section 4) are readily available.
-
Tare Method for Weighing:
-
Place a tared, sealable container on the analytical balance.
-
Carefully add the approximate amount of this compound powder to the container inside the fume hood.
-
Seal the container before removing it from the fume hood for weighing.
-
Return the sealed container to the fume hood to make any necessary adjustments or to proceed with dissolution.
-
-
Use of Disposable Tools: Utilize disposable spatulas and weigh boats. Dispose of them as hazardous waste immediately after use.[1]
-
Avoid Dust Generation: Handle the powder gently to minimize dust formation. Never use a dry brush to clean up spills.[1]
Solution Preparation
-
Solvent Selection: this compound is soluble in DMSO and water.
-
Dissolution in Fume Hood: All steps of dissolving this compound must be performed in a chemical fume hood.
-
Controlled Addition: Slowly add the solvent to the container with the this compound powder to avoid splashing.
-
Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and hazard pictograms.
Experimental Use
-
All procedures involving this compound solutions must be conducted in a designated area, preferably within a fume hood or a ventilated enclosure.
-
Use appropriate containment measures, such as absorbent bench liners, to contain any potential spills.
-
After handling, thoroughly decontaminate all surfaces and equipment.
Decontamination and Disposal Plan
Personnel Decontamination
-
In case of skin contact, follow the immediate first aid measures outlined in Section 1.
-
Thoroughly wash hands and forearms with soap and water after completing work and before leaving the laboratory.
Equipment and Surface Decontamination
-
Initial Wipe-Down: Use absorbent pads to soak up any visible contamination.
-
Decontamination Solution: Prepare a fresh 10% bleach solution or a solution of sodium carbonate (washing soda).[2] For sensitive equipment, 70% ethanol can be used for an initial wipe-down, followed by a compatible decontamination solution.[3]
-
Application: Liberally apply the decontamination solution to the contaminated surfaces and equipment, ensuring a contact time of at least 30 minutes.
-
Rinsing: For non-sensitive surfaces, rinse thoroughly with water to remove the decontaminating agent. For sensitive equipment, wipe with a clean, damp cloth.
-
Final Cleaning: Clean the area with a standard laboratory disinfectant.
Waste Disposal
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | (Contaminated gloves, gowns, absorbent pads, weigh boats, etc.) Place in a designated, labeled, leak-proof hazardous waste container. |
| Liquid Waste | (Unused solutions, rinsates from decontamination) Collect in a designated, labeled, and sealed hazardous waste container. Maintain segregation of halogenated and non-halogenated solvents where appropriate. |
| Sharps Waste | (Contaminated needles, syringes, Pasteur pipettes) Dispose of immediately in a designated, puncture-resistant sharps container for hazardous chemical waste. |
Waste Treatment Considerations:
-
Hydrolysis: Organophosphates can be hydrolyzed under alkaline conditions. This can be a pre-treatment step before final disposal.[4][5][6]
-
Incineration: High-temperature incineration (typically 850°C to 1300°C) is an effective method for the complete destruction of organophosphorus compounds.[7][8][9][10] All this compound waste should be sent for incineration through a certified hazardous waste disposal company.
Experimental Protocols: In Vivo Administration in Rats
The following is a summary of a published experimental protocol for the administration of this compound to rats. This is for informational purposes only, and a detailed, institutionally approved animal use protocol is required for any in vivo work.
-
Dosing: Non-toxic doses of 1 mg/kg and toxic effects at higher doses have been reported in rats.[11]
-
Administration: Subcutaneous (sc) injection is a reported route of administration.
-
Vehicle: A suitable vehicle for sc injection should be used, and the final solution should be sterile-filtered.
Safety Workflow and Signaling Pathway Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Mechanism of this compound induced cholinergic crisis.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. Decontamination [fao.org]
- 3. polarlabprojects.com [polarlabprojects.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of organophosphate-contaminated wastewater by acidic hydrolysis and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Incineration of waste products | Research Starters | EBSCO Research [ebsco.com]
- 9. basel.int [basel.int]
- 10. bionicsscientific.com [bionicsscientific.com]
- 11. Toxic interaction of tetraisopropylpyrophosphoramide and propoxur: some insights into the mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
